trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGALXYDHSHHCD-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to trans-1-Boc-4-aminomethyl-3-hydroxypiperidine: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the 3-Hydroxypiperidine Moiety
In the landscape of modern medicinal chemistry, certain structural motifs consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile and effective frameworks for engaging with biological targets. The 3-hydroxypiperidine ring is a quintessential example of such a scaffold, offering a three-dimensional architecture with strategically placed functional groups that are pivotal for establishing specific interactions within protein binding sites.[1] Its derivatives are integral to a wide array of pharmaceuticals, including treatments for neurological disorders, cancers, and viral infections.[2]
This guide focuses on a particularly valuable derivative: trans-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAS Number: 219975-84-5 ). This compound is a chiral building block that combines the key features of the 3-hydroxypiperidine core with a strategically placed aminomethyl group and a tert-butyloxycarbonyl (Boc) protecting group. This specific arrangement of functional groups makes it an exceptionally useful intermediate in the synthesis of complex drug candidates, most notably in the development of Janus kinase (JAK) inhibitors for autoimmune diseases and certain cancers.[2][3]
This document provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its critical applications, designed for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
The utility of any synthetic building block is fundamentally governed by its physical and chemical properties. The Boc-protected trans-amino alcohol structure of this piperidine derivative provides a unique combination of stability, solubility, and orthogonal reactivity.
The tert-butyloxycarbonyl (Boc) group serves a crucial role: it deactivates the piperidine nitrogen, preventing its participation in undesired side reactions while increasing the molecule's lipophilicity. This modification generally enhances solubility in common organic solvents used in synthesis.[2] Crucially, the Boc group is stable under a wide range of reaction conditions but can be cleanly and efficiently removed under mild acidic conditions, allowing for selective deprotection and subsequent functionalization of the piperidine nitrogen.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 219975-84-5 | [4] |
| Molecular Formula | C₁₁H₂₂N₂O₃ | |
| Molecular Weight | 230.30 g/mol | |
| Appearance | Typically an off-white to white solid or oil | |
| Key Functional Groups | Secondary Hydroxyl (-OH), Primary Amine (-NH₂), Boc-protected secondary amine | |
| Stereochemistry | trans configuration between the C3-hydroxyl and C4-aminomethyl groups |
Synthesis and Purification: A Validated Stereoselective Approach
The synthesis of substituted piperidines, particularly with control over stereochemistry, is a significant challenge in organic chemistry. The trans relationship between the hydroxyl and aminomethyl groups at the C3 and C4 positions is critical for the biological activity of many final drug products. Several strategies have been developed for related structures, including the asymmetric hydrogenation of pyridine precursors and diastereoselective cyclization reactions.[1]
A robust and stereoselective method for preparing the core of such molecules often involves the regioselective ring-opening of a key epoxide intermediate. This approach provides excellent control over the resulting stereochemistry. The following protocol is a representative, multi-step synthesis that demonstrates a validated pathway to obtain the target compound.
Experimental Protocol: Stereoselective Synthesis
This synthesis begins with a commercially available N-Boc-protected piperidone and proceeds through the formation of an epoxide, followed by a regioselective opening.
Step 1: Epoxide Formation from N-Boc-1,2,3,6-tetrahydropyridine-4-carbonitrile
-
Reaction Setup: To a solution of N-Boc-1,2,3,6-tetrahydropyridine-4-carbonitrile in a suitable solvent such as dichloromethane (DCM), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up & Rationale: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to destroy excess peroxide, followed by a wash with sodium bicarbonate to remove m-chlorobenzoic acid. The organic layer is dried and concentrated. Causality: The use of m-CPBA is a standard and reliable method for the epoxidation of electron-deficient alkenes. The controlled addition at low temperature helps to manage the exothermic nature of the reaction.
Step 2: Regioselective Epoxide Ring-Opening with Azide
-
Reaction Setup: Dissolve the epoxide intermediate from Step 1 in a protic solvent mixture, such as ethanol/water. Add sodium azide (NaN₃).
-
Execution: Heat the mixture to reflux (approx. 80-90 °C) for 6-12 hours. Monitor the reaction for the consumption of the epoxide.
-
Work-up & Rationale: Cool the reaction mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Causality: The azide anion acts as a nucleophile, attacking one of the epoxide carbons. In this system, the attack preferentially occurs at the C4 position, leading to the desired trans-azido alcohol. This regioselectivity is a well-established principle in the ring-opening of such epoxides.
Step 3: Reduction of Azide and Nitrile Groups
-
Reaction Setup: Dissolve the azido nitrile intermediate from Step 2 in a solvent like methanol or ethanol. Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Execution: Place the reaction vessel under an atmosphere of hydrogen gas (typically 50 psi) and stir vigorously at room temperature for 12-24 hours.
-
Work-up & Rationale: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product. Causality: Catalytic hydrogenation is a highly effective method for the simultaneous reduction of both the azide and nitrile functionalities to primary amines with high yield and clean conversion.
Step 4: Purification
-
Method: The crude product is purified by column chromatography on silica gel.
-
Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective for separating the polar product from less polar impurities.
-
Validation: The purity of the final product, This compound , should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A validated synthetic pathway to the target compound.
Core Applications in Drug Development
The unique trifunctional nature of this compound makes it a highly sought-after intermediate for building complex molecular architectures.
Keystone for Janus Kinase (JAK) Inhibitors
The most prominent application of this building block is in the synthesis of JAK inhibitors.[2][3] These enzymes are critical components of signaling pathways that regulate immune cell function. Dysregulation of JAK signaling is implicated in a host of autoimmune disorders, such as rheumatoid arthritis and psoriasis.
The trans-amino alcohol stereochemistry of this piperidine derivative is essential for correctly orienting the molecule within the ATP binding site of the JAK enzyme. The primary amine serves as a handle for coupling to the core heterocyclic structure of the inhibitor (e.g., a pyrrolo[2,3-d]pyrimidine ring), while the Boc-protected nitrogen allows for later-stage modifications or remains as part of the final structure.
Caption: Synthetic logic for incorporating the piperidine scaffold.
Versatile Building Block in Organic Synthesis
Beyond JAK inhibitors, this compound is a versatile tool for general organic synthesis. The orthogonal protecting group strategy (Boc on the ring nitrogen vs. the free primary amine) allows for sequential, controlled reactions.
-
Peptidomimetics: The aminomethyl group can be acylated to incorporate the piperidine scaffold into peptide chains, creating peptidomimetics with improved stability and conformational rigidity compared to their natural counterparts.
-
Ligand Design: The primary amine and hydroxyl groups can be independently functionalized to generate libraries of compounds for screening against various biological targets, such as G-protein coupled receptors (GPCRs) or other enzyme classes.[2]
Conclusion
This compound is more than just a chemical intermediate; it is a product of rational design that addresses a significant need in pharmaceutical synthesis. Its well-defined stereochemistry, coupled with orthogonally protected functional groups, provides a reliable and versatile platform for constructing complex, biologically active molecules. The robust synthetic pathways developed for its preparation ensure its availability for research and large-scale drug development campaigns. As the demand for sophisticated, three-dimensional molecules in drug discovery continues to grow, the importance of privileged scaffolds like this 3-hydroxypiperidine derivative will only increase, solidifying its role as a cornerstone of modern medicinal chemistry.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). Available at: [Link]
- Google Patents. (Issued January 12, 1993). Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
- Google Patents. (Filed December 15, 2008). Stereoselective synthesis of piperidine derivatives.
-
(2020). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available at: [Link]
- Google Patents. (Filed August 1, 2008). Piperidine derivatives as JAK3 inhibitors.
- Google Patents. (Filed April 11, 2014). Method for synthesizing 1-boc-4-aminopiperidine.
-
Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available at: [Link]
- Google Patents. (Issued February 6, 1996). Preparation of piperidine derivatives.
-
ResearchGate. Structure of few bio-active compounds having 3-amino piperidine ring system. Available at: [Link]
- Google Patents. (Filed April 20, 2009). Piperidine inhibitors of Janus Kinase 3.
-
ResearchGate. (2007). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]
- Google Patents. (Filed May 12, 2015). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
-
(2010). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Available at: [Link]
-
CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
- Google Patents. (Issued October 12, 1999). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AU2009276420A1 - Piperidine derivatives as JAK3 inhibitors - Google Patents [patents.google.com]
- 4. trans-4-Aminomethyl-3-hydroxypiperidine | 823226-03-5 | Benchchem [benchchem.com]
trans-1-Boc-4-aminomethyl-3-hydroxypiperidine molecular weight
An In-Depth Technical Guide to trans-1-Boc-4-aminomethyl-3-hydroxypiperidine: Properties, Synthesis, and Applications
Executive Summary: This guide provides a detailed technical overview of this compound, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. While public domain data on this specific trans isomer is less prevalent than its cis counterpart or its direct amino analogue, this document synthesizes available information and provides expert insights based on established principles of piperidine chemistry. We will delve into its chemical identity, explore robust strategies for its stereoselective synthesis, discuss its potential applications as a versatile scaffold in modern drug discovery, and outline essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this valuable building block.
Chemical Identity and Physicochemical Properties
This compound is a substituted piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, and hydroxyl and aminomethyl groups at the 3- and 4-positions, respectively. The "trans" designation refers to the stereochemical relationship between the hydroxyl and aminomethyl substituents, indicating they are on opposite sides of the piperidine ring plane.
The precise control of stereochemistry is critical in drug design, as different isomers can exhibit vastly different pharmacological and toxicological profiles. The piperidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for the precise spatial orientation of functional groups to interact with biological targets.[1]
Key Identifiers and Properties:
A challenge in researching this specific molecule is its close relation to more commonly cited isomers and analogues. The following table clarifies the properties of the target compound in the context of these related structures.
| Property | This compound | cis-1-Boc-4-aminomethyl-3-hydroxypiperidine | trans-1-Boc-4-amino-3-hydroxypiperidine |
| Synonym | tert-Butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | tert-Butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | tert-Butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate |
| Molecular Formula | C₁₁H₂₂N₂O₃ | C₁₁H₂₂N₂O₃ | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 230.30 g/mol | 230.30 g/mol [] | 216.28 g/mol [3][4][5] |
| CAS Number | Not widely published; supplier specific | 219985-15-6[] | 443955-98-4[3][4][5] |
| Key Structural Difference | -CH₂NH₂ group at C4 | -CH₂NH₂ group at C4 | -NH₂ group at C4 |
| Stereochemistry | trans-(3,4) substitution | cis-(3,4) substitution | trans-(3,4) substitution |
Synthesis and Manufacturing
The stereoselective synthesis of 3,4-disubstituted piperidines is a significant challenge in organic chemistry, requiring precise control over multiple chiral centers. While a specific, validated protocol for this compound is not extensively documented in peer-reviewed literature, its synthesis can be approached through established methodologies for creating substituted piperidines.
Conceptual Synthetic Strategy:
A plausible and efficient route would involve a chemo-enzymatic approach starting from a substituted pyridine, which allows for the creation of stereo-defined piperidines.[6] Alternative chemical methods often rely on carbonyl ene or Prins cyclizations, where the choice of Lewis or Brønsted acid catalyst can influence the cis/trans diastereoselectivity.[7]
The diagram below illustrates a generalized workflow for synthesizing a chiral 3,4-disubstituted piperidine, which could be adapted for the target molecule.
Caption: Generalized chemo-enzymatic synthesis of a chiral piperidine.
Exemplary Protocol: Boc Protection of Piperidine Nitrogen
This protocol details a fundamental step in piperidine synthesis: the protection of the ring nitrogen. This step is crucial as it prevents the nitrogen from participating in undesired side reactions and modulates the ring's reactivity for subsequent functionalization.[3]
-
Dissolution: Dissolve the piperidine precursor (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a methanol/water mixture.
-
Base Addition: Add a base, such as triethylamine (1.5 equiv.) or potassium carbonate (2.0 equiv.), to the solution to act as a proton scavenger.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N-Boc protected piperidine.
Applications in Research and Drug Development
The piperidine ring is a cornerstone of medicinal chemistry, present in numerous approved drugs.[1][8] The value of this compound lies in its combination of a conformationally restricted scaffold with three distinct, orthogonally addressable functional groups.
-
Boc-Protected Nitrogen: The Boc group provides robust protection under a wide range of conditions but can be cleanly removed with acid to reveal a secondary amine. This nitrogen can then be functionalized via N-alkylation, N-arylation, or acylation to build out the molecular structure.[3]
-
Primary Amine (-CH₂NH₂): The aminomethyl group provides a basic nitrogen center that can form critical salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site. It serves as a key attachment point for further elaboration of the molecule.
-
Secondary Hydroxyl (-OH): The hydroxyl group is a versatile handle. It can act as a hydrogen bond donor or acceptor and can be converted into an ether, ester, or leaving group for nucleophilic substitution, allowing for fine-tuning of the molecule's properties.
This trifunctional nature makes the compound an ideal starting point for generating libraries of complex molecules for structure-activity relationship (SAR) studies.
Caption: Role as a trifunctional scaffold for molecular diversity.
Potential Therapeutic Areas:
Based on the applications of analogous functionalized piperidines, this scaffold is highly relevant for developing:
-
Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to orient functional groups that interact with the ATP-binding pocket.
-
CNS Agents: The piperidine motif is common in antipsychotics and antidepressants, where its lipophilicity can aid in crossing the blood-brain barrier.[1]
-
GPCR Ligands: The rigid 3D structure is well-suited for designing ligands that bind to the complex topologies of G-protein coupled receptors.
Handling, Storage, and Safety
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related Boc-protected aminopiperidines provide a strong basis for safe handling protocols.[9][10][11]
Hazard Identification: Based on analogous compounds, it should be handled as a substance that may cause:
-
Skin Irritation: Category 2[11]
-
Serious Eye Irritation: Category 2[11]
-
Respiratory Tract Irritation: May cause irritation if inhaled as a dust.[11]
Recommended Handling and Personal Protective Equipment (PPE):
| Precaution | Specification |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood.[9][12] |
| Eye Protection | Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10][12] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9] |
| Skin Protection | Wear a lab coat and ensure skin is not exposed.[9] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10] |
Storage:
-
Store in a tightly sealed container.[9]
-
Keep in a cool, dry, and well-ventilated place.[9]
-
Store away from strong oxidizing agents and strong acids.[10]
Conclusion
This compound represents a highly valuable, albeit underexplored, building block for modern pharmaceutical research. Its defined stereochemistry, conformationally restricted core, and orthogonally functionalized sites provide chemists with a powerful tool for creating novel, three-dimensional molecules with therapeutic potential. While its synthesis requires sophisticated stereochemical control, established methods in piperidine chemistry offer clear pathways to its production. By leveraging the insights gained from more common isomers and analogues, researchers can confidently incorporate this promising scaffold into discovery programs targeting a wide range of diseases.
References
-
Grogan, G., & Turner, N. J. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]
-
American Chemical Society. (2025). 3,4-disubstituted piperidines synthesis via enantioselective Tsuji-Trost coupling and cope rearrangement. ACS Fall 2025. Available at: [Link]
-
University of Birmingham. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations. University of Birmingham Research Portal. Available at: [Link]
-
Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Available at: [Link]
-
ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Available at: [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
ACS Publications. (2019). Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2006). Synthesis of cis - or trans -3,4-Disubstituted Piperidines. Available at: [Link]
-
Wiley Online Library. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. Available at: [Link]
-
AAPPTec. (n.d.). Safety Data Sheet. Available at: [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS. Available at: [Link]
-
PubChem. (n.d.). t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 3. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
- 4. 443955-98-4 | Trans-4-amino-1-boc-3-hydroxypiperidine - Moldb [moldb.com]
- 5. trans-4-Amino-1-Boc-3-hydroxypiperidine 97% | CAS: 443955-98-4 | AChemBlock [achemblock.com]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. peptide.com [peptide.com]
- 11. fishersci.com [fishersci.com]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 172603-05-3 Name: 3-(BOC-AMINO)PIPERIDINE3-(BOC-Amino)piperidine3-Aminopiperidine, 3-BOC protected [xixisys.com]
A Comprehensive Technical Guide to the Physicochemical Characterization of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
Abstract
trans-1-Boc-4-aminomethyl-3-hydroxypiperidine is a valuable bifunctional building block in modern medicinal chemistry, prized for its stereochemically defined piperidine core, which is a common scaffold in numerous pharmaceutical agents. The presence of a protected primary amine and a secondary alcohol offers orthogonal handles for synthetic elaboration. A thorough understanding of its physical properties is paramount for its effective use in drug design, formulation, and process development. This guide provides a comprehensive framework for the experimental determination and theoretical consideration of the key physicochemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will not only present data but also delve into the causality behind the experimental methodologies, ensuring a robust and reproducible characterization.
Chemical Identity and Structure
The foundational step in any physicochemical analysis is the unambiguous confirmation of the molecule's identity.
-
IUPAC Name: tert-butyl (3R,4S)-3-hydroxy-4-(aminomethyl)piperidine-1-carboxylate (and its enantiomer)
-
Synonyms: trans-tert-butyl 4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
-
CAS Number: While multiple CAS numbers are cited by various commercial suppliers, 219975-84-5 is frequently associated with this stereoisomer. Researchers are advised to verify the CAS number associated with their specific source.
-
Molecular Formula: C₁₁H₂₂N₂O₃
-
Molecular Weight: 230.30 g/mol
Structure:
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational predictions serve as a valuable starting point for experimental design. These values are derived from algorithms that analyze the molecule's structure.[1][2]
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol/Water) | ~0.5 - 1.5 | Indicates lipophilicity; influences absorption and distribution. |
| Topological Polar Surface Area (TPSA) | ~75-85 Ų | Predicts membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 2 | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and target binding interactions. |
| pKa (Basic - Amine) | ~9.5 - 10.5 | Determines the charge state at physiological pH (7.4). |
| pKa (Acidic - Hydroxyl) | ~14 - 15 | Relevant for specific chemical reactions and interactions. |
Note: These values are in silico predictions and require experimental validation.
Experimental Determination of Physical Properties
This section provides field-proven, step-by-step protocols for determining the critical physical properties of a novel solid compound like this compound.
Caption: Workflow for experimental characterization of physical properties.
Melting Point Determination
Causality: The melting point is a robust indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities depress and broaden the melting range.[3] This is due to the disruption of the crystal lattice, which requires less energy to overcome.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its expected melting point (e.g., 40-50 °C) for several hours.
-
Finely crush a small amount of the compound into a powder using a mortar and pestle. This ensures uniform heat transfer.[3]
-
-
Capillary Loading:
-
Take a glass capillary tube sealed at one end.
-
Press the open end into the powdered sample.
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.[1]
-
-
Measurement (Using a Digital Melting Point Apparatus):
-
Rapid Determination (Scouting): Place the loaded capillary into the apparatus. Set a rapid heating rate (e.g., 10-20 °C/min) to quickly find an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool. Prepare a new capillary. Set the starting temperature to ~20 °C below the approximate melting point found in the scout run.
-
Set the heating rate to a slow, controlled value (1-2 °C/min) to ensure thermal equilibrium.[1]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
The melting range is reported as T₁ - T₂.
-
Repeat the measurement at least twice to ensure reproducibility.
-
Solubility Profiling
Causality: Solubility is a critical parameter that dictates a compound's utility in various applications, from reaction solvent selection to bioavailability. The "like dissolves like" principle is a key driver; the polar amine and hydroxyl groups suggest solubility in polar solvents, while the nonpolar Boc group and hydrocarbon backbone may confer solubility in less polar organic solvents.
Experimental Protocol (Kinetic Solubility Assessment):
This method provides a rapid assessment of solubility in various common laboratory solvents.
-
Preparation:
-
Prepare a stock solution of the compound in a highly soluble solvent, such as Dimethyl Sulfoxide (DMSO), at a high concentration (e.g., 50 mg/mL).
-
Aliquot 1 mL of each test solvent (e.g., Water, Ethanol, Methanol, Dichloromethane, Ethyl Acetate, Hexanes) into separate, labeled glass vials.
-
-
Procedure:
-
Add a small, precise volume (e.g., 2 µL) of the DMSO stock solution to each solvent vial. This corresponds to an initial concentration of 100 µg/mL.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect each vial against a dark background for any signs of precipitation or cloudiness.
-
If the solution is clear, incrementally add more stock solution, vortexing and inspecting after each addition, until precipitation is observed.
-
Record the concentration at which precipitation occurs.
-
-
Data Presentation:
| Solvent | Qualitative Solubility | Approximate Solubility (µg/mL) |
| Water | (To be determined) | (To be determined) |
| Phosphate Buffered Saline (pH 7.4) | (To be determined) | (To be determined) |
| Methanol | (To be determined) | (To be determined) |
| Ethanol | (To be determined) | (To be determined) |
| Dichloromethane | (To be determined) | (To be determined) |
| Ethyl Acetate | (To be determined) | (To be determined) |
| Hexanes | (To be determined) | (To be determined) |
pKa Determination
Causality: The pKa values of the primary amine and the secondary alcohol dictate the compound's ionization state at different pH values. The aminomethyl group is expected to be protonated (cationic) at physiological pH, which significantly impacts its solubility, membrane permeability, and potential for ionic interactions with biological targets. Potentiometric titration is the gold standard for this measurement.[4]
Caption: Acid-base equilibrium of the primary amine group.
Experimental Protocol (Potentiometric Titration):
-
System Setup:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Use a temperature-controlled titration vessel.
-
-
Sample Preparation:
-
Accurately weigh a sample of the compound (e.g., 20-50 mg) and dissolve it in a known volume of deionized water or a water/co-solvent mixture if solubility is low.
-
The initial pH of this solution should be adjusted to be at least 2 pH units below the expected pKa (e.g., to pH 2-3) using a standard solution of HCl (e.g., 0.1 M).
-
-
Titration:
-
Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.
-
Begin stirring at a constant, moderate speed.
-
Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL) using a burette.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration until the pH is at least 2 units above the expected pKa (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This point corresponds to the flattest region (inflection point) of the buffer zone on the titration curve.[5]
-
Alternatively, the first derivative of the plot (ΔpH/ΔV vs. V) can be calculated; the peak of this derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.
-
Spectroscopic Analysis for Structural Confirmation
Spectroscopic data provides the definitive "fingerprint" of the molecule, confirming its structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide a detailed map of the molecule's connectivity and stereochemistry. For this molecule, the trans relationship between the C3-hydroxyl and C4-aminomethyl groups is expected to result in specific coupling constants for the protons on C3 and C4.
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| t-Butyl (Boc) | ~1.4 | singlet (s) | 9H | Characteristic sharp signal for the protecting group. |
| Piperidine ring protons (axial/equatorial) | ~1.2 - 3.8 | multiplets (m) | 7H | Complex region due to overlapping signals and chair conformations. |
| -CH -OH (C3) | ~3.5 - 4.0 | multiplet (m) | 1H | Shifted downfield by the adjacent oxygen. |
| -CH -CH₂NH₂ (C4) | ~1.8 - 2.5 | multiplet (m) | 1H | |
| -CH₂ -NH₂ | ~2.6 - 3.0 | multiplet (m) | 2H | Shifted downfield by the adjacent nitrogen. |
| -OH | Variable | broad singlet (br s) | 1H | Chemical shift is concentration and solvent dependent. |
| -NH₂ | Variable | broad singlet (br s) | 2H | Chemical shift is concentration and solvent dependent. |
Expected ¹³C NMR Signals:
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
| t-Butyl (C (CH₃)₃) | ~80 | Quaternary carbon of the Boc group. |
| t-Butyl (-C H₃) | ~28 | Methyl carbons of the Boc group. |
| Piperidine Ring Carbons | ~30 - 55 | Aliphatic carbons of the ring. |
| C -OH (C3) | ~65 - 75 | Shifted downfield by the hydroxyl group. |
| C -CH₂NH₂ (C4) | ~40 - 50 | |
| C H₂-NH₂ | ~40 - 45 | Shifted downfield by the amino group. |
| Carbonyl (C =O) | ~155 | Characteristic chemical shift for a carbamate. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy measures the vibrational frequencies of functional groups. It is an excellent tool for quickly confirming the presence of key moieties.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Appearance |
| 3400 - 3200 | O-H and N-H stretch | Broad |
| 2975 - 2850 | C-H stretch (aliphatic) | Sharp, strong |
| ~1680 | C=O stretch (carbamate) | Sharp, very strong |
| ~1160 | C-O stretch (alcohol) | Strong |
| ~1040 | C-N stretch (amine) | Medium |
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Expected Observations:
-
[M+H]⁺: The protonated molecule should be observed at m/z 231.17.
-
[M+Na]⁺: A sodium adduct may be observed at m/z 253.15.
-
Fragmentation: A characteristic loss of the Boc group (100 Da) or tert-butyl group (57 Da) is expected, leading to significant fragments at m/z 131.12 or 174.15, respectively.
Conclusion: Synthesizing a Self-Validating Physicochemical Profile
The true power of this characterization workflow lies in the convergence of data. The molecular weight from mass spectrometry must match the molecular formula confirmed by NMR. The functional groups identified by FTIR must be consistent with the signals observed in the NMR spectra. The pKa value should rationalize the solubility behavior observed in aqueous solutions at different pH values. By following these rigorous, cross-validating experimental protocols, researchers and drug developers can build a high-confidence physicochemical profile for this compound*, enabling its confident and effective application in the synthesis of next-generation therapeutics.
References
-
PubChem. Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]
-
MedPharma. To determine the melting point of given organic compound. MedPharma. [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]
-
Clarion University. Determination of Melting Point. Clarion University. [Link]
-
Molsoft L.L.C. Chemical Property Prediction. Molsoft L.L.C. [Link]
-
Slideshare. Solubility & Method for determination of solubility. Slideshare. [Link]
-
Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Academia.edu. [Link]
-
University of Toronto. DETERMINATION OF MELTING POINTS. University of Toronto. [Link]
-
StudyLib. Amino Acid Titration: Concentration & pKa Determination. StudyLib. [Link]
-
GeeksforGeeks. Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. [Link]
-
eGyanKosh. DETERMINATION OF pKa OF GLYCINE. eGyanKosh. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
Sources
- 1. Molsoft L.L.C.: Chemical Property Prediction [molsoft.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy trans-4-Amino-1-boc-3-hydroxypiperidine (EVT-3553637) | 1007596-95-3 [evitachem.com]
- 5. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
Navigating Chiral Scaffolds: A Technical Guide to Substituted Hydroxypiperidines, Focusing on cis-1-Boc-4-(aminomethyl)-3-hydroxypiperidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural and synthetic intricacies of 1-Boc-4-(aminomethyl)-3-hydroxypiperidine, a chiral heterocyclic building block with significant potential in medicinal chemistry. While the initial focus of this inquiry was the trans-isomer, a comprehensive survey of scientific literature and chemical supplier databases reveals a notable scarcity of information regarding its synthesis and properties. In contrast, the cis-isomer is commercially available and serves as a valuable, structurally defined scaffold. Therefore, this guide will primarily focus on cis-1-Boc-4-(aminomethyl)-3-hydroxypiperidine as a representative and accessible member of this compound class, while also providing inferred context for the elusive trans-isomer.
Introduction to the 3,4-Disubstituted Piperidine Motif
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of substituents, particularly with defined stereochemistry, allows for the precise spatial orientation of functional groups that can interact with biological targets. The 3-hydroxy-4-(aminomethyl)piperidine core, in particular, presents a trifunctionalized system: a secondary amine (protected as a Boc-carbamate), a hydroxyl group, and a primary aminomethyl group. This arrangement offers multiple points for diversification, making it an attractive starting point for the development of novel therapeutics.
Physicochemical Properties of cis-1-Boc-4-(aminomethyl)-3-hydroxypiperidine
The fundamental physicochemical properties of cis-1-Boc-4-(aminomethyl)-3-hydroxypiperidine are summarized in the table below. This information is crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 219985-15-6 | [1][] |
| Molecular Formula | C₁₁H₂₂N₂O₃ | [1][] |
| Molecular Weight | 230.30 g/mol | [1][] |
| IUPAC Name | tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | [1] |
| InChI Key | GAGALXYDHSHHCD-IUCAKERBSA-N | [1] |
Structural Elucidation: The cis-Configuration
The relative stereochemistry of the hydroxyl and aminomethyl groups on the piperidine ring is critical for determining the overall three-dimensional shape of the molecule and, consequently, its biological activity. In the cis-isomer, these two substituents reside on the same face of the piperidine ring.
Caption: 2D representation of cis-1-Boc-4-(aminomethyl)-3-hydroxypiperidine.
Synthetic Strategy: A Plausible Route to the cis-Isomer
The following diagram outlines a conceptual workflow for the synthesis.
Caption: Proposed synthetic workflow for cis-1-Boc-4-(aminomethyl)-3-hydroxypiperidine.
Causality Behind Experimental Choices:
-
Step 1 & 2: Starting from the readily available 1-Boc-4-piperidone, a cyano group can be introduced at the C4 position. Subsequent dehydration would yield a tetrahydropyridine intermediate, which sets the stage for stereoselective functionalization of the double bond.
-
Step 3: A syn-dihydroxylation, for example using osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant, would install two hydroxyl groups on the same face of the ring, establishing the desired cis stereochemistry.
-
Step 4 & 5: Selective activation of the tertiary hydroxyl group at C4 (e.g., as a mesylate or tosylate) followed by nucleophilic displacement is a potential route. However, a more direct approach would be the reduction of the nitrile to a primary amine. The choice of reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation) would be critical to avoid side reactions and preserve the stereochemistry. The presence of the C3-hydroxyl group would necessitate careful optimization of reaction conditions.
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of cis-1-Boc-4-(aminomethyl)-3-hydroxypiperidine makes it a versatile scaffold for creating diverse chemical libraries for drug discovery. The Boc-protected nitrogen allows for selective deprotection and subsequent functionalization, while the primary amine and hydroxyl groups offer handles for conjugation or modification.
Potential Therapeutic Areas:
-
Enzyme Inhibitors: The hydroxyl and aminomethyl groups can act as hydrogen bond donors and acceptors, making this scaffold suitable for designing inhibitors that target the active sites of enzymes such as kinases or proteases.
-
GPCR Ligands: The piperidine core is a common feature in ligands for G-protein coupled receptors. The substituents on this scaffold can be modified to achieve desired selectivity and potency for various CNS targets.
-
Peptidomimetics: Incorporation of this constrained, functionalized piperidine ring into peptide sequences can lead to peptidomimetics with improved stability and bioavailability compared to their natural peptide counterparts.
Conclusion
While the trans-isomer of 1-Boc-4-(aminomethyl)-3-hydroxypiperidine remains an elusive target in the public domain, its cis-counterpart (CAS 219985-15-6) is an accessible and valuable building block for medicinal chemistry. Its well-defined stereochemistry and multiple points for chemical modification provide a solid foundation for the synthesis of novel, complex molecules with therapeutic potential. The proposed synthetic route, based on established stereoselective methods, offers a viable pathway for its preparation, enabling further exploration of its utility in drug discovery programs. As with any chiral scaffold, the ability to selectively synthesize and characterize specific stereoisomers is paramount to unlocking their full potential in the development of next-generation therapeutics.
References
- Mollet, K., Catak, S., Waroquier, M., Van Speybroeck, V., D'hooghe, M., & De Kimpe, N. (2011). Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(20), 8364–8375.
-
PubMed. (2011). Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2004). Concise Synthesis of trans- and cis-3,4-Disubstituted Piperidines Based on Regio- and Stereoselective Allylation of Cyclopentenyl Esters. Retrieved January 2, 2026, from [Link]
-
ElectronicsAndBooks. (n.d.). Concise synthesis of trans- and cis-3,4-disubstituted piperidines based on regio. Retrieved January 2, 2026, from [Link]
Sources
A Technical Guide to trans-1-Boc-4-aminomethyl-3-hydroxypiperidine for Researchers and Drug Development Professionals
Introduction
trans-1-Boc-4-aminomethyl-3-hydroxypiperidine is a valuable bifunctional building block in modern medicinal chemistry and drug discovery. Its rigid piperidine core, adorned with a protected primary amine and a hydroxyl group in a specific stereochemical arrangement, offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective deprotection and further functionalization, making it a key intermediate in the synthesis of various pharmaceutical agents.[1] This guide provides an in-depth overview of the commercial availability, quality control, practical applications, and safe handling of this important chemical entity.
Commercial Suppliers and Specifications
A reliable supply of high-purity starting materials is paramount for reproducible and successful research and development. Several chemical suppliers offer this compound, each with their own specifications and quality control measures. When selecting a supplier, researchers should consider not only the purity but also the analytical data provided, available quantities, and lead times.
Below is a comparative table of prominent commercial suppliers for this compound (CAS Number: 443955-98-4).
| Supplier | Product Number | Purity | Analytical Data Provided | Key Features |
| Smolecule | S728394 | In Stock | Molecular Formula, Molecular Weight | Readily available for immediate shipment. |
| Moldb | M105077 | ≥ 98% | NMR, HPLC, LC-MS | Offers comprehensive analytical documentation upon request.[2] |
| Advanced ChemBlocks | C-3595 | 97% | IUPAC Name, Smiles | Provides detailed chemical structure information.[3] |
| Manchester Organics | J96348 | - | Molecular Formula, Molecular Weight | Offers discounts on bulk quantities. |
| BOC Sciences | 219975-84-5 | - | - | A global supplier of a wide range of research chemicals. |
It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) from their chosen supplier before use. The CoA provides lot-specific information on purity, identity, and the presence of any impurities, which can significantly impact the outcome of a chemical reaction.
Quality Control and Analytical Methods
Ensuring the identity and purity of this compound is a critical step in any synthetic workflow. A combination of analytical techniques is typically employed for comprehensive quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of non-volatile compounds like piperidine derivatives. A reversed-phase HPLC method is commonly used.
Typical HPLC Conditions:
-
Column: C18
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the chromophore is weak. Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can also be used for detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the structure of the molecule. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons (a complex multiplet region), and the protons of the aminomethyl and hydroxyl groups. The coupling constants between the protons on the piperidine ring can help confirm the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, which will typically show the [M+H]⁺ ion.
Applications in Organic Synthesis and Drug Discovery
The unique arrangement of functional groups in this compound makes it a highly sought-after intermediate in the synthesis of biologically active molecules.
Role as a Key Intermediate in Ibrutinib Synthesis
One of the most notable applications of a closely related chiral piperidine derivative is in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers.[1] While the commercially available drug utilizes the (R)-enantiomer of a 3-hydroxypiperidine derivative, the general synthetic strategies highlight the importance of this scaffold. The synthesis often involves the coupling of the piperidine intermediate with a pyrazolopyrimidine core.
Derivatization Reactions
The primary amine and the secondary hydroxyl group are key handles for further chemical modifications.
The primary amine can be readily acylated to form amides, sulfonamides, or ureas, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
Caption: Acylation of the primary amine.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The secondary hydroxyl group can be functionalized to form ethers or esters, providing another avenue for structural diversification. This reaction typically requires the use of a suitable base to deprotonate the hydroxyl group, followed by the addition of an electrophile.
Caption: O-Alkylation of the hydroxyl group.
Synthesis of Advanced Derivatives
The strategic combination of protecting groups allows for the selective functionalization of the different reactive sites on the molecule. For instance, the primary amine can first be protected with an orthogonal protecting group (e.g., a benzyloxycarbonyl group, Cbz), allowing for the modification of the hydroxyl group. Subsequent removal of the Cbz group would then allow for functionalization of the primary amine.
Caption: Synthetic workflow for advanced derivatives.
Safe Handling and Storage
As with all chemicals, proper safety precautions must be observed when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: A lab coat should be worn.
Handling:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. A thorough understanding of its commercial availability, quality control parameters, reactivity, and safe handling procedures is essential for its effective use in the laboratory. This guide provides a comprehensive overview to assist researchers and drug development professionals in leveraging the full potential of this important synthetic intermediate.
References
Sources
An In-depth Technical Guide to the Synthesis of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
Introduction: The Significance of the 3,4-Substituted Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Specifically, the trans-1-Boc-4-aminomethyl-3-hydroxypiperidine scaffold represents a highly valuable chiral building block in medicinal chemistry. The defined stereochemical relationship between the hydroxyl and aminomethyl groups, coupled with the orthogonally protected amine functionalities, provides a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. This guide offers a comprehensive overview of a robust synthetic strategy to access this important intermediate, detailing the underlying chemical principles and providing actionable experimental protocols for researchers in drug discovery and development.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound presents a significant stereochemical challenge: the controlled installation of two vicinal functional groups in a trans configuration on the piperidine ring. The presented strategy (Figure 1) commences from the readily available N-Boc-4-piperidone and proceeds through a series of stereocontrolled transformations to achieve the desired target molecule.
Figure 1: Proposed synthetic route for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate
The initial step involves the formation of a cyanohydrin from N-Boc-4-piperidone. This reaction is a nucleophilic addition of a cyanide ion to the carbonyl group. The use of trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst like zinc iodide (ZnI₂) is a common and effective method for this transformation.
Protocol:
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (argon or nitrogen), add zinc iodide (0.1 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trimethylsilyl cyanide (1.2 eq) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude cyanohydrin, which is typically used in the next step without further purification.
Step 2: Synthesis of tert-Butyl 4-cyano-3,6-dihydro-2H-pyridine-1-carboxylate
The cyanohydrin is then dehydrated to form an α,β-unsaturated nitrile. Thionyl chloride in the presence of a base like pyridine is an effective reagent for this elimination reaction.
Protocol:
-
Dissolve the crude cyanohydrin from the previous step (1.0 eq) in anhydrous DCM (0.5 M) and cool to 0 °C.
-
Slowly add pyridine (2.5 eq) to the solution.
-
Add a solution of thionyl chloride (1.2 eq) in DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully pouring it into ice-water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated nitrile.
Step 3: Synthesis of tert-Butyl 4-cyano-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
The stereochemistry of the final product is established in this crucial epoxidation step. The use of meta-chloroperoxybenzoic acid (m-CPBA) will typically lead to the formation of the epoxide on the less sterically hindered face of the double bond.
Protocol:
-
Dissolve the α,β-unsaturated nitrile (1.0 eq) in DCM (0.3 M).
-
Add m-CPBA (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, which can be used in the next step without further purification.
Step 4: Synthesis of tert-Butyl cis-4-cyano-3-hydroxypiperidine-1-carboxylate
The regioselective and stereoselective opening of the epoxide is critical for obtaining the desired trans relationship in the final product. The reduction of the epoxide with a hydride reagent such as sodium borohydride will proceed via an SN2-type mechanism. The hydride will attack the less substituted carbon of the epoxide (C-4), leading to the formation of the hydroxyl group at C-3 with an inversion of configuration, resulting in a cis relationship between the hydroxyl and cyano groups in this intermediate.
Protocol:
-
Dissolve the crude epoxide (1.0 eq) in ethanol (0.4 M).
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the cis-4-cyano-3-hydroxypiperidine intermediate.
Step 5: Synthesis of this compound
The final step is the reduction of the nitrile to the primary amine. Catalytic hydrogenation using Raney Nickel is a robust method for this transformation.[1][2] The conditions are generally mild enough to avoid the cleavage of the Boc protecting group. This reduction step establishes the final trans stereochemistry.
Protocol:
-
In a hydrogenation vessel, dissolve the cis-4-cyano-3-hydroxypiperidine intermediate (1.0 eq) in methanol or ethanol (0.2 M).
-
Carefully add a slurry of Raney Nickel (approx. 50% w/w of the substrate) under an inert atmosphere.[1][2]
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (containing a small percentage of ammonium hydroxide to prevent streaking) to afford the final product, this compound.
Characterization Data
The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques.
| Compound | Technique | Expected Data |
| This compound | ¹H NMR | Characteristic peaks for the piperidine ring protons, the aminomethyl protons, the proton on the carbon bearing the hydroxyl group, and the Boc protecting group. The coupling constants between the protons at C-3 and C-4 will be indicative of the trans relationship. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the carbonyl of the Boc group. | |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. | |
| IR | Broad O-H and N-H stretching bands, and a strong C=O stretch for the carbamate. |
Troubleshooting and Key Considerations
-
Stereocontrol: The epoxidation and epoxide opening steps are critical for establishing the desired stereochemistry. Inconsistent results may necessitate screening of different epoxidizing agents or reaction conditions for the epoxide opening.
-
Nitrile Reduction: Incomplete reduction of the nitrile can be addressed by increasing the catalyst loading, hydrogen pressure, or reaction time. Over-reduction leading to de-Boc-ing can occur under harsh conditions; therefore, careful monitoring is essential.
-
Purification: The final product is a polar amine and may be challenging to purify. The use of an amine-deactivated silica gel or the addition of a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the eluent can improve chromatographic separation.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By carefully controlling the reaction conditions at each step, particularly those influencing the stereochemical outcome, researchers can access this valuable building block for the synthesis of novel and complex molecules with potential applications in drug discovery and development. The principles and protocols outlined herein are intended to serve as a practical resource for scientists working in the field of organic and medicinal chemistry.
References
[1] Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link] [2] The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]
Sources
An In-Depth Technical Guide to tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate, a chiral piperidine derivative crucial in modern medicinal chemistry. We will delve into its precise chemical identity, synthesis, and applications, offering field-proven insights for its use in research and drug development.
Chemical Identity and Nomenclature
The compound commonly referred to as trans-1-Boc-4-aminomethyl-3-hydroxypiperidine is a chiral molecule whose systematic IUPAC name and properties are defined by its specific stereochemistry. The "trans" designation indicates that the hydroxyl (-OH) group at position 3 and the aminomethyl (-CH₂NH₂) group at position 4 are on opposite sides of the piperidine ring's plane. This guide focuses on the enantiomerically pure (3S,4S) form, a key building block in pharmaceutical synthesis.
The definitive IUPAC name for this specific stereoisomer is tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate .[] The structure is characterized by a piperidine ring N-protected by a tert-butoxycarbonyl (Boc) group, with a hydroxyl group at the 3S position and an aminomethyl group at the 4S position.
Structural and Physicochemical Data
A summary of the key identifiers and properties for this compound is presented below.
| Parameter | Value | Source(s) |
| IUPAC Name | tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | [] |
| CAS Number | 219975-84-5 | [] |
| Molecular Formula | C₁₁H₂₂N₂O₃ | [] |
| Molecular Weight | 230.30 g/mol | [] |
| InChI Key | GAGALXYDHSHHCD-DTWKUNHWSA-N | [] |
Structural Diagram
The following diagram illustrates the 2D structure of the molecule, clarifying the connectivity and key functional groups.
Caption: 2D structure of the title compound.
Role in Drug Discovery and Medicinal Chemistry
Piperidine derivatives are fundamental scaffolds in pharmaceutical development, prized for their ability to confer favorable pharmacokinetic properties like improved solubility and metabolic stability. The subject of this guide, with its defined stereochemistry and orthogonal protecting groups, is a highly valuable chiral building block.
Key Structural Features and Their Importance:
-
Chiral Core: The (3S,4S) stereochemistry provides a rigid, three-dimensional framework. This is critical for designing molecules with high-affinity and selective interactions with biological targets such as enzymes or receptors.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions.[3] This allows for late-stage functionalization of the ring nitrogen, a common strategy in library synthesis and lead optimization.
-
Primary Amine: The aminomethyl group provides a nucleophilic handle for a variety of chemical transformations, including amide bond formation, reductive amination, and sulfonylation, enabling the introduction of diverse side chains.
-
Secondary Hydroxyl Group: The hydroxyl group can be used for forming ethers, esters, or can be oxidized to a ketone, providing another point for molecular diversification.[4]
This combination of features makes the compound an ideal starting material for constructing complex bioactive molecules, particularly kinase inhibitors and protease-targeting drugs.[5]
Synthesis and Manufacturing
The synthesis of enantiomerically pure piperidines like tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate is a non-trivial process that requires careful control of stereochemistry. While multiple proprietary routes exist for industrial-scale production, a common conceptual approach starts from readily available chiral precursors.
One published strategy involves using L-aspartic acid as the starting material.[5] The synthesis leverages the inherent chirality of the amino acid to establish the desired stereocenters on the piperidine ring.
Conceptual Synthesis Workflow
The following diagram outlines a generalized, multi-step synthetic pathway.
Caption: Generalized synthetic workflow.
Exemplary Laboratory-Scale Protocol: Boc Protection
A crucial step in many synthetic routes involving piperidines is the protection of the ring nitrogen. The following is a standard protocol for introducing the Boc group onto a piperidine nitrogen.
Materials:
-
Piperidine precursor (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Sodium bicarbonate solution)
Procedure:
-
Dissolve the piperidine precursor in the chosen solvent in a round-bottom flask.
-
If using an acid salt of the piperidine, add a base like triethylamine to neutralize it. If using an aqueous base, create a biphasic system.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product, typically by flash column chromatography, to yield the N-Boc protected piperidine.
This self-validating protocol relies on the clear difference in polarity between the starting amine and the carbamate product, which is easily monitored and purified via standard chromatographic techniques.
Applications in Published Research
This specific chiral building block and its close analogues are featured in numerous patents and publications related to the discovery of novel therapeutics. For instance, substituted hydroxypiperidines are core components of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used to treat B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[6][7] The precise geometry of the piperidine ring and its substituents is often essential for achieving high potency and selectivity.
Handling and Safety
As with any chemical reagent, proper safety precautions must be observed. This compound is typically a solid. Users should consult the Safety Data Sheet (SDS) provided by the supplier before handling. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
References
Sources
- 3. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
- 4. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 203503-03-1 | Benchchem [benchchem.com]
- 5. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | 1161932-04-2 | Benchchem [benchchem.com]
- 6. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
Navigating the Safety Profile of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine: A Technical Guide for Researchers
Introduction
trans-1-Boc-4-aminomethyl-3-hydroxypiperidine, a key chiral intermediate, is increasingly utilized in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a protected amine, a primary amine, and a hydroxyl group, makes it a valuable building block for complex pharmaceutical agents, including enzyme inhibitors and receptor ligands.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group provides stability under basic conditions and allows for selective deprotection under acidic conditions, offering synthetic versatility.[1] However, as with any novel or specialized chemical entity, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research.
This technical guide provides an in-depth analysis of the safety considerations for this compound. In the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule (CAS 1147160-31-0), this document synthesizes data from structurally analogous compounds to build a robust and precautionary safety profile. The primary analog referenced is trans-4-Amino-1-Boc-3-hydroxypiperidine (CAS 443955-98-4), which shares the core piperidine scaffold and key functional groups.[3] This approach is a standard and necessary practice in chemical safety assessment for ensuring that handling procedures are based on conservative and scientifically sound principles.
Section 1: Physicochemical Properties and Identification
Understanding the fundamental properties of a compound is the first step in a comprehensive safety assessment. While experimental data for the target compound is scarce, the properties can be estimated based on its structure and data from close analogs.
| Property | Value / Description | Source / Rationale |
| CAS Number | 1147160-31-0 | Target Compound |
| Molecular Formula | C₁₁H₂₂N₂O₃ | - |
| Molecular Weight | 230.31 g/mol | - |
| Appearance | Likely a white to off-white solid or potentially a liquid, based on analogs.[3] | Analog Data |
| Purity | Typically supplied at ≥95% or ≥97% for research applications.[3] | Supplier Information |
| Solubility | Expected to be soluble in organic solvents. Solubility in water may be limited. | General chemical principles |
| Storage | Store in a cool, dry, well-ventilated area. Recommended storage at 0-8 °C.[3] Keep container tightly sealed.[4] | Analog Data & Best Practices |
Section 2: Hazard Identification and GHS Classification (Analog-Based)
The hazard profile is extrapolated from closely related piperidine derivatives. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for trans-4-Amino-1-Boc-3-hydroxypiperidine serves as our primary reference.[3]
GHS Pictograms:
Signal Word: Danger [3]
Hazard Statements:
-
H314/H315: Causes severe skin burns and eye damage or Causes skin irritation.[5][6][7]
-
H318/H319: Causes serious eye damage or Causes serious eye irritation.[5][6]
-
H331/H335: Toxic if inhaled or May cause respiratory irritation.[3][5][6]
Causality Behind the Hazards: The hazardous nature of this compound class stems from the functional groups present. The primary amine is basic and can be corrosive or irritating to tissues upon contact. The piperidine ring itself, a common scaffold in bioactive molecules, can interact with biological systems, and fine dust or vapors can irritate the respiratory tract. The combination of these features necessitates stringent handling protocols.
Section 3: Risk Mitigation and Safe Handling Protocols
A self-validating safety protocol is one where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize exposure risk at every step.
Engineering Controls: The First Line of Defense
The primary directive is to contain the chemical and prevent its release into the work environment.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup operations must be conducted inside a certified chemical fume hood to control airborne dust and vapors.[8][9]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used for any procedures with the potential to generate aerosols or dust outside of a fume hood.[4][10]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[8][11]
Personal Protective Equipment (PPE): A Necessary Barrier
PPE selection must be based on a thorough risk assessment. The following PPE is mandatory when handling this compound and its analogs.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact.[3][12]
-
Eye and Face Protection: Use chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashes.
-
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, an impervious gown and additional protective clothing should be worn to prevent skin exposure.[3][8][13]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[8][9]
Caption: PPE selection workflow based on risk assessment.
Storage and Stability
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
-
Conditions to Avoid: Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7][13][14] Avoid heat, flames, and the formation of dust.[7]
-
Stability: The compound is expected to be stable under recommended storage conditions.[7][15]
-
Hazardous Reactions: Hazardous polymerization is not expected to occur.[7][13][15] Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8][13][16]
Section 4: Emergency and First-Aid Procedures
Rapid and correct response to an exposure is critical.
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][7][11] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7][9] |
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent further leakage or spillage. Do not let the product enter drains.[4][9]
-
Clean-up: Wearing full PPE, including respiratory protection, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9][14][16]
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations.[7][14]
Section 5: Toxicological and Ecological Information (Analog-Based)
Detailed toxicological studies on this compound are not publicly available. The information below is based on the GHS classifications of its analogs and general principles of toxicology.
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[3]
-
Corrosion/Irritation: Causes skin irritation and serious eye damage/irritation.[3][6]
-
Sensitization: No specific data is available, but chemicals of this class can be sensitizers.[14]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify the compound for these long-term effects.[14] The toxicological properties have not been fully investigated.[9][13]
-
Ecological Information: The environmental impact has not been fully investigated. As a precautionary measure, the compound should not be released into the environment or drains.[4][9][13]
Caption: Logical flow from hazard identification to risk mitigation.
Conclusion
While this compound is a valuable tool in modern drug discovery, its structural features warrant a cautious and well-documented approach to laboratory safety. The guidance provided herein, based on the established profiles of close chemical analogs, offers a robust framework for risk mitigation. Adherence to a hierarchical approach to safety—prioritizing engineering controls, supplemented by rigorous administrative procedures and appropriate PPE—is essential. Researchers and drug development professionals must treat this compound with the respect due to a potentially hazardous substance, ensuring that its scientific potential can be explored without compromising personal or environmental safety.
References
-
PubChem. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Alfa Aesar. 4-N-BOC-Aminopiperidine Safety Data Sheet. [Link]
-
PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]
-
AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. [Link]
-
ChemWhat. trans-3-AMino-1-Boc-4-hydroxypiperidine. [Link]
-
Capot Chemical. MSDS of tert-butyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate. [Link]
-
Fisher Scientific. 2,4-Difluoro-3-methoxybenzylamine Safety Data Sheet. [Link]
-
ASHP Publications. Personal Protective Equipment. [Link]
-
PubChem. 1-Piperidinecarboxylic acid, 3-(aminomethyl)-3-hydroxy-, 1,1-dimethylethyl ester. National Center for Biotechnology Information. [Link]
-
precisionFDA. 1-BOC-3-HYDROXYPIPERIDINE, (S)-. [Link]
Sources
- 1. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
- 2. Buy trans-4-Amino-1-boc-3-hydroxypiperidine (EVT-3553637) | 1007596-95-3 [evitachem.com]
- 3. trans-4-Amino-1-Boc-3-hydroxypiperidine 97% | CAS: 443955-98-4 | AChemBlock [achemblock.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | C10H20N2O3 | CID 60146107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. publications.ashp.org [publications.ashp.org]
- 13. fishersci.com [fishersci.com]
- 14. peptide.com [peptide.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
The Chemistry and Pharmacology of Substituted Hydroxypiperidines: A Technical Guide for Researchers
Introduction: The Privileged Scaffold of the Piperidine Ring
The substituted hydroxypiperidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its inherent three-dimensionality allows for the precise spatial orientation of substituents, enabling targeted interactions with complex biological macromolecules. This guide provides an in-depth exploration of the synthesis, stereochemical analysis, and pharmacological applications of substituted hydroxypiperidines, offering a technical resource for researchers and professionals in drug discovery and development. We will delve into the causality behind experimental choices, present detailed protocols, and explore the structure-activity relationships that govern the therapeutic potential of this versatile chemical class.
Part 1: Strategic Synthesis of Substituted Hydroxypiperidines
The synthesis of substituted hydroxypiperidines is a rich field of organic chemistry, with numerous strategies developed to control regioselectivity and stereochemistry. The choice of synthetic route is dictated by the desired substitution pattern and stereochemical outcome.
Stereoselective Reduction of Substituted Piperidones
A common and effective method for the synthesis of 4-hydroxypiperidines is the reduction of the corresponding 4-piperidone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the steric environment around the carbonyl group.
-
Mechanism of Diastereoselection: The reduction of a substituted 4-piperidone can lead to either a cis or trans diastereomer, depending on the trajectory of hydride delivery. Bulky reducing agents, such as L-Selectride, typically approach from the less hindered face, leading to the axial alcohol. In contrast, smaller reducing agents, like sodium borohydride, may exhibit less selectivity or favor the formation of the equatorial alcohol.
A robust protocol for the synthesis of N-Boc-4-hydroxypiperidine involves the reduction of N-Boc-4-piperidone using aluminum isopropoxide, a method suitable for large-scale production while avoiding the hazards associated with sodium borohydride.[1]
Experimental Protocol: Reduction of N-Boc-4-piperidone [1]
-
Under a nitrogen atmosphere, combine N-Boc-4-piperidone (1.0 eq), toluene, aluminum isopropoxide (0.3 eq), and isopropanol (12.0 eq) in a reaction vessel.
-
Heat the mixture to 50°C and stir for 24 hours, monitoring the reaction by gas chromatography (GC).
-
Upon completion, cool the reaction and quench with 1N HCl.
-
Extract the aqueous phase with toluene.
-
Combine the organic layers, wash with saturated sodium chloride solution, and concentrate under reduced pressure.
-
Recrystallize the crude product from n-heptane to yield N-Boc-4-hydroxypiperidine.
N-Alkylation and N-Arylation of Hydroxypiperidines
Functionalization of the piperidine nitrogen is a key step in modulating the pharmacological properties of these compounds. N-alkylation is typically achieved via nucleophilic substitution with an appropriate alkyl halide.
Experimental Protocol: N-Alkylation of Piperidine [2]
-
Prepare a 0.1 M solution of the piperidine starting material in anhydrous acetonitrile.
-
Under a dry nitrogen atmosphere, slowly add 1.1 equivalents of the desired alkyl bromide or iodide to the magnetically stirred solution at room temperature over several hours. A syringe pump is recommended for slow addition.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the acetonitrile and any excess reagents by rotary evaporation to yield the N-alkylated piperidinium salt.
-
To obtain the free base, partition the salt between diethyl ether and a saturated aqueous sodium bicarbonate solution. Caution: Carbon dioxide is evolved.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Aza-Prins Cyclization for cis-4-Hydroxypiperidines
The aza-Prins cyclization is a powerful and highly diastereoselective method for the synthesis of cis-4-hydroxypiperidines.[3] This reaction involves the condensation of a homoallylic amine with an aldehyde, followed by cyclization and trapping of the resulting carbocation by water. The high cis-selectivity is a hallmark of this transformation, making it particularly valuable for accessing specific stereoisomers.
Biocatalytic and Chemoenzymatic Approaches
Enzymes offer unparalleled stereoselectivity in organic synthesis. Ketoreductases (KREDs) and lipases are particularly useful for the synthesis of chiral hydroxypiperidines.
-
Enantioselective Reduction: KREDs can reduce prochiral piperidones to a single enantiomer of the corresponding alcohol with high enantiomeric excess (>99% ee).[4] This approach is highly valuable for producing optically pure synthons for pharmaceutical development.[4]
-
Kinetic Resolution: Lipases can be employed in the kinetic resolution of racemic hydroxypiperidines through enantioselective acylation.[5][6][7] This method separates a racemic mixture into the acylated product of one enantiomer and the unreacted starting material of the other. Chemoenzymatic strategies, which combine traditional organic synthesis with biocatalysis, provide efficient routes to stereo-defined piperidines.[8]
Table 1: Comparison of Synthetic Strategies for Substituted Hydroxypiperidines
| Method | Key Features | Stereocontrol | Advantages | Limitations |
| Piperidone Reduction | Reduction of a carbonyl group | Diastereoselective (reagent dependent) | Readily available starting materials | May require chiral auxiliaries or catalysts for enantioselectivity |
| N-Alkylation | Functionalization of the piperidine nitrogen | Does not create new stereocenters at the nitrogen | Versatile for diversification | Potential for over-alkylation |
| Aza-Prins Cyclization | Condensation and cyclization | Highly cis-diastereoselective | Excellent control of relative stereochemistry | Substrate scope can be limited |
| Biocatalysis | Enzymatic reduction or resolution | Highly enantioselective | High optical purity, mild reaction conditions | Requires specific enzymes, potential for substrate inhibition |
Part 2: Stereochemistry and Structural Characterization
The three-dimensional structure of substituted hydroxypiperidines is critical to their biological activity. The determination of both relative (cis/trans) and absolute (R/S) stereochemistry is therefore a crucial aspect of their characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of hydroxypiperidines.
-
1H NMR: The coupling constants (J-values) between protons on the piperidine ring can reveal their relative orientation. For a chair conformation, a large coupling constant (typically 8-12 Hz) between vicinal protons indicates a trans-diaxial relationship, while smaller coupling constants (2-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships. The chemical shifts of ring protons are also diagnostic; for instance, an axial proton typically resonates at a higher field (lower ppm) than its equatorial counterpart.
-
13C NMR: The chemical shifts of the carbon atoms in the piperidine ring are sensitive to the orientation of substituents. For example, the carbon bearing an axial substituent will be shielded (shift to a lower ppm) compared to the same carbon with an equatorial substituent, an effect known as the gamma-gauche effect.
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight and elemental composition of substituted hydroxypiperidines. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For N-benzyl-4-hydroxypiperidine, a characteristic fragmentation is the formation of the tropylium ion at m/z 91, resulting from the cleavage of the benzylic C-N bond.[9] The piperidine ring itself can undergo characteristic fragmentation, aiding in the identification of substituents.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the solid-state conformation, including the absolute stereochemistry of chiral molecules.[10][11][12] This technique is the gold standard for assigning stereochemistry and understanding the precise three-dimensional arrangement of atoms in a molecule. The piperidine ring in these crystal structures typically adopts a chair conformation.[10][11]
Part 3: Pharmacological Applications
The versatility of the substituted hydroxypiperidine scaffold has led to its incorporation into a wide range of therapeutic agents targeting various diseases.
Analgesics
Substituted hydroxypiperidines are a well-established class of opioid analgesics.[13][14][15][16][17] The orientation of substituents on the piperidine ring is crucial for high-affinity binding to opioid receptors.
-
Mechanism of Action: Opioid agonists containing the hydroxypiperidine scaffold bind to and activate G-protein coupled opioid receptors (GPCRs), primarily the mu-opioid receptor (MOR).[18][19][20][21][22] This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase and the modulation of ion channels, which ultimately results in a reduction in neuronal excitability and the perception of pain.[22]
Table 2: Analgesic Activity of Selected Hydroxypiperidine Derivatives
| Compound | Description | Analgesic Activity | Reference |
| PD3 | 4-(4'-bromophenyl)-4-hydroxy-1-[2-(4''-nitrophenyl)-2-oxo-ethyl]-piperidinium bromide | Highly significant analgesic effect (p < 0.01) | [13] |
| PD5 | 4-(4'-bromophenyl)-4-hydroxy-1-[2-(2'',4''-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide | Highly significant analgesic effect (p < 0.01) | [13] |
| Halogenated phenacyl derivatives | General class of 4-hydroxypiperidine derivatives | Protection against acetic acid-induced writhing in mice | [14] |
Histamine H3 Receptor Antagonists
Non-imidazole histamine H3 receptor antagonists are being investigated for the treatment of various central nervous system disorders. The hydroxypiperidine scaffold has proven to be a valuable component in the design of these agents.[3][23][24]
-
Structure-Activity Relationship (SAR): For a series of 1-benzyl-4-hydroxypiperidine derivatives, the affinity for the human H3 receptor is influenced by the nature of the substituents. For example, compound 9b2 with a pKi of 7.09 demonstrates potent antagonism.[3] In another series, the benzofuranylpiperidinyloxy derivative 1a (ADS-003) showed a high pA2 value of 8.47.[23] The protonated nitrogen of the piperidine ring is thought to form a key salt bridge with an aspartate residue (Asp114) in the receptor binding site.[25]
Table 3: Binding Affinities of Hydroxypiperidine-Based Histamine H3 Receptor Antagonists
| Compound | Receptor | Binding Affinity (pKi or pA2) | Reference |
| ADS-003 (1a) | rat H3R | pKi = 7.9 | [23] |
| ADS-003 (1a) | human H3R | pKi = 6.6 | [23] |
| ADS-003 (1a) | guinea pig H3R | pA2 = 8.47 | [23] |
| 9b2 | human H3R | pKi = 7.09 | [3] |
| ADS031 | human H3R | Ki = 12.5 nM | [25] |
| ADS024 | guinea pig H3R | pA2 = 7.57 | [25] |
BACE1 Inhibitors for Alzheimer's Disease
The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key therapeutic strategy for the treatment of Alzheimer's disease.[26][27][28][29][30] Hydroxypiperidine-containing molecules have been developed as potent BACE1 inhibitors.
-
Mechanism of Inhibition: BACE1 is an aspartyl protease that initiates the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[27][29] Hydroxypiperidine-based inhibitors are designed to fit into the active site of BACE1, preventing the cleavage of its natural substrate, the amyloid precursor protein (APP). This leads to a reduction in the production of Aβ peptides.[29] Some inhibitors interact with the catalytic aspartate residues via bridging water molecules.
Conclusion
Substituted hydroxypiperidines represent a remarkably versatile and enduringly important class of molecules in drug discovery. Their synthetic accessibility, coupled with the ability to precisely control stereochemistry, allows for the fine-tuning of their pharmacological properties. A thorough understanding of the synthetic methodologies, analytical techniques for stereochemical determination, and the molecular basis of their biological activity is essential for the rational design of novel therapeutics based on this privileged scaffold. This guide has provided a technical overview of these key aspects, offering a foundation for researchers to build upon in their pursuit of new and improved medicines.
References
-
Maslowska-Lipowicz, I., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243. [Link]
-
Maslowska-Lipowicz, I., et al. (2008). New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists. Archiv der Pharmazie, 341(12), 762-773. [Link]
-
Di Mola, A., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E, 71(Pt 5), o356-o360. [Link]
-
Khan, A., et al. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. BioMed Research International, 2014, 852935. [Link]
-
Stary, D., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 11(15), 2329-2342. [Link]
-
Islam, N. U., et al. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 20(4), 338-341. [Link]
-
Gotor-Fernández, V., et al. (2019). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 24(18), 3298. [Link]
-
Li, G., et al. (2015). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development, 19(11), 1644-1648. [Link]
-
Stary, D., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 11(15), 2329-2342. [Link]
-
Saify, Z. S., et al. (2008). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(3), 229-234. [Link]
-
Islam, N. U., et al. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 20(4), 338-341. [Link]
-
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
-
Maslowska-Lipowicz, I., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243. [Link]
-
Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Engle, K. M., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14166-14172. [Link]
-
Sasikumar, R., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. IUCrData, 7(1), x211129. [Link]
-
Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257. [Link]
- Zeile, K., et al. (1974). 4-hydroxy-piperidine derivatives and their preparation.
-
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
-
Gyamfi, J., et al. (2022). Understanding the Molecular Mechanisms that Govern Opioid Potency Through a Course-embedded Computational Research Project. Journal of Undergraduate Chemistry Research, 21(1), 1-8. [Link]
-
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
-
Sasikumar, R., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1263, 133483. [Link]
-
Reaxys. (n.d.). 5 Reactions for 1-boc-4-hydroxypiperidine. Scribd. [Link]
-
Yan, R., & Vassar, R. (2014). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. CNS Drugs, 28(5), 403-410. [Link]
-
Engle, K. M., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Ghosh, A. K., & Osswald, H. L. (2024). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Journal of Neurochemistry, 168(6), 934-951. [Link]
-
Williams, J. T., et al. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Annual Review of Pharmacology and Toxicology, 53, 137-154. [Link]
-
Shang, Y., et al. (2021). Molecular basis of opioid receptor signaling. Current Opinion in Structural Biology, 66, 1-9. [Link]
-
VJNeurology. (2024). BACE1 inhibitors: investigating the mechanisms of cognitive worsening. VJNeurology. [Link]
-
Coimbra, J. R., et al. (2016). BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. Current Pharmaceutical Design, 22(26), 4031-4049. [Link]
-
Lee, T. L., et al. (2021). Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor. International Journal of Molecular Sciences, 22(16), 8894. [Link]
-
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]
-
CAS Common Chemistry. (n.d.). 1-Benzyl-4-hydroxypiperidine. CAS. [Link]
-
DeRuiter, J., & Noggle, F. T. (2011). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. [Link]
-
VJNeurology. (2024). Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer's onset. VJNeurology. [Link]
-
Davidson, C. G., et al. (2021). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 56(6), e4723. [Link]
-
O'Brien, P., et al. (2003). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 125(41), 12372-12373. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR [m.chemicalbook.com]
- 10. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ajuronline.org [ajuronline.org]
- 19. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular basis of opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor [mdpi.com]
- 22. painphysicianjournal.com [painphysicianjournal.com]
- 23. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation | Semantic Scholar [semanticscholar.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 28. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]
- 29. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
Methodological & Application
Protocol for the Efficient Deprotection of trans-1-Boc-4-(aminomethyl)-3-hydroxypiperidine using Trifluoroacetic Acid
An Application Note for Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities due to its stability and facile, acid-labile removal.[1][2] This application note provides a comprehensive, field-proven protocol for the deprotection of trans-1-Boc-4-(aminomethyl)-3-hydroxypiperidine, a valuable building block in medicinal chemistry and drug discovery.[3][4] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for reaction monitoring and product isolation, and emphasize critical safety considerations when handling trifluoroacetic acid (TFA).
The Scientific Foundation: Mechanism of Acid-Catalyzed Boc Deprotection
The removal of a Boc protecting group with a strong acid like trifluoroacetic acid (TFA) is an efficient and reliable transformation that proceeds through an acid-catalyzed elimination mechanism.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The process unfolds in three primary stages:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid.[5][6] This step activates the protecting group, rendering it susceptible to cleavage.
-
Carbocation Formation: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[6][7]
-
Decarboxylation & Amine Salt Formation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free primary amine.[5][7] In the presence of excess TFA, the newly liberated amine is immediately protonated to form its corresponding trifluoroacetate salt.[6]
A key consideration in Boc deprotection is the fate of the electrophilic tert-butyl cation generated in step two.[8] In substrates containing electron-rich, nucleophilic moieties (such as tryptophan or methionine residues in peptide synthesis), this cation can lead to unwanted alkylation side-products.[5][9] While trans-1-Boc-4-(aminomethyl)-3-hydroxypiperidine lacks such highly susceptible groups, the principle remains important. For more complex substrates, the addition of "scavenger" reagents like triisopropylsilane (TIS) or water is a common strategy to trap the carbocation and prevent side reactions.[9][10]
Caption: Mechanism of TFA-Mediated Boc Deprotection.
Detailed Experimental Protocol
This protocol is designed for a typical laboratory scale (0.5 - 5.0 mmol) and can be adjusted accordingly.
Materials & Equipment
| Reagents | Equipment |
| trans-1-Boc-4-(aminomethyl)-3-hydroxypiperidine | Round-bottom flask (appropriate size) |
| Trifluoroacetic acid (TFA), reagent grade | Magnetic stir plate and stir bar |
| Dichloromethane (DCM), anhydrous | Ice/water bath |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Separatory funnel |
| Brine (saturated aqueous NaCl) | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) | Standard laboratory glassware |
| Toluene (optional, for azeotropic removal) | Thin-Layer Chromatography (TLC) plates (silica) |
| TLC developing chamber & visualization supplies | pH paper |
Reaction Procedure
-
Preparation: Dissolve trans-1-Boc-4-(aminomethyl)-3-hydroxypiperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.[11]
-
Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C. This is recommended to control any initial exotherm, especially on larger scales.[6][12]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective condition is to add an equal volume of TFA relative to the DCM (e.g., 10 mL TFA for 10 mL DCM), resulting in a 50% TFA/DCM (v/v) solution.[5][6]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1 to 4 hours.[11] Note: The reaction generates carbon dioxide gas; ensure the system is not sealed.[5][7]
-
Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[6][13]
-
TLC Method: Use a mobile phase of 10-15% methanol in DCM. Spot the starting material (SM), the reaction mixture (RM), and a co-spot. The deprotected product is significantly more polar and will have a much lower Rf value. Visualize with a UV lamp and then stain with ninhydrin, which will develop a colored spot (typically purple or pink) for the newly formed primary amine.[6][13]
-
Work-up and Isolation
Two distinct work-up procedures can be employed depending on whether the final product is desired as the TFA salt or the free amine.
Procedure A: Isolation as the Trifluoroacetate Salt
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6][11]
-
Azeotropic Removal of TFA: To remove residual TFA, add toluene or DCM to the residue and concentrate again. Repeat this step 2-3 times. The resulting residue is the TFA salt of the amine, which is often a viscous oil or waxy solid and can be used directly in subsequent steps if sufficiently pure.[6][11]
Procedure B: Isolation as the Free Amine
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Neutralization: Dissolve the crude residue in DCM. Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][13] Add the basic solution slowly, as vigorous CO₂ evolution will occur. Continue washing until the aqueous layer is basic (check with pH paper) and gas evolution has ceased.
-
Extraction: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).[6]
-
Final Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the deprotected free amine. The product can be purified further by silica gel column chromatography if necessary.[11]
Caption: Experimental Workflow for Boc Deprotection.
Safety Precautions: Handling Trifluoroacetic Acid
Trifluoroacetic acid is a hazardous chemical that requires strict safety protocols. All personnel must be trained on its proper handling before use.
-
Corrosivity: TFA is a strong, corrosive acid that can cause severe skin burns and serious eye damage upon contact.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a full-length lab coat, and chemical-resistant gloves. For low-volume applications, nitrile gloves are acceptable but should be changed immediately upon contact.[14][16] For larger volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton are required.[16]
-
Ventilation: All manipulations involving TFA must be conducted inside a properly functioning chemical fume hood to avoid inhalation of its corrosive vapors.[14][16]
-
First Aid:
-
Disposal: Dispose of TFA waste in a designated, properly labeled hazardous waste container according to institutional guidelines. Do not pour into drains.[15]
References
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [URL: https://www.organic-chemistry.org/deprotection/boc-deprotection-tfa.htm]
- Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA) - Benchchem. [URL: https://www.benchchem.com/boc-deprotection-with-trifluoroacetic-acid-tfa]
- Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis - Benchchem. [URL: https://www.benchchem.com/application-notes/trifluoroacetic-acid-tfa-for-boc-removal-in-boc-d-4-aminomethylphe-boc-synthesis]
- Scavengers for Boc deprotection to prevent side product formation - Benchchem. [URL: https://www.benchchem.com/scavengers-for-boc-deprotection]
- Trifluoroacetic Acid SOP - University of Washington. [URL: https://www.ehs.washington.edu/system/files/resources/sds/trifluoroacetic-acid-sop.pdf]
- Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY - NJ.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1905.pdf]
- STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. [URL: https://www.amherst.edu/system/files/media/SOP%2520for%2520Trifluoroacetic%2520Acid.pdf]
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-boc-deprotection-guide.pdf]
- Trifluoroacetic acid - SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A116-50]
- Boc Resin Cleavage Protocol - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/boc-resin-cleavage]
- A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy - Benchchem. [URL: https://www.benchchem.com/validation-comparative/a-comparative-guide-to-confirming-t-boc-deprotection-of-aminooxy-peg-linkers-via-nmr-spectroscopy]
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem. [URL: https://www.benchchem.com/validation-comparative/a-researcher-s-guide-to-the-validation-of-boc-deprotection-by-hplc-analysis]
- Amine Protection and Deprotection - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
- Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4275-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTAyODN8YXBwbGljYXRpb24vcGRmfGg1Ny9oZTMvODk4NTM3NjY4NjExMC5wZGZ8N2JjYmY4N2YxZDY2YjE5YjgyYjY4N2E3NzM0MWU5N2YxZDU1YjI3Y2M1N2E1ZmM2ZGMzYjI4YjY3ZTk5ZTYzOA]
- Scavengers for Boc deprotection to prevent side reactions. - Benchchem. [URL: https://www.benchchem.com/troubleshooting-optimization/scavengers-for-boc-deprotection-to-prevent-side-reactions]
- SUPPORTING INFORMATION - The Royal Society of Chemistry. [URL: https://www.rsc.
- BOC Protection and Deprotection - J&K Scientific LLC. [URL: https://www.jk-sci.com/boc-protection-and-deprotection]
- How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. [URL: https://www.researchgate.net/post/How_to_do_work-up_of_a_BOC_deprotection_reaction_by_TFA]
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02029]
- TFA Deprotection | PDF | Chemistry | Physical Sciences - Scribd. [URL: https://www.scribd.com/document/394741368/TFA-Deprotection]
- Boc Deprotection - TFA - Common Organic Chemistry. [URL: https://www.commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_TFA_Examples.htm]
- Technical Support Center: N-Boc Deprotection of 4-Hydroxypiperidine Derivatives - Benchchem. [URL: https://www.benchchem.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7308738/]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.4c00067]
- Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Boc-deprotection-conditions-tested_tbl1_279201502]
- Asymmetric Synthesis of a New Helix-Forming β-Amino Acid: trans-4-Aminopiperidine-3-carboxylic Acid | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/244799754_Asymmetric_Synthesis_of_a_New_Helix-Forming_b-Amino_Acid_trans-4-Aminopiperidine-3-carboxylic_Acid]
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2485]
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007746/]
- Boc Resin Cleavage Protocol - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/articles/protein-and-peptide-synthesis/boc-resin-cleavage.html]
- Amino Acid Protection & Deprotection Services - BOC Sciences. [URL: https://www.bocsci.com/solutions/amino-acid-protection-and-deprotection-services.html]
- Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [URL: https://www.research.ed.ac.uk/en/publications/synthesis-of-aminomethylated-4-fluoropiperidines-and-3-fluoropyr]
- Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. [URL: https://www.researchgate.
- Deprotection of different N-Boc-compounds | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/Deprotection-of-different-N-Boc-compounds_tbl1_230861180]
- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/s05z6i/advice_on_nboc_deprotection_in_the_presence_of/]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. amherst.edu [amherst.edu]
- 15. carlroth.com [carlroth.com]
- 16. ehs.washington.edu [ehs.washington.edu]
- 17. nj.gov [nj.gov]
- 18. fishersci.com [fishersci.com]
Application Note: Strategic Coupling of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine in Medicinal Chemistry
Abstract
The trans-1-Boc-4-aminomethyl-3-hydroxypiperidine scaffold is a privileged structural motif in modern drug discovery, prized for its conformational rigidity and the versatile synthetic handles it offers. This document provides a detailed guide for researchers on the strategic implementation of this building block through common and efficient coupling reactions. We will delve into the mechanistic underpinnings and provide robust, step-by-step protocols for amide bond formation, reductive amination, and N-alkylation. The causality behind experimental choices, from reagent selection to reaction optimization, is emphasized to ensure reliable and reproducible outcomes in the synthesis of novel chemical entities.
Introduction: The Strategic Value of the 3-Hydroxypiperidine Scaffold
The 3-hydroxypiperidine ring system is a cornerstone in the design of bioactive molecules, imparting favorable physicochemical properties such as improved aqueous solubility and the ability to form key hydrogen bond interactions with biological targets. The trans stereochemistry between the C3 hydroxyl and C4 aminomethyl substituents provides a well-defined three-dimensional vector for substituent projection, which is critical for optimizing ligand-receptor binding. The presence of a primary amine and a secondary alcohol, orthogonally protected with a Boc group on the ring nitrogen, makes this compound a versatile synthon for combinatorial library synthesis and lead optimization campaigns. This guide focuses on the selective functionalization of the primary amine, a common first step in elaborating this core structure.
Core Principle: Orthogonal Reactivity
The synthetic utility of this building block hinges on the differential reactivity of its functional groups. The primary amine is a potent nucleophile, while the secondary hydroxyl group is significantly less reactive under neutral or basic conditions. The Boc-protected ring nitrogen is non-nucleophilic. This hierarchy allows for the selective derivatization of the aminomethyl group without interfering with the other functionalities.
Figure 1: Reactivity hierarchy of functional groups, enabling selective coupling at the primary amine.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is arguably the most common transformation in medicinal chemistry. Using a carbodiimide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (hydroxybenzotriazole) is a reliable method that minimizes side reactions and preserves stereochemical integrity.
Mechanistic Rationale
The reaction proceeds through the activation of a carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylisourea. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an activated HOBt ester. This ester is more stable than the O-acylisourea but highly reactive towards amines, leading to the formation of the desired amide bond with high efficiency and minimal epimerization.
Figure 2: Workflow for EDC/HOBt mediated amide bond formation.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the amine) at room temperature, add EDC·HCl (1.5 eq).
-
Stir the mixture for 15-20 minutes to allow for the formation of the active HOBt ester. The solution may become cloudy.
-
Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq). The DIPEA is crucial to neutralize the HCl salt of EDC and the carboxylic acid itself, ensuring the primary amine of the piperidine is in its free, nucleophilic state.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure amide product.
Optimization & Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent | DCM is suitable for most substrates. Use DMF for poorly soluble starting materials. | Ensures homogeneity for efficient reaction kinetics. |
| Base | DIPEA is a non-nucleophilic base, preventing side reactions. | Triethylamine (TEA) can sometimes lead to N-acylation of the base. |
| Temperature | Room temperature is generally sufficient. Cooling to 0 °C may be required for sensitive substrates to minimize side reactions. | Balances reaction rate with stability of intermediates. |
| Low Yield | Ensure reagents are anhydrous. Check the quality of the EDC. | Water hydrolyzes the active ester intermediate. EDC can degrade upon storage. |
Protocol 2: Reductive Amination
Reductive amination provides a powerful method for forming C-N bonds by reacting the primary amine with an aldehyde or ketone to form a transient imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine.
Mechanistic Rationale
The reaction is typically performed as a one-pot procedure. The piperidine amine and the carbonyl compound form a carbinolamine intermediate, which then dehydrates to form an iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is used to reduce the iminium ion preferentially over the starting carbonyl compound. STAB is particularly effective as its reactivity is enhanced under the slightly acidic conditions that favor iminium ion formation.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5% v/v)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM or DCE (approx. 0.1 M).
-
Add a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Note: The addition may cause gas evolution.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Key Considerations
-
Choice of Reducing Agent: STAB is generally preferred over other borohydrides like NaBH₄ or NaCNBH₃ because it is less basic, non-toxic, and does not reduce most aldehydes and ketones at an appreciable rate, thus minimizing side reactions.
-
pH Control: The reaction is sensitive to pH. The catalytic acetic acid is crucial for iminium formation, but strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.
Protocol 3: N-Alkylation with Alkyl Halides
Direct N-alkylation with an alkyl halide is a straightforward approach for introducing alkyl substituents onto the primary amine. However, care must be taken to avoid over-alkylation.
Mechanistic Rationale
This is a classic SN2 reaction where the primary amine acts as a nucleophile, displacing a halide leaving group from an alkyl halide. A non-nucleophilic base is required to scavenge the H-X byproduct, preventing the protonation of the starting amine. The primary product is a secondary amine, which can be more nucleophilic than the starting primary amine, creating a risk of a second alkylation to form a tertiary amine.
Figure 3: Reaction pathway for N-alkylation and the potential for over-alkylation.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or DIPEA (2-3 eq)
-
Acetonitrile (ACN) or DMF
-
Potassium Iodide (KI) (catalytic, optional)
Procedure:
-
Combine this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq) in ACN or DMF (0.1-0.2 M).
-
If using an alkyl chloride or bromide, adding a catalytic amount of KI can accelerate the reaction via the Finkelstein reaction.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the suspension. Using a slight excess of the amine can help minimize over-alkylation.
-
Heat the reaction mixture if necessary (e.g., 50-80 °C), depending on the reactivity of the alkyl halide. Monitor the reaction closely by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Conclusion
This compound is a powerful and versatile building block for drug discovery. Mastery of its selective functionalization through amide coupling, reductive amination, and N-alkylation is essential for its effective use. The protocols and mechanistic insights provided in this note serve as a robust foundation for researchers to reliably incorporate this valuable scaffold into their synthetic programs, enabling the efficient exploration of chemical space and the development of novel therapeutics.
References
-
EDC/HOBt Coupling Mechanism. Chemical Communications, Royal Society of Chemistry. [Link]
-
Reductive Amination in Organic Synthesis. Organic Reactions, Wiley. [Link]
-
Sodium Triacetoxyborohydride as a Selective Reducing Agent. The Journal of Organic Chemistry, American Chemical Society. [Link]
-
The Finkelstein Reaction. Chemical Reviews, American Chemical Society. [Link]
trans-1-Boc-4-aminomethyl-3-hydroxypiperidine as a building block for peptidomimetics.
An Application Guide to Utilizing trans-1-Boc-4-aminomethyl-3-hydroxypiperidine as a Peptidomimetic Building Block
Authored by: Gemini, Senior Application Scientist
Abstract
Peptidomimetics are foundational to modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The design of peptidomimetics often involves the incorporation of conformationally constrained scaffolds that mimic the secondary structures of peptides, like β-turns and loops, which are crucial for biological recognition.[1][2] The 3-hydroxypiperidine core is recognized as a privileged scaffold in medicinal chemistry, frequently appearing in bioactive compounds and approved drugs.[3] This application note provides a detailed guide for researchers on the use of a specific, highly functionalized building block, This compound , for the synthesis of novel peptidomimetics. We will explore the structural rationale for its use, its conformational properties, and provide detailed, field-proven protocols for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Rationale for a Constrained Scaffold
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and their inability to maintain a single, bioactive conformation in solution. Introducing rigid structural motifs is a proven strategy to address these challenges.[4][5] this compound is an exemplary building block for this purpose due to several synergistic structural features:
-
Conformational Rigidity : The piperidine ring exists in a stable chair conformation, which acts as a rigid scaffold, reducing the conformational flexibility of the resulting peptidomimetic.[6][7] This pre-organization can lower the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Defined Stereochemistry : The trans relationship between the C3-hydroxyl and the C4-aminomethyl groups locks these functionalities into specific spatial orientations. This defined vectoral presentation of key pharmacophoric features is critical for mimicking the precise geometry of a peptide turn.
-
Hydrogen Bonding Potential : The hydroxyl group is not merely a structural element; it can act as a crucial hydrogen bond donor or acceptor, engaging in key interactions with target receptors or enzymes to enhance binding affinity and specificity.[8][9]
-
Orthogonal Protection Strategy : The molecule features two distinct amine protecting groups. The tert-butyloxycarbonyl (Boc) group protects the piperidine ring nitrogen, while the aminomethyl group's primary amine is free for coupling. The Boc group is acid-labile, whereas the standard Fmoc protecting group used in SPPS is base-labile. This orthogonality is essential for the selective and stepwise construction of complex molecules.[8][10]
Diagram 1: Key structural features of the building block.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The most common method for incorporating this building block is through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The primary amine of the aminomethyl group acts as the nucleophile, attacking the activated carboxylic acid of the N-terminal amino acid on the growing, resin-bound peptide chain.
Diagram 2: Workflow for incorporating the building block in SPPS.
Experimental Protocols
These protocols are designed for manual synthesis and assume a starting scale of 0.1 mmol on a standard solid-phase resin (e.g., Rink Amide). All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Protocol 1: N-Terminal Fmoc Deprotection of Resin-Bound Peptide
This initial step exposes the free amine on the resin-bound peptide, preparing it for coupling with the building block.
Materials:
-
Fmoc-protected peptide-resin (1 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin) and agitate for 3 minutes.[11]
-
Drain the solution. The dibenzofulvene-piperidine adduct often imparts a yellow color.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 10-15 minutes to ensure complete deprotection.[12]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Proceed immediately to the coupling protocol.
Protocol 2: Coupling of this compound
This is the core protocol for incorporating the building block onto the N-terminus of the growing peptide chain. Uronium/phosphonium salt-based reagents like HATU are recommended for efficient coupling.
Materials:
-
Deprotected peptide-resin (1 eq., from Protocol 1)
-
This compound (3 eq.)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
DMF, peptide synthesis grade
Procedure:
-
In a separate vessel, dissolve this compound and HATU in a minimal volume of DMF (approx. 2 mL for a 0.1 mmol scale).
-
Add DIPEA to the solution and vortex briefly. Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated building block solution to the washed, deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The extended reaction time is prudent due to the potential for steric hindrance.
-
Self-Validation: Perform a Kaiser test to monitor the reaction. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue), the coupling step should be repeated.[12]
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next cycle.
Protocol 3: Selective Boc Deprotection for Chain Elongation (Optional)
If the synthetic design requires extending the peptide chain from the piperidine nitrogen, the Boc group must be removed orthogonally to the Fmoc-protected amino acids used elsewhere.
Materials:
-
Peptide-resin functionalized with the building block (1 eq.)
-
DCM, anhydrous
-
Trifluoroacetic acid (TFA)
-
5% (v/v) DIPEA in DMF (for neutralization)
Procedure:
-
Wash the resin with DCM (3x) to prepare for the acidic conditions.
-
Treat the resin with a solution of 25-50% TFA in DCM. Agitate for 2 minutes and drain.[10][11]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[13]
-
Drain the TFA solution and wash the resin thoroughly with DCM (5x).
-
Neutralize the newly formed trifluoroacetate salt by washing with 5% DIPEA in DMF (3 x 2 min).[11]
-
Wash the resin with DMF (5x). The resin now has a free secondary amine on the piperidine ring, ready for coupling with the next Fmoc-amino acid.
Diagram 3: Logic of the orthogonal Fmoc/Boc protection strategy.
Protocol 4: Final Cleavage and Deprotection
This final step releases the completed peptidomimetic from the solid support and removes all acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per 100 mg of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptidomimetic using reverse-phase HPLC and confirm its identity by mass spectrometry.
Summary of Recommended Reaction Conditions
For clarity and reproducibility, the key reaction parameters are summarized below.
| Step | Reagent | Equivalents (rel. to resin) | Solvent | Time | Monitoring |
| Fmoc Deprotection | 20% Piperidine | N/A | DMF | 3 + 15 min | Visual (color) |
| Building Block Coupling | Building Block / HATU / DIPEA | 3 / 2.9 / 6 | DMF | 2 - 4 hours | Kaiser Test |
| Boc Deprotection | 25-50% TFA | N/A | DCM | 2 + 25 min | N/A |
| Final Cleavage | 95% TFA Cocktail | N/A | None | 2 - 3 hours | N/A |
Conclusion
This compound is a versatile and powerful building block for constructing conformationally constrained peptidomimetics. Its rigid core, defined stereochemistry, and orthogonal protecting group strategy provide researchers with a reliable tool to explore structure-activity relationships and develop novel therapeutic leads. The protocols detailed herein offer a robust framework for the successful incorporation of this scaffold into diverse peptide sequences, paving the way for the next generation of peptide-based drugs.
References
- Lee, Y., & Silverman, R. B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. MDPI.
- Smolecule. (2023). Buy trans-4-Amino-1-boc-3-hydroxypiperidine.
- BenchChem. (n.d.). 3-Hydroxypiperidine | 6859-99-0. BenchChem.
- BenchChem. (n.d.).
- AMP-Service. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AMP-Service.
- Hanessian, S., et al. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed.
- Abraham, R. J., et al. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of 1-Boc-4-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis. BenchChem.
- Aube, J., et al. (2008). Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics.
- Hill, A. P., & Fairlie, D. P. (2014). Constraining cyclic peptides to mimic protein structure motifs. PubMed.
- Scott, D. W. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks.
- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- BenchChem. (n.d.). Application Notes and Protocols for Coupling 13C Labeled Boc-Amino Acids. BenchChem.
- Hypha Discovery. (n.d.). The underappreciated hydroxyl in drug discovery. Hypha Discovery Blogs.
- Liberty Blue. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube.
Sources
- 1. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constraining cyclic peptides to mimic protein structure motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypiperidine | 6859-99-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Note: Synthesis of Novel Piperidine-Fused Heterocyclic Scaffolds from trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine ring is a paramount structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas.[1] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to confer aqueous solubility. Piperidine derivatives are integral to drugs targeting CNS disorders, cancer, and infectious diseases, making the development of new synthetic routes to novel piperidine-based scaffolds a critical endeavor in drug discovery.[1]
This application note details the use of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine as a versatile chiral building block for the synthesis of novel fused heterocyclic systems. The strategic placement of a primary amine and a secondary alcohol in a trans-1,2-relationship on the piperidine core provides a robust platform for intramolecular cyclization reactions, yielding rigid, drug-like scaffolds with defined three-dimensional structures. We present detailed protocols for the synthesis of a piperidine-fused oxazolidinone and its corresponding thione analog, valuable cores for library development.
Part 1: Synthesis of a Fused Piperidino-Oxazolidinone Scaffold
Principle and Rationale
The synthesis of the fused oxazolidinone core is achieved via a one-pot, intramolecular cyclization cascade. The reaction leverages 1,1'-Carbonyldiimidazole (CDI) as a safe and efficient phosgene equivalent.[2][3] The reaction proceeds in two key steps:
-
Activation: The primary aminomethyl group, being the more potent nucleophile, attacks one of the carbonyl carbons of CDI. This results in the formation of an acylimidazole intermediate, with the expulsion of an imidazole molecule.
-
Intramolecular Cyclization: The proximate secondary hydroxyl group then performs an intramolecular nucleophilic attack on the newly formed acylimidazole carbonyl. This step is thermodynamically favored due to the formation of a stable, five-membered ring. The displacement of the second imidazole molecule, a good leaving group, drives the reaction to completion, yielding the desired fused oxazolidinone.
CDI is the reagent of choice due to its high reactivity under mild conditions and the benign nature of the imidazole byproduct, which simplifies purification compared to methods using phosgene or triphosgene.[4][5]
Experimental Workflow
The overall process involves the activation of the amino alcohol with CDI, followed by intramolecular cyclization, aqueous work-up, and purification by column chromatography.
Caption: Workflow for Piperidino-Oxazolidinone Synthesis.
Detailed Protocol: Synthesis of (3aR,7aS)-hexahydro-1H-oxazolo[4,5-c]pyridin-2(3H)-one
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 230.30 | 230 | 1.0 | 1.0 |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 178 | 1.1 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~50 mL | - | - |
| Saturated aq. NaCl (Brine) | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Procedure
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (230 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous THF (10 mL).
-
Cool the resulting clear, colorless solution to 0 °C using an ice-water bath.
-
Add 1,1'-Carbonyldiimidazole (CDI) (178 mg, 1.1 mmol) portion-wise over 5 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane) until the starting material is fully consumed.
-
Upon completion, quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl (brine) (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-5% Methanol in Dichloromethane to afford the title compound as a white solid.
Self-Validation and Characterization
-
Expected Yield: 80-90%.
-
¹H NMR: Expect disappearance of the broad -NH₂ and -OH signals from the starting material. New signals corresponding to the fused ring system will appear, including a characteristic signal for the carbamate N-H proton.
-
¹³C NMR: A key indicator of success is the appearance of a new carbonyl carbon signal for the oxazolidinone ring, typically in the range of 158-162 ppm.
-
FT-IR (cm⁻¹): Look for a strong carbonyl (C=O) stretching band around 1740-1760 cm⁻¹ and an N-H stretching band around 3200-3300 cm⁻¹.
-
Mass Spec (ESI+): Calculate the expected m/z for [M+H]⁺.
Part 2: Synthesis of a Fused Piperidino-Thioxooxazolidine Scaffold
Principle and Rationale
Following a similar logic to the oxazolidinone synthesis, a fused thioxooxazolidine (a cyclic thiocarbamate) can be prepared using 1,1'-Thiocarbonyldiimidazole (TCDI). The reaction mechanism is analogous, with the primary amine attacking the thiocarbonyl center of TCDI, followed by intramolecular cyclization of the hydroxyl group to form the five-membered ring.[6] Sulfur-containing heterocycles are of significant interest in drug discovery as the thione group can act as a unique hydrogen bond acceptor and may confer different metabolic properties compared to its oxygen analog.
Detailed Protocol: Synthesis of (3aR,7aS)-hexahydro-1H-oxazolo[4,5-c]pyridin-2(3H)-thione
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 230.30 | 230 | 1.0 | 1.0 |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | 178.22 | 196 | 1.1 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~50 mL | - | - |
| Saturated aq. NaCl (Brine) | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Procedure
-
Follow steps 1-3 from the oxazolidinone protocol.
-
Add 1,1'-Thiocarbonyldiimidazole (TCDI) (196 mg, 1.1 mmol) portion-wise over 5 minutes to the cooled solution. Note: TCDI is often a yellow solid.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Causality Note: The reaction with TCDI is typically slower than with CDI due to the lower electrophilicity of the thiocarbonyl carbon.
-
Monitor the reaction by TLC. Upon completion, perform the same work-up and extraction procedure (steps 7-10) as described for the oxazolidinone.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% Ethyl Acetate in Hexanes) to yield the title compound.
Self-Validation and Characterization
-
Expected Yield: 75-85%.
-
¹³C NMR: The key signal will be the thiocarbonyl carbon, which is significantly downfield, typically appearing in the 185-190 ppm range.
-
FT-IR (cm⁻¹): Look for a characteristic C=S stretching band around 1200-1250 cm⁻¹. The C=O band from the oxazolidinone will be absent.
-
Mass Spec (ESI+): Calculate the expected m/z for [M+H]⁺, accounting for the presence of sulfur.
Part 3: Further Diversification via Boc-Deprotection
Principle and Rationale
The Boc-protecting group on the piperidine nitrogen of the newly synthesized fused scaffolds can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM).[7][8][9] This deprotection unmasks a secondary amine, which serves as a crucial handle for further diversification. The resulting amine can be functionalized via N-alkylation, acylation, reductive amination, or arylation to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
General Protocol for Boc-Deprotection
Caption: General Workflow for Boc-Deprotection and Neutralization.
Procedure
-
Dissolve the Boc-protected fused heterocycle (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (TFA, 0.77 mL, 10.0 mmol, 10 equiv) dropwise at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, or pass a solution of the crude salt through a basic ion-exchange resin.[7]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product, which can often be used in the next step without further purification.
Conclusion
This compound is a highly effective and versatile starting material for the stereocontrolled synthesis of novel fused heterocyclic systems. The protocols outlined herein for the preparation of piperidino-oxazolidinone and its thione analog are robust, high-yielding, and utilize common, safe reagents. The resulting scaffolds, featuring a key point for diversification after Boc-deprotection, are ideal starting points for the construction of compound libraries aimed at identifying new therapeutic agents.
References
-
SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001).
-
Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. The Journal of Organic Chemistry, 71(11), 4147-4154.
-
Guin, S., et al. (2013). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate.
-
Xu, X., & Wei, H. (2020). SYNTHESIS OF FUNCTIONALIZED OXAZOLIDINES BY MULTICOMPONENT REACTIONS OF 1,2-AMINO ALCOHOLS. Chemistry of Heterocyclic Compounds.
-
Oliynyk, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(4), 833.
-
Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[2][10][11]Triazolo[4,3-a]pyridines. Organic Letters, 18(3), 560-563.
-
AAPPTec. N-Terminal Deprotection - Fmoc removal. (n.d.).
-
Organic Chemistry Portal. Synthesis of oxazolidines. (n.d.).
-
Rybak, A., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(21), 6434.
-
Marcia de Figueiredo, R., Fröhlich, R., & Christmann, M. (2016). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. ACS Publications.
-
O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3557-3571.
-
Organic Chemistry Portal. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[2][10][11]Triazolo[4,3-a]pyridines. (2016).
-
Lejeune, C., et al. (2022). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega.
-
Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society.
-
ResearchGate. How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH?. (2014).
-
The Royal Society of Chemistry. Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols. (2013).
-
ResearchGate. Synthesis of oxazolo [4,5-d] pyrimidines. (2015).
-
ResearchGate. N , N '-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N -Heterocycles. (2006).
-
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(7), 1248.
-
ResearchGate. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. (2020).
-
ResearchGate. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[2][10][11]Triazolo[4,3-a]pyridines. (2016).
-
Bag, S. S., De, S., & Bhuyan, S. (2022). Intramolecular cyclization of isothiocyanyl amino acids/peptide: arrival at unnatural thioxoimidazolidinyl/thioxooxazolidinyl amino acids. Amino Acids, 54(11), 1451-1459.
-
V.V.S. Rajendra Prasad, et al. (2015). Cyclization Strategies in Peptide Derived Drug Design. Current Topics in Medicinal Chemistry, 15(14), 1325-1350.
-
Komogortsev, A. N., Lichitskii, B. V., & Melekhina, V. G. (2023). 1,1′-Carbonyldiimidazole-mediated transformation of allomaltol containing hydrazides into substituted 3-acetyltetronic acids. Organic & Biomolecular Chemistry, 21(35), 7224-7230.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - N,Nâ-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 6. Intramolecular cyclization of isothiocyanyl amino acids/peptide: arrival at unnatural thioxoimidazolidinyl/thioxooxazolidinyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. scispace.com [scispace.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. SYNTHESIS OF FUNCTIONALIZED OXAZOLIDINES BY MULTICOMPONENT REACTIONS OF 1,2-AMINO ALCOHOLS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Notes & Protocols: The Strategic Integration of trans-1-Boc-4-(aminomethyl)-3-hydroxypiperidine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Piperidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The relentless pursuit of selective and potent kinase inhibitors remains a paramount objective in contemporary drug discovery, addressing critical therapeutic areas such as oncology and autoimmune diseases.[1][2] Within the medicinal chemist's toolkit, certain structural motifs, known as "privileged scaffolds," are consistently employed for their ability to impart favorable pharmacokinetic properties and provide a versatile framework for molecular elaboration.[3] The piperidine moiety is a preeminent example of such a scaffold, valued for its capacity to enhance aqueous solubility, improve metabolic stability, and establish precise three-dimensional vectoral orientations for pharmacophoric elements.
This application note focuses on a particularly valuable building block: trans-1-Boc-4-(aminomethyl)-3-hydroxypiperidine . This chiral intermediate offers a unique convergence of functionalities, making it an exemplary choice for constructing sophisticated kinase inhibitors. Its strategic value is derived from several key features:
-
Defined Stereochemistry: The trans configuration of the hydroxyl and aminomethyl groups provides a rigid and predictable orientation, crucial for optimizing interactions within a kinase's active site.
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen allows for selective deprotection under acidic conditions, enabling sequential and controlled functionalization of the molecule's two distinct amine groups.[4]
-
Primary Amine Handle: The exocyclic aminomethyl group serves as a robust nucleophilic point for covalent attachment to the core heterocyclic systems of many kinase inhibitors.
-
Hydrogen Bonding Capability: The hydroxyl group is strategically positioned to act as a hydrogen bond donor or acceptor, often forming critical interactions with the hinge region of the kinase enzyme, thereby anchoring the inhibitor and enhancing binding affinity.
This guide will elucidate the practical application of this building block, with a focus on its role in synthesizing inhibitors for key targets like Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).
Kinase Targets and Signaling Pathway Context
Understanding the biological context is essential for appreciating the rational design of inhibitors. The piperidine scaffold is integral to inhibitors targeting kinases in critical signaling pathways.
Bruton's Tyrosine Kinase (BTK) Pathway
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[5] Its dysregulation is a hallmark of various B-cell malignancies.[6] Inhibiting BTK disrupts the downstream signaling cascade, leading to decreased B-cell proliferation and survival.[5]
Caption: Simplified BTK signaling pathway in B-cells.
Janus Kinase (JAK) Pathway
The JAK family (JAK1, JAK2, JAK3, TYK2) are cytoplasmic tyrosine kinases that transduce signals from cytokine receptors via the JAK-STAT pathway.[7] This pathway is central to immune response and inflammation, making JAK inhibitors effective treatments for autoimmune disorders like rheumatoid arthritis.[2][8]
Caption: Overview of the JAK-STAT signaling pathway.
Synthetic Application & Protocol: Synthesis of a Pyrrolopyrimidine Kinase Inhibitor Core
The following protocol details a representative synthesis where trans-1-Boc-4-(aminomethyl)-3-hydroxypiperidine is coupled to a heterocyclic core, a common strategy in the synthesis of both JAK and BTK inhibitors.[9][10] The example uses a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, a scaffold present in numerous approved kinase inhibitors.
Overall Synthetic Workflow
The process involves a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for coupling amines to electron-deficient heteroaromatic rings.
Caption: General workflow for coupling the piperidine building block.
Experimental Protocol: SNAr Coupling
Objective: To synthesize tert-butyl (3R,4R)-4-(((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Eq. | Amount |
| trans-1-Boc-4-(aminomethyl)-3-hydroxypiperidine | 219975-84-5 | 230.30 | 1.1 | 2.53 g |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 6096-19-1 | 153.58 | 1.0 | 1.54 g |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.0 | 5.1 mL |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | - | 20 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | As needed |
| Brine | N/A | N/A | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.54 g, 10.0 mmol).
-
Reagent Addition: Add trans-1-Boc-4-(aminomethyl)-3-hydroxypiperidine (2.53 g, 11.0 mmol) followed by anhydrous N-Methyl-2-pyrrolidone (NMP, 20 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 5.1 mL, 30.0 mmol) to the suspension.
-
Scientist's Note: DIPEA is a non-nucleophilic hindered base used to scavenge the HCl generated during the SNAr reaction, driving the equilibrium towards the product. NMP is a polar aprotic solvent suitable for this type of reaction at elevated temperatures.
-
-
Heating: Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-chloropyrrolopyrimidine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of Ethyl Acetate (EtOAc).
-
Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of EtOAc.
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
-
Causality Explanation: The aqueous washes are critical for removing the NMP solvent and any remaining DIPEA and its hydrochloride salt.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the title compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Concluding Remarks for the Research Professional
The utility of trans-1-Boc-4-(aminomethyl)-3-hydroxypiperidine extends far beyond this single example. Its inherent stereochemical and functional properties make it a powerful building block for generating libraries of kinase inhibitors for structure-activity relationship (SAR) studies. The Boc-protected piperidine nitrogen can be deprotected and subsequently functionalized, for instance, by reacting with an acryloyl chloride to install a covalent warhead for irreversible inhibitors, a strategy famously employed for BTK inhibitors.[1] By providing a rigid scaffold that can present key interaction motifs in a spatially defined manner, this intermediate enables the rational design of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
References
- Li, Z., et al. (n.d.). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H-purin-2-amine scaffold. DOI: 10.1016/j.ymeth.2016.07.019.
- Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
-
Al-Ogaidi, I., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. Retrieved from [Link]
-
Laraia, L., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
-
Lee, J., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. Retrieved from [Link]
-
Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Retrieved from [Link]
-
ResearchGate. (2024). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Retrieved from [Link]
-
ResearchGate. (2024). Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. Retrieved from [Link]
-
Flannery, C. A., et al. (n.d.). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Retrieved from [Link]
-
Tyner, J. W., et al. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). PubMed. Retrieved from [Link]
-
PubMed. (2024). Synthesis and glycosidase inhibition of 3,4,5-trihydroxypiperidines using a one-pot amination-cyclisation cascade reaction. Retrieved from [Link]
-
Singh, R., et al. (2022). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). PubMed. Retrieved from [Link]
-
Google Patents. (2015). US 2015/0259354 A1. Retrieved from [Link]
-
Google Patents. (2015). United States Patent. Retrieved from [Link]
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
Sputa, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
-
PharmaCompass. (n.d.). Scaffold Hopping in Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). WO2023154282A1 - Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer and other indications.
-
PubMed Central. (2024). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. | Semantic Scholar [semanticscholar.org]
- 9. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 10. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Alkylation of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine: A Detailed Protocol for Drug Discovery
Introduction: The Significance of N-Alkylated Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, present in a vast array of FDA-approved therapeutics. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. The specific derivative, trans-1-Boc-4-aminomethyl-3-hydroxypiperidine, offers a trifecta of functionalities: a Boc-protected secondary amine within the ring, a primary amine on the aminomethyl substituent, and a hydroxyl group. This unique arrangement makes it a highly versatile building block for creating diverse chemical libraries and optimizing lead compounds.
N-alkylation of the primary amine on the 4-aminomethyl group is a critical transformation, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and fine-tune a molecule's biological activity. This application note provides a comprehensive and field-proven protocol for the efficient N-alkylation of this compound via reductive amination, a widely employed and robust method in medicinal chemistry.[1]
Methodology Overview: Reductive Amination
Reductive amination is a powerful and highly selective method for the formation of C-N bonds.[2] It proceeds in a one-pot fashion, first through the formation of an imine intermediate from the reaction of a primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine.[3] This approach avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.
For this protocol, we will utilize sodium triacetoxyborohydride (NaBH(OAc)₃), commonly known as STAB, as the reducing agent. STAB is a mild and selective reagent that preferentially reduces the protonated imine (iminium ion) intermediate over the starting aldehyde, minimizing the formation of alcohol byproducts.[4][5] The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Visualizing the Workflow
Sources
- 1. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
Mastering the Synthesis of Novel Piperidine Scaffolds: A Guide to the Functionalization of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
Introduction: The Strategic Importance of the Piperidine Moiety
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a diverse range of biological targets. The strategic functionalization of poly-substituted piperidines is therefore a critical endeavor in the pursuit of novel therapeutics. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective functionalization of the secondary hydroxyl group in trans-1-Boc-4-aminomethyl-3-hydroxypiperidine, a versatile chiral intermediate for the synthesis of complex molecules.[1][2]
The target molecule, this compound, presents a unique synthetic challenge and opportunity. It possesses three distinct functional groups: a Boc-protected secondary amine on the piperidine ring, a primary aminomethyl group at the C4 position, and a secondary hydroxyl group at the C3 position. The trans stereochemistry of the aminomethyl and hydroxyl groups provides a defined spatial arrangement for further elaboration. The selective modification of the hydroxyl group, while preserving the integrity of the other functionalities, is key to unlocking the full potential of this building block. This guide will detail robust protocols for O-alkylation, O-acylation, and sulfonylation of the hydroxyl group, with a focus on chemoselectivity and practical execution.
Chemoselectivity Considerations: Navigating a Polyfunctional Landscape
The primary challenge in the functionalization of this compound lies in achieving selective reaction at the secondary hydroxyl group in the presence of a nucleophilic primary amine. The Boc protecting group on the piperidine nitrogen is generally stable to a wide range of reaction conditions, except for strong acids.[1] Therefore, the main competition for electrophilic reagents will be between the hydroxyl and the primary aminomethyl groups.
To achieve selective O-functionalization, one of two general strategies can be employed:
-
Exploiting Inherent Reactivity Differences: Under certain conditions, the hydroxyl group can be made more reactive or the amine less reactive, allowing for selective modification. For instance, in the Williamson ether synthesis, the hydroxyl group is deprotonated with a strong base to form a more nucleophilic alkoxide, which will preferentially react with an alkyl halide over the neutral amine.
-
Temporary Protection of the Aminomethyl Group: In cases where inherent selectivity is difficult to achieve, the primary amine can be temporarily protected with a suitable protecting group (e.g., a second Boc group or a phthalimide group). This strategy, while adding extra synthetic steps, can provide a more reliable route to the desired O-functionalized product.
The protocols detailed below will primarily focus on the first strategy, leveraging reaction conditions to achieve chemoselective functionalization of the hydroxyl group.
Core Functionalization Protocols
This section provides detailed, step-by-step protocols for three key transformations of the hydroxyl group in this compound: O-alkylation via the Williamson ether synthesis, O-acylation to form esters, and conversion to a sulfonate ester.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[3][4][5] By using a strong, non-nucleophilic base, the hydroxyl group can be selectively deprotonated to form the corresponding alkoxide, which then reacts with the alkylating agent.
Reaction Scheme:
A schematic of the Williamson Ether Synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 443955-98-4 | 216.28 |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 |
| Alkyl halide (e.g., Iodomethane, Benzyl bromide) | Varies | Varies |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the alkoxide should be complete.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure O-alkylated product.
Rationale and Insights: The use of a strong, non-nucleophilic base like sodium hydride is crucial for selectively deprotonating the hydroxyl group over the aminomethyl group. The resulting alkoxide is a much stronger nucleophile than the neutral primary amine, thus favoring the desired O-alkylation. The reaction is best performed with primary alkyl halides to minimize potential E2 elimination side reactions.[4]
Protocol 2: Esterification via Acylation
Esterification of the hydroxyl group can be achieved through acylation with an acid chloride or anhydride in the presence of a non-nucleophilic base. This method is generally high-yielding and proceeds under mild conditions.
Reaction Scheme:
A schematic of the esterification reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 443955-98-4 | 216.28 |
| Acyl chloride or anhydride (e.g., Acetyl chloride) | Varies | Varies |
| Triethylamine (Et₃N) or DIPEA | 121-44-8 | 101.19 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv) and dissolve it in anhydrous DCM (approximately 0.1 M).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equiv) or diisopropylethylamine (DIPEA).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add the acyl chloride or anhydride (1.1 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure O-acylated product.
Rationale and Insights: In this protocol, the less sterically hindered and more nucleophilic primary amine can potentially compete with the hydroxyl group for the acylating agent. However, at low temperatures, the rate of O-acylation is often sufficiently fast to achieve good selectivity. The use of a hindered base like DIPEA can help to minimize N-acylation by deprotonating the hydroxyl group without significantly activating the amine. Should N-acylation be a persistent side reaction, protection of the aminomethyl group would be the recommended course of action.
Protocol 3: Sulfonylation for Activation
Conversion of the hydroxyl group to a sulfonate ester (e.g., tosylate or mesylate) transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions. This two-step functionalization strategy greatly expands the synthetic utility of the piperidine scaffold.
Reaction Scheme:
A schematic of the sulfonylation reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 443955-98-4 | 216.28 |
| p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) | Varies | Varies |
| Anhydrous Pyridine | 110-86-1 | 79.10 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM (approximately 0.2 M).
-
Solvent Addition: Add anhydrous pyridine (2.0-3.0 equiv) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Sulfonylation: Add the sulfonyl chloride (TsCl or MsCl, 1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often used directly in the next step. If necessary, it can be purified by flash column chromatography on silica gel. Note: Sulfonate esters can be sensitive to silica gel; neutral alumina may be a better alternative, or the crude product can be recrystallized.
Rationale and Insights: Pyridine serves as both the base and a catalyst in this reaction. It is crucial to use an excess of pyridine to neutralize the HCl generated during the reaction. The primary amine can also react with the sulfonyl chloride to form a sulfonamide. However, the reaction with the hydroxyl group is generally faster, especially at lower temperatures. If significant sulfonamide formation is observed, protection of the aminomethyl group is advisable. The resulting sulfonate is a highly valuable intermediate, poised for reaction with a wide range of nucleophiles to introduce further diversity at the C3 position.
Characterization and Data Summary
The successful functionalization of this compound should be confirmed by standard analytical techniques.
| Reaction Type | Expected ¹H NMR Shifts (ppm) for C3-H | Expected Mass Spec (ESI+) [M+H]⁺ |
| O-Alkylation (Methyl) | Downfield shift from ~3.5 to ~3.7 | 231.17 |
| O-Alkylation (Benzyl) | Downfield shift from ~3.5 to ~3.8 | 307.22 |
| O-Acylation (Acetyl) | Downfield shift from ~3.5 to ~4.8 | 259.18 |
| O-Sulfonylation (Tosyl) | Downfield shift from ~3.5 to ~4.5 | 371.19 |
Note: Exact chemical shifts will vary depending on the solvent and the specific R group introduced.
Conclusion
The protocols outlined in this application note provide a robust foundation for the selective functionalization of the hydroxyl group in this compound. By carefully controlling reaction conditions, researchers can achieve high yields of O-alkylated, O-acylated, and O-sulfonylated products, thereby accessing a diverse range of novel piperidine-based scaffolds for drug discovery and development. The principles of chemoselectivity discussed herein are broadly applicable to other polyfunctional molecules, and the detailed protocols serve as a practical guide for synthetic chemists in the laboratory.
References
-
Hwang, I. T., et al. (2015). Mitsunobu Reactions of cis/trans-3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. Request PDF. Retrieved from [Link]
-
Borghero, C. (n.d.). Unlocking Chemical Synthesis with (R)-1-Boc-3-Hydroxypiperidine. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2022, May 22). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(10), 3296. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Mitsunobu reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Sources
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of the Piperidine Ring
The piperidine motif, a six-membered nitrogen-containing heterocycle, holds a position of profound importance in the landscape of medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products has earned it the designation of a "privileged scaffold."[2] This privileged status stems from a unique combination of physicochemical properties that make it an ideal building block for the design of therapeutic agents. The piperidine ring is not merely a passive linker but an active participant in molecular recognition, influencing a drug's potency, selectivity, and pharmacokinetic profile.
The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows for the precise spatial orientation of substituents, which is critical for optimal interaction with biological targets.[3] Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or a point of salt formation, enhancing aqueous solubility and bioavailability.[2] The introduction of chiral centers within the piperidine scaffold can significantly impact a molecule's druglikeness by modulating its physicochemical properties, enhancing biological activity and selectivity, improving pharmacokinetic properties, and reducing toxicity.[4]
This guide provides a comprehensive overview of the incorporation of piperidine scaffolds in medicinal chemistry, offering detailed synthetic protocols for its introduction into molecules and exploring its diverse applications across various therapeutic areas through the lens of structure-activity relationships.
Synthetic Strategies for the Incorporation of Piperidine Scaffolds
A diverse array of synthetic methodologies has been developed to construct and functionalize the piperidine ring, providing medicinal chemists with a robust toolbox to access a wide range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is one of the most direct and atom-economical methods for the synthesis of piperidines.[5] This method, however, can be challenging due to the aromatic stability of the pyridine ring and the potential for the nitrogen atom to poison the catalyst.[5] Careful selection of the catalyst, solvent, and reaction conditions is crucial for achieving high yields and selectivity.
Protocol: Catalytic Hydrogenation of a Substituted Pyridine using Platinum(IV) Oxide (PtO₂)
This protocol describes the hydrogenation of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂) under hydrogen pressure.[6]
Materials:
-
Substituted pyridine (1.0 g)
-
Glacial acetic acid (5 mL)
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Celite®
Equipment:
-
High-pressure reactor vessel (e.g., Parr hydrogenator)
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar).[6]
-
Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours.[6]
-
-
Work-up:
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
CAUTION: The quenching process is exothermic and may cause vigorous foaming.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and filter through a pad of Celite® to remove the catalyst. CAUTION: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water immediately after filtration.
-
Dry the filtrate over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure substituted piperidine.
Diagram: Simplified Catalytic Cycle of Pyridine Hydrogenation
Caption: Simplified catalytic cycle of pyridine hydrogenation.
Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[7] This reaction is highly versatile, with a broad substrate scope and tolerance for various functional groups.
Protocol: Buchwald-Hartwig N-Arylation of a Piperidine Derivative
This protocol describes a general procedure for the N-arylation of a piperidine with an aryl halide using a palladium catalyst and a phosphine ligand.[7]
Materials:
-
Piperidine derivative (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating capabilities
-
Inert gas supply (e.g., argon or nitrogen)
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the piperidine derivative (1.2 equiv.) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL per mmol of the limiting reagent) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperidine.
Diagram: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are bicyclic structures containing a piperidine ring.[8][9] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][9]
Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
This protocol describes a general procedure for the synthesis of a 1-substituted tetrahydro-β-carboline from tryptamine and an aldehyde.[8]
Materials:
-
Tryptamine (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, 1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), 10 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in the chosen anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of tryptamine).
-
Addition of Aldehyde: To the stirred solution, add the aldehyde (1.0-1.2 eq) dropwise at room temperature.
-
Addition of Catalyst: Add the acid catalyst (e.g., TFA, 10 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for 1 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Reductive Amination
Reductive amination is a versatile two-step method for the formation of C-N bonds, often used to introduce substituents onto the nitrogen atom of a piperidine ring or to construct the piperidine ring itself.[10] The process involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine.
Protocol: Reductive Amination of a Piperidine with an Aldehyde using Borane-Pyridine Complex
This protocol describes a one-pot procedure for the N-alkylation of a piperidine with an aldehyde using the less toxic borane-pyridine complex as the reducing agent.[11]
Materials:
-
Piperidine derivative (1.0 equiv.)
-
Aldehyde (1.0 equiv.)
-
Borane-pyridine complex (BAP) (1.0 molar equiv.)
-
Ethanol
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative (1.0 equiv.) and the aldehyde (1.0 equiv.) in ethanol.
-
Reducing Agent Addition: To the stirred solution, add the borane-pyridine complex (1.0 molar equiv.) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for approximately 4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with water, dry over MgSO₄, and concentrate to an oil.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted piperidine.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[12][13] This method is particularly useful for the synthesis of 4-piperidones.[12]
Protocol: Synthesis of 1-(2-Phenethyl)-4-piperidone via Dieckmann Condensation
This protocol is adapted from a procedure for the synthesis of a key intermediate for fentanyl and its analogs.[14]
Materials:
-
N,N-bis(2-carbomethoxyethyl)phenethylamine
-
Sodium metal
-
Anhydrous solvent (e.g., toluene)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Xylene
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dieckmann Cyclization:
-
In a three-necked flask, prepare a suspension of sodium metal in anhydrous toluene.
-
Heat the mixture to reflux to melt the sodium and stir vigorously to form a fine dispersion.
-
Cool the mixture and add a solution of N,N-bis(2-carbomethoxyethyl)phenethylamine in anhydrous toluene dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 24 hours.
-
-
Work-up and Hydrolysis:
-
Carefully add water to the reaction mixture to dissolve the sodium salt of the β-keto ester and to destroy any unreacted sodium.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with concentrated HCl.
-
-
Decarboxylation and Isolation:
-
Reflux the acidic aqueous solution to effect hydrolysis and decarboxylation.
-
Cool the solution and make it strongly basic with a NaOH solution.
-
The product, 1-(2-phenethyl)-4-piperidone, will separate as an oily layer.
-
Extract the product with xylene.
-
Evaporate the xylene to afford the crystalline product.
-
Applications of Piperidine Scaffolds in Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies
The versatility of the piperidine scaffold is evident in its widespread application across numerous therapeutic areas. By systematically modifying the substitution pattern on the piperidine ring, medicinal chemists can fine-tune the pharmacological properties of a molecule to optimize its efficacy and safety profile.
Oncology
Piperidine-containing compounds have shown significant promise as anticancer agents, targeting a variety of molecular pathways involved in tumor growth and proliferation.
Table 1: SAR of Piperidine Derivatives as Anticancer Agents
| Compound/Series | Cancer Cell Line | Key Structural Features for Activity | Potency (GI₅₀/IC₅₀) | Reference |
| Piperidine derivative 16 | 786-0 (Renal) | Specific substitution pattern | 0.4 µg/mL | [14] |
| Piperidine derivatives 1 & 25 | PC-3 (Prostate) | Specific substitution patterns | 6.3 µg/mL & 6.4 µg/mL | [14] |
| 1-Methylpiperidine derivatives 20a, 21a, 22a | DU145 (Prostate) | Methylated piperidine core | Low micromolar IC₅₀ | [15] |
Central Nervous System (CNS) Disorders
The piperidine scaffold is a key component in many drugs that act on the central nervous system, including treatments for neurodegenerative diseases and psychiatric disorders.[1]
Table 2: SAR of Piperidine Derivatives with CNS Activity
| Compound/Series | Target | Key Structural Features for Activity | Potency (Kᵢ/IC₅₀) | Reference |
| 1-Benzylpiperidine derivatives | Sigma-1 Receptor (σ₁R) | 4-(pyridin-4-yl)piperazin-1-yl core vs. piperidine core | Piperidine core shows significantly higher σ₁R affinity | [15][16] |
| Donepezil | Acetylcholinesterase | N-benzylpiperidine moiety | Potent inhibitor | [1] |
Infectious Diseases
Piperidine derivatives have been investigated for their potential as antibacterial and antiviral agents.
Table 3: SAR of Piperidine Derivatives as Antibacterial Agents
| Compound/Series | Bacterial Strain(s) | Key Structural Features for Activity | Potency (MIC) | Reference |
| 3,5-diamino-piperidine derivatives | E. coli, P. aeruginosa | Symmetric substitution of two diaminopropyl (DAP) moieties on a triazine core | Potent inhibitors of bacterial translation and growth | [17] |
| Piperidine substituted oxazolidinones | Penicillin-resistant S. pneumonia and S. agalactiae | exo-cyanoethylidene group at the 4-position of the piperidine ring | Two to threefold more potent than linezolid | [18] |
Table 4: SAR of Piperidine Derivatives as Antiviral Agents
| Compound/Series | Virus | Key Structural Features for Activity | Potency (EC₅₀) | Reference |
| N²-(1-(substituted-aryl)piperidin-4-yl)-N⁶-mesityl-9H-purine-2,6-diamine derivatives | HIV-1 | Specific substitutions on the aryl group | FZJ13 showed notable anti-HIV-1 activity | [19] |
| N²-(1-(substituted-aryl)piperidin-4-yl)-N⁶-mesityl-9H-purine-2,6-diamine derivatives | Influenza A/H1N1 | Specific substitutions on the aryl group | FZJ05 showed significant potency | [19] |
Drug Discovery Workflow Incorporating Piperidine Scaffolds
The incorporation of piperidine scaffolds into a drug discovery program follows a logical workflow, from initial hit identification to lead optimization and preclinical development.
Diagram: General Drug Discovery Workflow
Caption: General drug discovery workflow incorporating piperidine scaffolds.
Conclusion
The piperidine scaffold continues to be a mainstay in medicinal chemistry, offering a remarkable blend of structural and functional properties that are highly conducive to the development of novel therapeutics. The synthetic methodologies for its incorporation are both diverse and robust, allowing for the creation of a vast chemical space for exploration. Through a deep understanding of the structure-activity relationships that govern the biological effects of piperidine-containing molecules, researchers can continue to harness the power of this privileged scaffold to address unmet medical needs across a wide spectrum of diseases. The application notes and protocols provided herein are intended to serve as a valuable resource for scientists engaged in this exciting and impactful area of drug discovery.
References
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved January 2, 2026, from [Link]
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
-
ResearchGate. (n.d.). Prototypical Buchwald-Hartwig amination mechanism. Retrieved January 2, 2026, from [Link]
- Clemente, F., Matassini, C., & Cardona, F. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(15), 4465.
- Zhou, Y., Gregor, V., Thomas, A. A., Riel, A.-M., Al-Mawsawi, L. Q., Shcherbakov, D., ... & Wall, D. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & medicinal chemistry letters, 17(11), 3053–3057.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 2, 2026, from [Link]
-
Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved January 2, 2026, from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved January 2, 2026, from [Link]
- Matassini, C., Clemente, F., & Cardona, F. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. La Chimica e l'Industria, (4), 84-91.
- Zhang, H., Zhang, H., Tang, J., Zhan, P., & Liu, X. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical biology & drug design, 86(3), 325–332.
- Zhang, Y., Wang, Y., Li, Y., Wang, H., & Lei, A. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(35), 14064–14070.
- Al-Obaidi, A., & Al-Zuhairi, A. J. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Iraqi Journal of Pharmaceutical Sciences, 16(1), 1-4.
-
ResearchGate. (n.d.). Antibacterial activities of piperidine derived analogs. Retrieved January 2, 2026, from [Link]
-
Beilstein Journals. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved January 2, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved January 2, 2026, from [Link]
- American Chemical Society. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society.
-
Reddit. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry. [Link]
-
Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
Shin, H. N., Seo, S. H., Choo, H., Kuem, G., Choi, K. I., & Nam, G. (2013). Synthesis and antibacterial activities of new piperidine substituted (5R)-[7][11][20]triazolylmethyl and (5R)-[(4-F-[7][11][20]triazolyl)methyl] oxazolidinones. Bioorganic & medicinal chemistry letters, 23(5), 1193–1196.
-
American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved January 2, 2026, from [Link]
- Satała, G., Lenda, T., Stawowska, M., Kurczab, R., Bugno, R., & Starzycka-Bubak, M. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 12(15), 2846–2861.
- Wawrzyniak, P., & Stary, I. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 116345.
- Yeleussinov, M., Issayeva, A., Zholdasbekova, A., Seidakhmetova, R., Atayev, A., & Kulyyasov, A. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(11), 1386.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4127-4130.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Retrieved January 2, 2026, from [Link]
-
YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. The Organic Chemistry Tutor. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
-
ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise.... Retrieved January 2, 2026, from [Link]
-
American Chemical Society. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Retrieved January 2, 2026, from [Link]
-
Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved January 2, 2026, from [Link]
- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e1-e14.
-
Name-Reaction.com. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved January 2, 2026, from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antibacterial activities of new piperidine substituted (5R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl] oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. name-reaction.com [name-reaction.com]
Application Notes & Protocols: A Guide to the Stereoselective Synthesis of Piperidine Derivatives
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2][3] As one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, its structural motif is integral to drugs targeting a vast spectrum of diseases.[1][4][5] The biological efficacy, selectivity, and pharmacokinetic profiles of these molecules are intrinsically linked to their three-dimensional structure.[3][6][7] Consequently, controlling the absolute and relative stereochemistry of substituents on the piperidine ring is not merely an academic challenge but a critical necessity in drug discovery and development.[8]
This guide provides an in-depth exploration of field-proven strategies for the stereoselective synthesis of chiral piperidine derivatives. Moving beyond a simple recitation of procedures, we will dissect the underlying principles and causal logic behind key experimental choices. We will cover four principal pillars of modern asymmetric synthesis: Asymmetric Catalysis, Organocatalysis, Chiral Auxiliary-based methods, and Chiral Pool Synthesis. Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical foundation and the practical, step-by-step protocols necessary to implement these powerful techniques in the laboratory.
General Experimental Workflow
The stereoselective synthesis of piperidine derivatives, regardless of the specific strategy employed, follows a coherent workflow from conception to validation. The initial choice of methodology is dictated by the target molecule's substitution pattern, desired stereochemistry, and scalability requirements.
Caption: General experimental workflow for stereoselective piperidine synthesis.
Asymmetric Catalysis: The Power of Chiral Transition Metals
Asymmetric catalysis represents one of the most elegant and atom-economical approaches to chiral molecules. By employing a substoichiometric amount of a chiral metal complex, it is possible to generate large quantities of enantioenriched products. The direct asymmetric hydrogenation of readily available pyridine derivatives is a particularly attractive, albeit challenging, strategy.
Asymmetric Hydrogenation of Pyridinium Salts
The direct hydrogenation of the aromatic pyridine ring is thermodynamically challenging and often plagued by catalyst poisoning from the nitrogen lone pair.[4][9] A highly effective strategy to overcome this involves the quaternization of the pyridine nitrogen, typically by N-benzylation, to form a pyridinium salt. This activation lowers the energy barrier for reduction and facilitates coordination to the metal center.[4][9] Iridium complexes featuring chiral P,N-ligands have emerged as exceptionally effective catalysts for this transformation.[10][11][12]
This protocol is adapted from methodologies developed for the synthesis of enantioenriched α-aryl and α-heteroaryl piperidines.[10]
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
Chiral P,N Ligand (e.g., MeO-BoQPhos)
-
2-Aryl-N-benzylpyridinium bromide (Substrate, 1.0 equiv)
-
Iodine (I₂)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (MeOH, anhydrous)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, add [Ir(COD)Cl]₂ (0.01 equiv) and the chiral ligand (0.022 equiv) to a vial. Add anhydrous DCM and stir for 30 minutes at room temperature.
-
Reaction Setup: In a separate vial inside the glovebox, add the 2-aryl-N-benzylpyridinium salt (0.2 mmol, 1.0 equiv) and Iodine (I₂) (0.05 equiv).
-
Assembly: Add the pre-stirred catalyst solution to the vial containing the substrate. Transfer the vial to a high-pressure autoclave.
-
Hydrogenation: Seal the autoclave, purge it three times with H₂, and then pressurize to 50 bar (approx. 725 psi). Stir the reaction at 50 °C for 24 hours.
-
Workup: After cooling and carefully venting the autoclave, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the enantioenriched N-benzylpiperidine.
-
Analysis: Determine the enantiomeric ratio (er) by chiral High-Performance Liquid Chromatography (HPLC).
| Substrate (α-substituent) | Catalyst System | Yield (%) | Enantiomeric Ratio (er) | Reference |
| 2-Benzothiophene | [Ir]/MeO-BoQPhos | 89% | 96.6:3.4 | [10] |
| 2-Dibenzothiophene | [Ir]/MeO-BoQPhos | 93% | 95.1:4.9 | [10] |
| 2-Naphthyl | [Ir]/MeO-BoQPhos | - | 94.2:5.8 | [10] |
| 2-Phenanthrenyl | [Ir]/MeO-BoQPhos | - | 95.6:4.4 | [10] |
| 2-Propyl | [Ir]/MeO-BoQPhos | 95% | 93:7 | [11][12] |
Rhodium-Catalyzed Asymmetric Synthesis of 3-Substituted Piperidines
Accessing enantiomerically pure 3-substituted piperidines, a key scaffold in drugs like Niraparib, has historically been challenging.[13][14] A recently developed Rh-catalyzed cross-coupling approach provides a powerful solution.[13][14][15] This multi-step sequence circumvents the direct functionalization of pyridine, instead relying on the highly regio- and enantioselective carbometalation of a dihydropyridine intermediate.[13][15]
Caption: Workflow for Rh-catalyzed synthesis of 3-substituted piperidines.
This protocol is based on the key cross-coupling step for the synthesis of 3-aryl tetrahydropyridines.[13][15]
Materials:
-
[Rh(COD)₂]BF₄ (0.05 equiv)
-
Chiral Diene Ligand (e.g., (R,R)-QuinoxP*) (0.06 equiv)
-
Phenyl 1,2-dihydropyridine-1-carboxylate (Substrate, 1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Potassium Hydroxide (KOH) (3.0 equiv)
-
1,4-Dioxane / H₂O (solvent)
Procedure:
-
Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ and the chiral ligand to a vial. Add 1,4-dioxane and stir for 10 minutes.
-
Reaction Setup: In a separate vial, add the dihydropyridine substrate, the arylboronic acid, and KOH.
-
Assembly: Add the catalyst solution to the substrate mixture. Add the required volume of 1,4-dioxane and H₂O (typically 10:1 ratio).
-
Reaction: Seal the vial and stir the mixture vigorously at 80 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the crude product by flash column chromatography. The resulting tetrahydropyridine can be reduced (e.g., via catalytic hydrogenation) and deprotected to yield the final 3-substituted piperidine.[14] Determine enantiomeric excess (ee%) by chiral HPLC.
Asymmetric Organocatalysis: Metal-Free Stereocontrol
Organocatalysis utilizes small, chiral organic molecules to induce stereoselectivity, offering a complementary approach to metal-based catalysis.[8] These reactions are often performed under mild, aerobic conditions and are known for their operational simplicity. Domino or cascade reactions are a hallmark of this field, enabling the rapid construction of complex molecular architectures from simple precursors in a single step.[16][17]
Domino Michael/Aminalization for Polysubstituted Piperidines
This powerful one-pot reaction can generate up to four contiguous stereocenters with excellent control.[16][17] A chiral aminocatalyst, typically an O-TMS protected diphenylprolinol, orchestrates a cascade involving a Michael addition followed by an intramolecular cyclization (aminalization) to form the piperidine ring.[16][17]
Caption: Organocatalytic domino cascade for piperidine synthesis.
This protocol is a general procedure for the synthesis of highly functionalized chiral piperidines.[17]
Materials:
-
Aldehyde (1.0 equiv)
-
Trisubstituted Nitroolefin (1.5 equiv)
-
O-TMS protected diphenylprolinol catalyst (20 mol%)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: To a dry vial, add the aldehyde (0.2 mmol, 1.0 equiv), the nitroolefin (0.3 mmol, 1.5 equiv), and the organocatalyst (0.04 mmol, 20 mol%).
-
Reaction: Add anhydrous toluene and stir the mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification & Analysis: Purify the residue by flash column chromatography to afford the desired polysubstituted piperidine. Determine diastereomeric ratio (dr) by ¹H NMR and enantiomeric excess (ee%) by chiral HPLC.
| Aldehyde | Nitroolefin | dr | ee (%) | Reference |
| Propanal | (E)-2-nitro-1,3-diphenylprop-1-ene | >20:1 | 99% | [16] |
| Isovaleraldehyde | (E)-2-nitro-1,3-diphenylprop-1-ene | >20:1 | 98% | [16] |
| Cinnamaldehyde | (E)-1-(4-chlorophenyl)-2-nitro-3-phenylprop-1-ene | >20:1 | 99% | [16] |
Chiral Auxiliary-Mediated Synthesis
This classical yet robust strategy involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate.[18] The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent bond-forming reaction, leading to a single diastereomer.[18][19] The auxiliary is cleaved in a final step to reveal the enantioenriched product and can often be recovered for reuse.[20] Carbohydrate-derived auxiliaries have proven particularly effective in this role.[19][21]
This protocol employs an O-pivaloylated arabinopyranosylamine auxiliary to direct the formation of a dehydropiperidinone, a versatile precursor to various piperidine alkaloids.[21]
Materials:
-
Chiral N-arabinosylaldimine (derived from the auxiliary and an aldehyde, 1.0 equiv)
-
Danishefsky's diene (1-methoxy-3-(trimethylsiloxy)butadiene, 1.5 equiv)
-
Zinc Chloride (ZnCl₂, 1.2 equiv)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Reaction Setup: Dissolve the chiral N-arabinosylaldimine (1.0 mmol, 1.0 equiv) and ZnCl₂ (1.2 mmol, 1.2 equiv) in anhydrous THF under an inert atmosphere.
-
Addition: Cool the solution to -78 °C. Slowly add Danishefsky's diene (1.5 mmol, 1.5 equiv) dropwise.
-
Reaction: Stir the mixture at -78 °C for 6 hours, then allow it to warm to room temperature and stir for an additional 16 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: Purify the crude product by flash column chromatography to yield the diastereomerically pure N-arabinosyl dehydropiperidinone.
-
Auxiliary Cleavage: The auxiliary can be removed under acidic conditions, and the resulting dehydropiperidinone can be further functionalized (e.g., via conjugate addition or reduction) to access a variety of substituted piperidines.[21]
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, as starting materials.[20] This approach leverages the inherent chirality of the starting material to construct more complex targets. L-pipecolic acid, derived from L-lysine, is a common and effective starting point for the synthesis of 2-substituted piperidines like the alkaloid (+)-coniine.[20]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting & Optimization
Technical Support Center: Purification of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine by Flash Chromatography
Welcome to the dedicated technical support center for the purification of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this versatile piperidine derivative. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during flash chromatography purification.
Introduction
This compound is a key building block in medicinal chemistry, notable for its chiral structure and bifunctional nature, containing both a primary amine and a secondary alcohol.[1][2] Its purification via flash chromatography can be challenging due to its polarity and the presence of a basic nitrogen atom, which can lead to issues like peak tailing and poor separation on standard silica gel. This guide aims to provide practical, experience-driven solutions to these common problems.
Troubleshooting Guide
This section addresses specific issues you may encounter during the flash chromatography purification of this compound in a question-and-answer format.
Q1: My compound is showing significant peak tailing on the silica gel column. What is causing this and how can I fix it?
A1: Peak tailing is a frequent issue when purifying amines on silica gel.[3] The root cause is the interaction between the basic aminomethyl group of your compound and the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a slow and uneven elution of the compound, resulting in a "tailing" peak.
Solutions:
-
Mobile Phase Modification: The most effective way to combat tailing is to add a basic modifier to your eluent system.[3][4]
-
Triethylamine (TEA): Adding a small amount of triethylamine (typically 0.1-1% v/v) to your mobile phase is a common and effective strategy. The TEA will preferentially interact with the acidic sites on the silica, effectively masking them from your compound and allowing for a more symmetrical peak shape.
-
Ammonium Hydroxide: For highly polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be used as a polar component of the mobile phase.[3][5] A common eluent system is a gradient of dichloromethane and methanol containing ammonium hydroxide (e.g., 90:9:1 DCM:MeOH:NH₄OH).[3]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
Q2: I'm struggling to find a suitable solvent system to achieve good separation. Where should I start?
A2: Finding the optimal solvent system is crucial for a successful separation. For a polar amino alcohol like this compound, a combination of a moderately polar and a highly polar solvent is necessary.
Recommended Starting Point:
A good initial solvent system is a mixture of Dichloromethane (DCM) and Methanol (MeOH) .[3][4]
Optimization Workflow:
-
Thin-Layer Chromatography (TLC) Analysis: Before running the flash column, always optimize your solvent system using TLC. The goal is to find a composition where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[4]
-
Initial Polarity: Start with a low percentage of methanol (e.g., 2-5% MeOH in DCM) and gradually increase the concentration.
-
Incorporate a Basic Modifier: As discussed in Q1, it is highly recommended to add 0.5-1% triethylamine (TEA) to your TLC solvent system to preview its effect on peak shape.[3]
Experimental Protocol: TLC Optimization
| Step | Action | Rationale |
| 1 | Prepare TLC Chambers: | To test multiple solvent systems simultaneously. |
| Add a small amount of various test solvent systems (e.g., 98:2, 95:5, 90:10 DCM:MeOH, each with 1% TEA) to different chambers. | ||
| 2 | Spot the Plate: | To apply the crude sample to the stationary phase. |
| Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or MeOH) and spot it onto the baseline of a silica gel TLC plate. | ||
| 3 | Develop the Plate: | To separate the components of the mixture. |
| Place the spotted TLC plate in a chamber and allow the solvent front to travel up the plate. | ||
| 4 | Visualize the Spots: | To observe the separation. |
| Dry the plate and visualize the spots. Since piperidine derivatives may not be strongly UV-active, staining with a potassium permanganate (KMnO₄) solution is often necessary.[4] | ||
| 5 | Calculate Rf and Adjust: | To determine the optimal mobile phase for the column. |
| Calculate the Rf value for your target compound. Adjust the DCM:MeOH ratio until the Rf is in the 0.25-0.35 range. |
Q3: My compound seems to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A3: While the Boc protecting group is generally stable to silica gel, prolonged exposure to the acidic environment of the column can potentially lead to some degradation, especially if the crude mixture contains acidic impurities.
Solutions:
-
Minimize Residence Time: Run the flash chromatography as efficiently as possible to reduce the time your compound is in contact with the silica gel.[3]
-
Neutralize the Crude Mixture: Before loading onto the column, consider a mild aqueous workup (e.g., washing with saturated sodium bicarbonate solution) to remove any acidic byproducts from the reaction.
-
Use Deactivated Silica or Alumina: As mentioned in Q1, using a less acidic stationary phase can prevent acid-catalyzed degradation.[3]
Q4: The separation between my desired product and a closely related impurity is very poor. What strategies can I use to improve the resolution?
A4: Poor resolution between closely eluting compounds is a common challenge.
Strategies for Improved Resolution:
-
Optimize the Mobile Phase:
-
Shallow Gradient: Instead of a steep gradient, use a shallower gradient of your optimized solvent system. This will increase the separation between peaks.
-
Isocratic Elution: If the Rf values of your compound and the impurity are sufficiently different, an isocratic (constant solvent composition) elution might provide better resolution.
-
-
Column Parameters:
-
Smaller Particle Size: Using a column packed with smaller silica gel particles can increase the column's efficiency and improve resolution.[6]
-
Longer Column: A longer column provides more surface area for interaction, which can enhance separation.
-
-
Change in Selectivity:
-
Different Solvent System: Try a completely different solvent system. For example, you could explore systems like ethyl acetate/heptane with a methanol/TEA modifier. The change in solvent can alter the interactions of your compounds with the stationary phase, potentially improving separation.
-
Frequently Asked Questions (FAQs)
What are the key physicochemical properties of this compound to consider for purification?
This compound has a molecular weight of approximately 230.3 g/mol .[] Its key features influencing chromatography are:
-
Polarity: The presence of the hydroxyl and aminomethyl groups makes it a polar molecule, requiring a polar mobile phase for elution from silica gel.
-
Basicity: The primary amine is basic and can interact strongly with acidic silica.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group increases the lipophilicity of the molecule compared to the unprotected diamino alcohol. The Boc group is generally stable to the conditions of flash chromatography but can be sensitive to strong acids.[8]
Is it possible to use reversed-phase flash chromatography for this purification?
Yes, reversed-phase flash chromatography is a viable alternative, especially if you are facing significant issues with silica gel. A C18-functionalized silica would be the stationary phase. The mobile phase would typically be a gradient of water and a polar organic solvent like acetonitrile or methanol. It's important to note that acidic modifiers like trifluoroacetic acid (TFA) are often used in reversed-phase chromatography, which could potentially cleave the Boc group if the collected fractions are left for extended periods or concentrated under harsh conditions.[8] Using a buffer system to control the pH can mitigate this risk.[6]
How can I effectively remove the triethylamine from my purified fractions?
Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. If residual TEA is a concern for subsequent synthetic steps, an acidic wash of the combined organic fractions (e.g., with dilute HCl or saturated ammonium chloride solution) can be performed, followed by extraction. However, be cautious as this may affect your Boc-protected compound.
Workflow and Logic Diagram
The following diagram illustrates the decision-making process for troubleshooting the flash chromatography purification of this compound.
Caption: Troubleshooting workflow for flash chromatography.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Industrial Synthesis of 3-Hydroxypiperidine: Efficiency and Purity. Retrieved from [Link]
-
Patsnap. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Retrieved from [Link]
-
Hu, H. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine. Semantic Scholar. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
-
Reddit. (2024, November 17). Column chromatography issue. Retrieved from [Link]
Sources
- 1. trans-4-Amino-1-boc-3-hydroxypiperidine | 1007596-95-3 | Benchchem [benchchem.com]
- 2. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 1007596-95-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Boc Protection of Hydroxypiperidines
Welcome to the technical support center for the N-Boc protection of hydroxypiperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance reaction yields and purity. N-Boc-hydroxypiperidines are pivotal intermediates in pharmaceutical synthesis, and mastering their preparation is crucial for efficient drug development pipelines.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for N-Boc protection of hydroxypiperidines?
There are two primary synthetic routes for preparing N-Boc-hydroxypiperidines:
-
Direct Boc Protection of Hydroxypiperidine: This is the most common method, involving the reaction of a hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][6]
-
Reduction of an N-Boc-piperidone: This approach starts with an N-Boc protected piperidone, which is then reduced to the corresponding hydroxypiperidine using a reducing agent like sodium borohydride.[1][7]
Q2: What are the most common side reactions that lower the yield?
The primary side reactions of concern are:
-
O-Boc Formation: The hydroxyl group can react with Boc anhydride, leading to a di-Boc byproduct, especially when strong bases or an excess of Boc anhydride are used.[7]
-
Formation of an Unsaturated Byproduct: Elimination of water from the hydroxypiperidine ring can occur under acidic or basic conditions, particularly at elevated temperatures, yielding an unsaturated tetrahydropyridine derivative.[7]
-
Incomplete Reaction: Insufficient reaction time or suboptimal conditions can lead to the presence of unreacted starting material in the final product.[7]
-
Oxidation: The secondary alcohol of the hydroxypiperidine can be oxidized back to the ketone, particularly during workup or storage if exposed to oxidizing agents or air.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-Boc protection of hydroxypiperidines in a question-and-answer format.
Issue 1: Low Yield of the Desired N-Boc-hydroxypiperidine
Q: I am getting a low yield of my target N-Boc-hydroxypiperidine. What are the likely causes and how can I improve it?
A low yield can stem from several factors, primarily incomplete reaction, side product formation, or mechanical losses during workup and purification.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. Milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often preferred to minimize the deprotonation of the hydroxyl group, thus reducing the formation of the O-Boc byproduct.[7] Stronger bases like triethylamine (Et₃N) or sodium hydroxide (NaOH) can be used, but may require more careful control of stoichiometry and temperature.
-
Solvent: A variety of solvents can be used, including dichloromethane (DCM), a mixture of water and dioxane, or methanol.[5][7][8] The choice of solvent can influence the solubility of the reagents and the reaction rate.
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the selectivity for N-protection over O-protection.[7]
-
Stoichiometry: Use a slight excess of di-tert-butyl dicarbonate (typically 1.05-1.1 equivalents) to ensure complete conversion of the starting amine.[7] However, a large excess should be avoided to minimize the formation of the di-Boc byproduct.
-
-
Monitor Reaction Progress:
-
Improve Workup Procedure:
-
Quenching: Carefully quench the reaction, typically with water, to neutralize any remaining reactive species.[7]
-
Extraction: Ensure efficient extraction of the product into a suitable organic solvent like ethyl acetate. Multiple extractions may be necessary to maximize recovery.
-
Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.[5]
-
Issue 2: Presence of a Di-Boc Impurity
Q: My product analysis shows a significant amount of a higher molecular weight impurity, which I suspect is the di-Boc protected product. How can I prevent its formation?
The formation of a di-Boc byproduct, where both the nitrogen and the hydroxyl group are protected, is a common issue.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of di-tert-butyl dicarbonate used. A slight excess (1.05-1.1 equivalents) is generally sufficient.[7]
-
Choice of Base: Employ a milder base such as sodium bicarbonate or potassium carbonate.[7] Stronger bases can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting the formation of the di-Boc species.
-
Reaction Temperature: Maintain a lower reaction temperature (0 °C to room temperature) to favor the kinetically preferred N-protection.[7]
-
Purification: If the di-Boc byproduct still forms, it can typically be separated from the desired mono-Boc product by column chromatography on silica gel.[7]
Issue 3: Formation of an Unsaturated Impurity
Q: I have identified an impurity corresponding to the loss of water from my product. How is this formed and how can I avoid it?
This impurity is likely an N-Boc-tetrahydropyridine, formed via an elimination (dehydration) reaction. This can be catalyzed by both acidic and basic conditions, especially at elevated temperatures.[7]
Troubleshooting Steps:
-
Neutralize During Workup: Ensure the reaction mixture is neutralized before any concentration or distillation steps that involve heating.
-
Avoid High Temperatures: Minimize the use of high temperatures during workup and purification to prevent thermal decomposition.
-
Choice of Base: Using a non-nucleophilic base can sometimes mitigate this side reaction.
Issue 4: Starting Material Remains in the Final Product
Q: After purification, I still see a significant amount of the starting hydroxypiperidine. What went wrong?
The presence of starting material indicates an incomplete reaction.
Troubleshooting Steps:
-
Increase Reaction Time: Allow the reaction to stir for a longer period. Monitor by TLC or LC-MS until all the starting material is consumed.[7]
-
Check Reagent Quality: Ensure that the di-tert-butyl dicarbonate is of good quality and has not degraded.
-
Optimize Stoichiometry: A slight increase in the equivalents of di-tert-butyl dicarbonate (e.g., to 1.2 equivalents) may be necessary if the reaction is sluggish.
-
Consider a Catalyst: In some cases, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used to accelerate the reaction.[9][10] However, be aware that DMAP can also promote the formation of the di-Boc byproduct.[11]
Experimental Protocols
Protocol 1: Standard N-Boc Protection of 4-Hydroxypiperidine
This protocol provides a general procedure for the N-Boc protection of 4-hydroxypiperidine.
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dichloromethane (DCM) or a 1:1 mixture of water and dioxane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxypiperidine in the chosen solvent, add potassium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.[7]
-
Quench the reaction with water and separate the organic layer (if using DCM). If using a water/dioxane mixture, extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[7]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Boc₂O Stoichiometry | 1.05 - 1.1 equivalents | Ensures complete reaction while minimizing di-Boc formation.[7] |
| Base | K₂CO₃ or NaHCO₃ | Milder bases reduce O-Boc side product formation.[7] |
| Temperature | 0 °C to Room Temperature | Favors selective N-protection over O-protection.[7] |
| Reaction Time | 12 - 16 hours | Typically sufficient for complete conversion, but should be monitored.[7] |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common issues in N-Boc protection of hydroxypiperidines.
References
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 11. Page loading... [guidechem.com]
Technical Support Center: Stability and Deprotection of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine in Acidic Conditions
Introduction
Welcome to the Technical Support Center for trans-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAS: 443955-98-4).[1] This chiral piperidine derivative is a valuable and versatile building block in medicinal chemistry and drug development, prized for its trifunctional scaffold.[2] The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under basic and nucleophilic conditions, yet allows for facile removal under acidic conditions to unmask the secondary amine for further synthetic elaboration.[2][3]
This guide provides an in-depth analysis of the compound's stability in acidic media, focusing on the mechanistic principles, practical challenges, and troubleshooting strategies associated with the critical Boc deprotection step. We aim to equip researchers with the expertise to navigate potential issues and ensure efficient and high-yield transformations in their synthetic workflows.
Core Principles: Mechanistic Insights into Acid-Mediated Deprotection
Understanding the underlying chemical principles is paramount to troubleshooting and optimizing the deprotection of this compound. The reaction is not merely about cleavage but also involves managing reactive intermediates.
The Boc Deprotection Pathway
The acid-catalyzed removal of the Boc group is a well-established, multi-step process.[4] It proceeds via an E1 elimination mechanism:
-
Protonation: The process begins with the protonation of the Boc group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] This initial step activates the carbamate for cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[4][5][7]
-
Decarboxylation & Amine Liberation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free secondary amine of the piperidine ring.[5][6]
-
Protonation of Amines: In the acidic medium, the newly liberated piperidine nitrogen and the primary amine of the aminomethyl side chain are immediately protonated, yielding the corresponding ammonium salt (e.g., a dihydrochloride or bis-trifluoroacetate salt).[5]
Caption: Key stages of the acid-catalyzed Boc deprotection mechanism.
Stability of the Piperidine Scaffold
The core piperidine ring is a saturated heterocyclic system and is generally very stable under the acidic conditions required for Boc deprotection.[8] Unlike more sensitive heterocyclic systems, the piperidine ring itself is not susceptible to acid-catalyzed ring-opening or degradation under standard deprotection protocols.
Influence of Hydroxyl and Aminomethyl Groups
The trans-3-hydroxy and 4-aminomethyl substituents are generally stable during Boc deprotection.
-
Aminomethyl Group (-CH₂NH₂): Under acidic conditions, this primary amine is immediately protonated to form an ammonium salt (-CH₂NH₃⁺). This positively charged group is non-nucleophilic and is thus protected from participating in side reactions.
-
Hydroxyl Group (-OH): The secondary alcohol is stable to standard acidic deprotection reagents like TFA and HCl. However, it is a weak nucleophile and could, in principle, be alkylated by the tert-butyl cation generated during the reaction. While this is less common than the alkylation of more potent nucleophiles like thiols, it is a potential side reaction to be aware of, especially during prolonged reaction times or at elevated temperatures.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for Boc deprotection of this compound?
The two most common and reliable methods for Boc deprotection are:
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in an anhydrous solvent like dichloromethane (DCM) is the most prevalent method.[3][11] Reactions are typically fast, often completing within 1-3 hours at room temperature.[12][13]
-
Hydrogen Chloride (HCl): A 4M solution of HCl in 1,4-dioxane is another excellent choice.[11][14] This method can sometimes be milder and may be preferred if other acid-sensitive functional groups are present.[15] Reaction times are comparable to TFA, usually 1-4 hours at room temperature.
Q2: My deprotection reaction is incomplete. What are the likely causes?
Incomplete deprotection is a common issue that can almost always be traced back to a few key factors:
-
Insufficient Acid: The reaction is stoichiometric; at least two equivalents of acid are required to protonate the two amine groups in the final product, plus a catalytic amount to drive the deprotection itself. Using a large excess (e.g., 20-50% TFA in DCM) ensures the reaction goes to completion.[4]
-
Presence of Water: The Boc group is stable to aqueous acid to a degree. The use of anhydrous solvents and reagents is critical for efficient cleavage.[9] Water can compete with the Boc-carbonyl for protonation, slowing the reaction.
-
Inadequate Reaction Time or Temperature: While most deprotections are complete within a few hours at room temperature, sterically hindered or complex substrates may require longer reaction times.[4] Monitoring the reaction is crucial.
Q3: I'm observing unexpected peaks in my HPLC/LC-MS analysis. What are these side products?
The most probable side product arises from the reactive tert-butyl cation generated during the reaction.[4][9]
-
t-Butylation: This electrophilic cation can alkylate any available nucleophiles. While the amines in your product are protonated, the hydroxyl group or trace nucleophilic scavengers in the solvent could be alkylated. If your subsequent reaction steps involve potent nucleophiles, ensure all TFA is removed, as residual acid can catalyze t-butylation from the scavenger.
-
Degradation: While the piperidine core is robust, prolonged exposure to very strong acid at high temperatures could lead to unforeseen degradation pathways.
Q4: How can I prevent the formation of t-butylated side products?
The best strategy is to "scavenge" or trap the tert-butyl cation as it forms. This is accomplished by adding a scavenger to the reaction mixture.
-
Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole are frequently used.[9] They readily react with the carbocation, preventing it from alkylating your desired product. A typical cocktail might be 95% TFA, 2.5% water, and 2.5% TES.
Q5: How should I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate.
-
Visualization: The Boc-protected starting material is less polar and will have a higher Rf value. The deprotected product is a salt, making it highly polar, and it will either remain at the baseline or have a very low Rf. The product will also be ninhydrin-positive due to the presence of the primary amine. The reaction is complete when the starting material spot has been completely consumed.[4]
Q6: What is the final form of my product after workup?
After removing the acid and solvent, your product will be a salt. If you used TFA/DCM, you will isolate the bis-trifluoroacetate salt. If you used HCl/dioxane, you will have the dihydrochloride salt.[5] It is often a hygroscopic solid or a thick oil. Do not expect to isolate the neutral free base without a subsequent basic workup, which may complicate purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient equivalents of acid.2. Non-anhydrous conditions (wet solvent/reagents).3. Reaction time is too short. | 1. Use a larger excess of the acidic reagent (e.g., increase TFA concentration from 20% to 50% in DCM).2. Ensure all solvents and glassware are rigorously dried. Use freshly opened anhydrous solvents.3. Monitor the reaction by TLC until the starting material is fully consumed. Allow the reaction to stir for an additional hour past this point to ensure completion. |
| Formation of Side Products | 1. Alkylation of the hydroxyl group by the tert-butyl cation.2. Reaction with trace nucleophilic impurities. | 1. Add a scavenger to the reaction mixture. A common choice is triethylsilane (TES, 2-5% v/v).[9]2. Run the reaction at a lower temperature (0 °C) to minimize the rate of side reactions.[11] |
| Difficult Product Isolation | 1. The product salt is an oil or a hygroscopic solid.2. Difficulty in removing all the acid (especially TFA). | 1. After concentrating the reaction mixture, precipitate the product by adding a large volume of a non-polar solvent like cold diethyl ether or MTBE.[11] Triturate or sonicate the mixture to induce solidification.2. Co-evaporate the crude product with a solvent like toluene or DCM several times to azeotropically remove residual acid before precipitation. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and rapid method for complete Boc removal.
Caption: General experimental workflow for Boc deprotection using TFA.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm and gas evolution.
-
Reagent Addition: Slowly add a pre-mixed solution of 25-50% TFA in DCM (v/v) containing 2.5% triethylsilane (TES) as a scavenger.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Scientist's Note: You will observe bubbling as CO₂ is evolved. Ensure the system is not sealed.[5]
-
-
Monitoring: Check for the complete consumption of the starting material using TLC (e.g., 10% MeOH in DCM with 1% NH₄OH as eluent; visualize with ninhydrin stain).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
Isolation: To the resulting residue, add cold diethyl ether and stir or sonicate vigorously. This will cause the product to precipitate as its bis-trifluoroacetate salt.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under high vacuum. The product is typically used in the next step without further purification.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is a common alternative, avoiding the use of the more corrosive and volatile TFA.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous methanol or dioxane in a round-bottom flask.
-
Reagent Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[11]
-
Reaction: Stir the reaction at room temperature for 2-4 hours. A precipitate of the dihydrochloride salt may form during the reaction.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
-
Isolation: Upon completion, if a precipitate has formed, it can be collected directly by filtration. If the product remains in solution, concentrate the mixture under reduced pressure.
-
Purification: Triturate the resulting residue with cold diethyl ether, filter the solid dihydrochloride salt, wash with ether, and dry under vacuum.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Amine Protection / Deprotection . Fisher Scientific. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
-
Boc Protecting Group for Amines . Chemistry Steps. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Boc -Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Acid -catalyzed hydrolysis of 1-piperoylpiperidine. Sciencemadness Discussion Board. [Link]
-
Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry. Semantic Scholar. [Link]
-
How should I deprotect Boc -amino group without breaking ester bond?. ResearchGate. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Piperidine . Wikipedia. [Link]
-
Boc deprotection conditions tested. ResearchGate. [Link]
Sources
- 1. trans-4-Amino-1-Boc-3-hydroxypiperidine 97% | CAS: 443955-98-4 | AChemBlock [achemblock.com]
- 2. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Substituted Piperidines
Welcome to the technical support center for troubleshooting the N-Boc deprotection of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common but sometimes problematic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose and solve these issues effectively.
The Challenge: Why Substituted Piperidines Can Be Problematic
The piperidine ring is a privileged scaffold in medicinal chemistry. However, its conformational pre-organization and the presence of various substituents can introduce steric and electronic challenges that lead to incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group. This guide will walk you through the common pitfalls and their solutions.
Understanding the Mechanism: The Key to Troubleshooting
The acid-catalyzed deprotection of a Boc group proceeds through a well-established mechanism.[1] Understanding this pathway is the first step in diagnosing any issues.
-
Protonation: The process begins with the protonation of the carbamate oxygen by a strong acid.[1]
-
Formation of the Tert-Butyl Cation: The protonated intermediate collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[1]
-
Amine Protonation: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming a salt (e.g., TFA or HCl salt).[1]
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Summary: Recommended Starting Conditions
| Acidic System | Solvent | Concentration | Typical Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) [2][3] | 1-4 hours [4] | 0°C to RT [4] | Very effective, but can be harsh. Scavengers are often recommended. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4M [5][6] | 1-16 hours [6] | Room Temperature | Often provides a crystalline HCl salt. |
| Hydrochloric Acid (HCl) | Acetone/Water | Conc. HCl | ~5 hours [7] | 50°C | A good option for larger scale reactions. [7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This is a robust, general-purpose protocol.
-
Preparation: Dissolve the N-Boc substituted piperidine (1 equivalent) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50%. [8]If your substrate is sensitive to alkylation, add scavengers like triisopropylsilane (TIS) (2.5-5% v/v). [2]4. Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours). [4]5. Work-up:
-
Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA. [8] * The product is typically isolated as the TFA salt. If the free base is required, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH solution) to pH > 10, and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.
-
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is an excellent alternative to TFA and often yields the hydrochloride salt directly.
-
Preparation: Dissolve the N-Boc substituted piperidine (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate, or use it neat.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents). [6][4]3. Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-16 hours. [6]A precipitate of the hydrochloride salt may form.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. [8] * Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
-
Protocol 3: Alternative Deprotection for Highly Hindered Substrates (TMSI)
For particularly challenging, sterically hindered piperidines where acidic methods fail, trimethylsilyl iodide (TMSI) offers a milder, non-hydrolytic alternative. [9][10]
-
Preparation: Dissolve the N-Boc substituted piperidine (1 equivalent) in an anhydrous solvent such as chloroform or dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise to the stirred solution at room temperature. [11]3. Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. Reaction times can vary from 15 minutes to several hours depending on the substrate. [9]4. Work-up:
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure.
-
The crude product may require further purification, typically via column chromatography or recrystallization.
-
References
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 946-948. Available at: [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]
-
Understanding Acid Lability of Cysteine Protecting Groups. PMC - NIH. Available at: [Link]
-
How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. Available at: [Link]
-
Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
TFA Deprotection. Scribd. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. Available at: [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
BOC deprotection. Hebei Boze Chemical Co., Ltd.. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Bioscience. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Boc Deprotection - TMSI. Common Organic Chemistry. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. Available at: [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]
-
Asymmetric deprotonation of N-Boc-piperidines. ResearchGate. Available at: [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Available at: [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]
-
Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Available at: [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimization and Troubleshooting for Amide Coupling with trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical guide to address the specific challenges you may encounter when performing amide coupling reactions with trans-1-Boc-4-aminomethyl-3-hydroxypiperidine. This molecule, while a valuable building block, presents unique hurdles due to the interplay of its primary amine, secondary hydroxyl group, and steric considerations. This guide provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and achieve high yields of your desired product.
Core Challenges in Coupling Reactions
The structure of this compound necessitates careful consideration of reaction parameters. The primary amine is the desired site of acylation, but the secondary hydroxyl group is also nucleophilic and can lead to a significant O-acylation side product. Furthermore, the piperidine ring, while conformationally flexible, can introduce steric hindrance that may slow down the reaction rate.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes?
Answer: Low or no product formation is a frequent issue that can typically be traced back to one of several factors.[1] Let's diagnose the potential culprits systematically.
-
Inefficient Carboxylic Acid Activation: The first and most critical step in any amide coupling is the activation of the carboxylic acid.[3] If your coupling reagent is old, hydrated, or simply not potent enough for your specific substrate, the reaction will fail before it even begins. Ensure you are using fresh, high-quality reagents stored under anhydrous conditions.
-
Suboptimal Stoichiometry: While a 1:1 ratio of acid to amine is theoretically sufficient, a slight excess of the amine (1.0-1.2 equivalents) can often drive the reaction to completion.[3] Conversely, if your carboxylic acid is more precious, using a slight excess of the piperidine may be beneficial. The equivalents of the coupling reagent and base are also critical (see table below).
-
Steric Hindrance: Both the piperidine substrate and the carboxylic acid partner can be sterically demanding.[1] If you are coupling a bulky acid, a more powerful coupling reagent may be required to overcome the steric barrier.[4]
-
Incorrect Base Selection or Amount: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential.[3][5] Its role is to deprotonate the carboxylic acid and neutralize any acid generated during the reaction. Insufficient base (typically 2.0-3.0 equivalents are needed) can stall the reaction.[3]
-
Hydrolysis of Activated Species: The activated carboxylic acid intermediate is highly susceptible to hydrolysis.[1] The presence of even trace amounts of water in your solvent or on your glassware can quench the activated ester, reverting it to the starting carboxylic acid. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Question 2: I'm observing a significant side product with a similar polarity to my desired product. What is it and how can I prevent it?
Answer: The most probable side product is the O-acylated species , where the carboxylic acid has formed an ester with the 3-hydroxyl group of the piperidine ring. Another possibility, especially with chiral carboxylic acids, is racemization.
-
Minimizing O-Acylation:
-
Choice of Coupling Reagent: Phosphonium-based reagents like PyBOP are known to exhibit high chemoselectivity for N-acylation over O-acylation.[6]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor the kinetically slower O-acylation.[1]
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can sometimes improve selectivity.[1][3] This ensures a high concentration of the reactive activated ester is ready to immediately react with the more nucleophilic primary amine.
-
-
Suppressing Racemization:
-
If your carboxylic acid has a chiral center alpha to the carbonyl, racemization can be a concern.[7][8]
-
Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or its safer, more effective analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are highly effective at suppressing racemization when used with carbodiimide reagents like EDC.[2][7][9]
-
Choose the Right Reagent: Uronium/aminium salt reagents like HATU were specifically designed to provide rapid coupling with low rates of racemization due to the presence of the HOAt moiety within their structure.[3][7]
-
Question 3: My reaction workup and purification are difficult. How can I improve my purification strategy?
Answer: Purification challenges often arise from byproducts of the coupling reagents and unreacted starting materials.
-
Aqueous Workup: A standard aqueous workup is highly effective. Sequential washes of the organic layer with a weak acid (e.g., saturated NH₄Cl or 1N HCl) will remove the basic amine and DIPEA, while a wash with a weak base (e.g., saturated NaHCO₃) will remove the acidic carboxylic acid and additives like HOBt/HOAt.[3] A final brine wash removes residual water.[1]
-
Removing Reagent Byproducts:
-
Ureas: Dicyclohexylurea (DCU) from DCC is notoriously insoluble and can often be removed by filtration.[7] Byproducts from EDC and DIC are more soluble and are typically removed by the aqueous workup and subsequent chromatography.[8] Tetramethylurea from HATU/HBTU is water-soluble and easily removed.[5]
-
Phosphoramide: Byproducts from phosphonium reagents (e.g., PyBOP) can sometimes be tricky to remove completely by chromatography. Careful selection of the chromatographic mobile phase is key.
-
-
Chromatography: Column chromatography on silica gel is almost always necessary to achieve high purity. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is often effective for separating the desired amide from any O-acylated side product and other impurities.
Frequently Asked Questions (FAQs)
Q1: What is a reliable set of starting conditions for a coupling reaction with this piperidine?
A: For a robust starting point, a HATU-mediated coupling is highly recommended due to its efficiency and low potential for racemization.[3][7]
| Component | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Limiting Reagent |
| This compound | 1.1 - 1.2 | Nucleophile (slight excess) |
| HATU | 1.1 - 1.2 | Coupling Reagent |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic Base |
| Anhydrous DMF or DCM | - | Solvent (0.1 - 0.2 M) |
| Temperature | Room Temperature | - |
| Time | 2 - 18 hours | Monitor by TLC/LC-MS |
Q2: Which coupling reagent is best?
A: The "best" reagent depends on factors like the steric hindrance of your substrates, cost, and sensitivity to racemization.
| Coupling Reagent | Pros | Cons | Best For... |
| HATU | Very fast, high yielding, low racemization, effective for hindered substrates.[3][7] | Higher cost, potential for guanidinylation side reaction if not pre-activated. | General purpose, sterically hindered couplings, chiral acids. |
| PyBOP | High reactivity, less prone to O-acylation, non-carcinogenic byproducts.[6] | Can be less effective than HATU for extremely difficult couplings. | Reactions where O-acylation is a major concern. |
| EDC / HOBt | Cost-effective, water-soluble byproducts are easy to remove.[2][8] | Slower than HATU/PyBOP, higher risk of racemization without additives.[9] | Large-scale synthesis, less sterically demanding substrates. |
| T3P® | Very effective, easy workup as byproducts are water-soluble, good safety profile.[10] | Can be more expensive than EDC. | A good alternative to other reagents with easy purification. |
Q3: Do I need to protect the secondary hydroxyl group?
A: Not always, but it is the most definitive way to prevent O-acylation. If you find that O-acylation is a persistent and inseparable side product despite optimizing conditions, protecting the alcohol (e.g., as a silyl ether like TBS or a benzyl ether) is a prudent strategy. This adds two steps to your synthesis (protection and deprotection) but can save significant time and material loss during purification.
Visualizations and Workflows
General Amide Coupling Mechanism
The process involves two key stages: activation of the carboxylic acid followed by nucleophilic attack by the amine.
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
[1][3]1. To a round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 eq.). 2. Dissolve the acid in anhydrous DMF or DCM (to make a ~0.1 M solution). 3. Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.). 4. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. 5. Add a solution of this compound (1.1 eq.) in a minimal amount of anhydrous DMF or DCM to the reaction mixture. 6. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-18 hours). 7. Upon completion, dilute the reaction with an organic solvent like Ethyl Acetate (EtOAc). 8. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
[2][9]1. To a round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.). 2. Dissolve the solids in anhydrous DMF or DCM (to make a ~0.1 M solution) and cool the flask to 0 °C in an ice bath. 3. Add DIPEA (2.5 eq.) and stir for 5 minutes. 4. Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution. 5. Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours), monitoring progress by TLC or LC-MS. 6. Perform the same aqueous workup and purification as described in Protocol 1.
References
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Aapptec Peptides. Solvents for Solid Phase Peptide Synthesis. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. [Link]
-
Wikipedia. HATU. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
-
American Chemical Society. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Optimizing Peptide Coupling: Key Techniques. [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Reddit. amide coupling help. [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Royal Society of Chemistry. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]
-
ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. file.globalso.com [file.globalso.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. nbinno.com [nbinno.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Resolving Characterization Issues of Hydroxypiperidines by NMR
Welcome to the technical support center for the NMR characterization of hydroxypiperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of structural elucidation for this important class of N-heterocycles. The inherent flexibility and stereochemical richness of the piperidine ring, combined with the presence of a hydroxyl group, often lead to challenging NMR spectra. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and confidently determine the structure of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Spectral Issues
Question 1: My 1H NMR spectrum shows broad, poorly resolved peaks. What are the likely causes and how can I fix this?
Answer:
Peak broadening in the 1H NMR spectrum of hydroxypiperidines can stem from several factors, ranging from sample preparation to inherent molecular dynamics. Here’s a systematic approach to diagnosing and resolving this issue:
-
Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.[1]
-
Solution: Carefully shim the spectrometer using a standard protocol. If automated shimming fails, manual adjustment of Z1 and Z2 shims may be necessary. Ensure your sample is properly positioned within the NMR coil.[1]
-
-
Sample Concentration: Highly concentrated samples can be viscous, leading to broader lines.[1] Conversely, very dilute samples will have a poor signal-to-noise ratio, which can be mistaken for broadening.
-
Solution: Prepare a sample with an optimal concentration, typically 5-25 mg in 0.6-0.7 mL of deuterated solvent.[2]
-
-
Incomplete Solubility: Undissolved particles in your sample will severely degrade spectral quality.[1]
-
Solution: Ensure your compound is fully dissolved. If necessary, gently warm the sample or use a different deuterated solvent in which your compound is more soluble. Filtering the sample through a small plug of glass wool in a Pasteur pipette can remove suspended particles.[1]
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: If you suspect paramagnetic contamination, you can try adding a small amount of a chelating agent like EDTA, though this may complicate your spectrum. The best approach is to re-purify your sample.
-
-
Molecular Dynamics: Hydroxypiperidines can undergo conformational exchange (ring inversion and nitrogen inversion) on a timescale that is intermediate for NMR, leading to broadened signals.[3]
-
Solution: Acquiring the spectrum at different temperatures (Variable Temperature NMR) can help. Lowering the temperature may "freeze out" individual conformers, resulting in sharp signals for each.[3] Conversely, increasing the temperature can accelerate the exchange, leading to averaged, sharp signals.[4]
-
Question 2: The signals for my piperidine ring protons are all clumped together in a complex multiplet. How can I resolve this signal overlap?
Answer:
Signal overlap is a frequent challenge with cyclic systems like piperidines, where many protons have similar chemical environments.[5] Here are several effective strategies:
-
Change the Solvent: Switching to a different deuterated solvent can often resolve overlapping signals.[4] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant chemical shift changes (Aromatic Solvent-Induced Shifts, ASIS) compared to chloroform-d, potentially separating your multiplets.[2]
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, often resolving the overlap.
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR is the most powerful tool for resolving overlap.[6]
-
1H-1H COSY (Correlation Spectroscopy): This experiment will show you which protons are coupled to each other, allowing you to trace the connectivity within the piperidine ring even if the 1D signals are overlapped.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it's directly attached to. Since carbon chemical shifts are much more dispersed than proton shifts, protons that overlap in the 1D 1H spectrum will often be resolved in the 2D HSQC spectrum as they are attached to carbons with different chemical shifts.[6]
-
Section 2: Stereochemistry and Conformational Analysis
Question 3: How can I determine the relative stereochemistry of the hydroxyl group (axial vs. equatorial) on the piperidine ring?
Answer:
Determining the orientation of the hydroxyl group is a critical step. The key lies in analyzing the coupling constants (3JHH) and through-space correlations.
-
Analysis of Coupling Constants: The magnitude of the vicinal (three-bond) coupling constant between the proton on the carbon bearing the hydroxyl group (the carbinol proton) and the adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation.[7]
-
Axial Hydroxyl Group: When the hydroxyl group is axial, the carbinol proton is equatorial. It will have small couplings (typically 2-5 Hz) to the adjacent axial and equatorial protons.
-
Equatorial Hydroxyl Group: When the hydroxyl group is equatorial, the carbinol proton is axial. It will exhibit at least one large trans-diaxial coupling (typically 8-12 Hz) to an adjacent axial proton and a smaller coupling to the adjacent equatorial proton.[8]
Hydroxyl Group Orientation Carbinol Proton Orientation Typical 3JHH Values Axial Equatorial Small (2-5 Hz) to adjacent protons Equatorial Axial Large (8-12 Hz) to adjacent axial proton(s) -
-
NOESY/ROESY Experiments: These experiments detect protons that are close in space (< 5 Å), providing definitive evidence for stereochemical relationships.[9][10]
-
Procedure: A 2D NOESY or ROESY experiment should be performed.
-
Interpretation:
-
If the carbinol proton is axial , it will show NOE cross-peaks to the other axial protons at the C3 and C5 positions (a 1,3-diaxial interaction).
-
If the carbinol proton is equatorial , it will show NOE cross-peaks to the adjacent equatorial and axial protons. The absence of strong 1,3-diaxial correlations is key.
-
-
Question 4: My hydroxypiperidine exists as a mixture of conformers in solution. How can I study this equilibrium?
Answer:
The conformational equilibrium of hydroxypiperidines is a common phenomenon and can be investigated using NMR.[3]
-
Variable Temperature (VT) NMR: As mentioned for peak broadening, VT-NMR is the primary tool here. By acquiring spectra at a range of temperatures, you can observe changes in the chemical shifts and coupling constants. At low temperatures, you may be able to "freeze out" the individual conformers and integrate their signals to determine the population of each.[3]
-
NOESY/EXSY (Exchange Spectroscopy): At temperatures where the conformational exchange is slow to intermediate, a 2D NOESY experiment can show "exchange cross-peaks" between the signals of the same proton in the two different conformers.[11] This definitively proves that the two species are in dynamic equilibrium.
Workflow for Stereochemical and Conformational Analysis
Caption: Decision workflow for determining the orientation of the hydroxyl group.
Section 3: Advanced Experiments and Troubleshooting
Question 5: I need to assign all the 1H and 13C signals in my hydroxypiperidine. What is the most efficient experimental approach?
Answer:
A combination of 2D NMR experiments is the gold standard for unambiguous assignment.[12]
Recommended Experimental Protocol:
-
1H NMR: Acquire a high-quality 1D proton spectrum.
-
1H-1H COSY: This experiment establishes proton-proton correlations through 2-3 bonds. Start by identifying a unique, well-resolved proton and "walk" around the piperidine ring by following the cross-peaks.
-
1H-13C HSQC: This experiment correlates each proton to its directly attached carbon. This allows you to assign the 13C signals for all protonated carbons based on your 1H assignments from the COSY.
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-4 bonds.[13] It is crucial for:
-
Assigning quaternary carbons (carbons with no attached protons).
-
Confirming assignments by correlating protons to carbons two or three bonds away.
-
Connecting different spin systems, for example, from the piperidine ring to an N-substituent.
-
Experimental Workflow Diagram
Caption: Standard 2D NMR workflow for complete structural assignment.
Question 6: The OH and NH proton signals are very broad or not visible. How can I confirm their presence and assignment?
Answer:
The protons of hydroxyl (OH) and amine (NH) groups are exchangeable, which often leads to broad signals or their complete disappearance, especially if there is water in the solvent.
-
D2O Exchange: This is the simplest and most definitive method.
-
Protocol: Acquire a standard 1H NMR spectrum. Then, add a drop of deuterium oxide (D2O) to the NMR tube, shake vigorously, and re-acquire the spectrum.
-
Result: The OH and NH protons will exchange with deuterium from the D2O. The signals corresponding to these protons will disappear or significantly decrease in intensity in the new spectrum, confirming their assignment.[4]
-
-
Use of DMSO-d6: If your compound is soluble, acquiring the spectrum in dimethyl sulfoxide-d6 (DMSO-d6) can be very helpful. The hydrogen bonding with the solvent slows down the exchange rate, often resulting in sharper OH and NH signals that show coupling to adjacent protons.
References
-
SDSU NMR Facility. (n.d.). Common Problems. Department of Chemistry, San Diego State University. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved from [Link]
- Döring, C., Näther, C., Jess, I., Ibrom, K., & Jones, P. G. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(28), 5206-5215. DOI:10.1039/C4CE02477J
-
Decatur, J. (2018). NOESY and ROESY. University of California, Berkeley, College of Chemistry. Retrieved from [Link]
-
OiPub. (n.d.). NMR study on trapping techniques to deduce the conformations of 1‐alkyl‐3‐ hydroxypiperidines. Retrieved from [Link]
-
UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved from [Link]
- Ababei, L., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry.
-
University of Wisconsin-Madison. (n.d.). NOESY and EXSY. Retrieved from [Link]
-
YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]
-
Preprints.org. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Retrieved from [Link]
-
Reddit. (2014, November 10). Are N-C J-couplings in pyridine stronger than in piperidine? r/chemistry. Retrieved from [Link]
- Foley, D. J., et al. (2022).
-
CDN Science. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
- Farjon, J., et al. (2021). High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances.
-
Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Overlapping effect in a 1 H NMR spectrum of multiple metabolites. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]
-
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
-
Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR? r/chemistry. Retrieved from [Link]
- D'Andrea, L. D., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations.
- Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- da Silva, G. F., et al. (2009). Stereochemistry of 16α-Hydroxyfriedelin and 3-Oxo-16-methylfriedel-16-ene Established by 2D NMR Spectroscopy. Molecules.
- D'Ursi, A. M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry.
- Carotenuto, A., et al. (2022).
-
YouTube. (2022, February 26). Advanced NMR Analysis Methods for Challenging Spectral Data Sets. Retrieved from [Link]
-
YouTube. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR. Retrieved from [Link]
- Ruan, K., et al. (n.d.). NMR characterization of weak interactions between RhoGDI2 and fragment screening hits. Biochimica et Biophysica Acta (BBA) - General Subjects.
-
Sci-Hub. (n.d.). NMR strategies to support medicinal chemistry workflows for primary structure determination. Retrieved from [Link]
- Kráľová, K., et al. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
-
ResearchGate. (n.d.). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Retrieved from [Link]
-
Semantics Scholar. (n.d.). Competition NMR for Detection of Hit/Lead Inhibitors of Protein–Protein Interactions. Retrieved from [Link]
-
Chimia. (2000). Using Structural Information of Peptides, Derived from NMR Spectroscopy, in Pharmaceutical Chemistry. Retrieved from [Link]
Sources
- 1. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 11. NOESY and EXSY [chem.ch.huji.ac.il]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. fiveable.me [fiveable.me]
Technical Support Center: Synthesis of Highly Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of highly substituted piperidines. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] However, the construction of polysubstituted piperidine rings, particularly those with challenging stereochemical arrangements, presents significant synthetic hurdles.[4][5] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions regarding the synthesis of highly substituted piperidines.
Q1: What are the primary challenges in synthesizing highly substituted piperidines?
A1: The main difficulties lie in controlling stereochemistry and regioselectivity, as well as constructing quaternary carbon centers.[6][7] Achieving the desired three-dimensional arrangement of multiple substituents on the piperidine ring is a significant challenge.[1][7] Many synthetic methods exist, but each has its own limitations regarding substrate scope and functional group tolerance.[8][9]
Q2: Which synthetic strategies are most commonly employed for constructing substituted piperidines?
A2: Several powerful methods are frequently used, each with its own set of advantages and potential pitfalls:
-
Aza-Diels-Alder Reaction: A cycloaddition reaction that can rapidly build the piperidine core.[10][11]
-
Catalytic Hydrogenation of Pyridines: A common method for creating the saturated piperidine ring from an aromatic precursor.[12][13][14]
-
Reductive Amination: A versatile method involving the reaction of an amine with a ketone or aldehyde.[8][9][15][16][17]
-
N-Acyliminium Ion Cyclization: Useful for creating complex polycyclic systems containing a piperidine ring.[18][19][20][21]
-
Aza-Prins Cyclization: An efficient method for constructing the piperidine ring from homoallylic amines and aldehydes.[22]
Q3: How can I improve the stereoselectivity of my piperidine synthesis?
A3: Achieving high stereoselectivity is a critical challenge.[23][24][25][26][27] Several factors can be optimized:
-
Catalyst Choice: The use of chiral catalysts is a powerful strategy for enantioselective synthesis.[4][28][29][30][31]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction.
-
Reaction Conditions: Temperature, solvent, and the nature of the catalyst can all significantly influence diastereoselectivity.[22]
-
Substrate Control: The inherent stereochemistry of the starting materials can be used to control the stereochemistry of the final product.
Section 2: Troubleshooting Guides by Synthetic Method
This section provides detailed troubleshooting for specific issues encountered during common synthetic routes to highly substituted piperidines.
Guide 1: Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the synthesis of tetrahydropyridines, which can then be reduced to the corresponding piperidines. However, issues with reactivity, selectivity, and side reactions are common.[10][11][12]
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Poor diene/dienophile reactivity. | Use imines with electron-withdrawing groups on the nitrogen to increase reactivity.[12] Consider using more reactive dienes, such as Danishefsky's diene. |
| Decomposition of reactants. | Screen various Lewis acids or Brønsted acids. Strong Lewis acids can sometimes lead to degradation.[12] Organocatalysts can be a milder alternative.[12] | |
| Poor Diastereoselectivity | The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition.[10][11][12] | Use cyclic dienes, which often lead to higher diastereoselectivities.[12] The choice of catalyst can influence the reaction pathway and stereochemical outcome.[12] |
| Formation of Side Products | Polymerization or decomposition of starting materials, especially at elevated temperatures. | Lowering the reaction temperature can help minimize side product formation.[12] Monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition.[12] |
Experimental Workflow: Aza-Diels-Alder Reaction
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. benchchem.com [benchchem.com]
- 15. Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. soc.chim.it [soc.chim.it]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 19. arkat-usa.org [arkat-usa.org]
- 20. arkat-usa.org [arkat-usa.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 31. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Epimerization in Piperidine Synthesis
Introduction: The Challenge of Stereochemical Integrity
The piperidine ring is the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals. Its specific three-dimensional structure is often paramount to its biological function. Epimerization—the inversion of a single stereocenter in a molecule with multiple stereocenters—poses a significant threat to the stereochemical integrity of these molecules. This process can lead to a mixture of diastereomers, resulting in diminished therapeutic efficacy, altered pharmacological profiles, and formidable purification challenges.[1]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding, troubleshooting, and preventing unwanted epimerization during the synthesis and functionalization of piperidine derivatives.
Core Mechanism: Understanding the Root Cause of Epimerization
Epimerization in piperidine synthesis most frequently occurs at the α-carbon (the carbon atom adjacent to the ring nitrogen). The susceptibility of this position is due to the acidity of the α-proton. Abstraction of this proton by a base generates a planar, achiral enamine or a resonance-stabilized iminium intermediate.[1][2] Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of the original stereoisomer and its epimer.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues encountered during piperidine synthesis in a direct question-and-answer format.
Q1: I'm observing significant epimerization at the α-carbon of my N-substituted piperidine during an alkylation reaction. What are the most likely causes?
A: Epimerization at the α-carbon is primarily driven by factors that facilitate the deprotonation-reprotonation mechanism. The most common culprits are:
-
Base Selection: Using a base that is excessively strong or sterically unhindered can readily abstract the α-proton.[1] For instance, small bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are more likely to cause epimerization than bulkier bases.
-
Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for proton abstraction, increasing the rate of both deprotonation and equilibration between epimers.[1] This can shift a reaction from kinetic to thermodynamic control, favoring the most stable diastereomer, which may not be the desired one.[3]
-
Prolonged Reaction Times: Extended exposure to basic conditions allows more time for the equilibrium between epimers to be established, increasing the proportion of the thermodynamic product.[1]
-
Activating Groups: The presence of electron-withdrawing groups on the piperidine ring or the nitrogen substituent can increase the acidity of the α-proton, making it more susceptible to abstraction.
Q2: How can I choose the right base to minimize epimerization while still achieving the desired reaction?
A: The key is to select a base that is strong enough to promote the desired reaction (e.g., deprotonation of a carbon acid for alkylation) but not so strong or aggressive that it readily abstracts the piperidine's α-proton. Steric hindrance is your ally.
Table 1: Comparison of Common Bases for Piperidine Functionalization
| Base | Abbreviation | Approx. pKa (Conjugate Acid) | Steric Hindrance | Primary Application & Epimerization Risk |
|---|---|---|---|---|
| Lithium Diisopropylamide | LDA | ~36 | High | Strong, non-nucleophilic base for enolate formation. High risk of epimerization if α-proton is accessible. |
| Sodium Hexamethyldisilazide | NaHMDS | ~26 | High | Similar to LDA, often used for creating kinetic enolates. High epimerization risk. |
| Potassium tert-Butoxide | KtBuO | ~19 | High | Strong, non-nucleophilic base. Moderate to high epimerization risk, especially at elevated temperatures. |
| Diisopropylethylamine | DIPEA (Hünig's Base) | ~11 | High | Non-nucleophilic base for scavenging acid. Lower risk of epimerization due to moderate basicity and high steric bulk.[1] |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5 | Low | Strong, non-nucleophilic base. High risk of epimerization due to low steric hindrance. |
Recommendation: For reactions sensitive to epimerization, start with a sterically hindered, moderately strong base like Diisopropylethylamine (DIPEA). If a stronger base is required, use it at the lowest possible temperature (e.g., -78 °C) and for the shortest duration necessary.
Q3: My synthesis yields the kinetically favored diastereomer, but I need the more stable thermodynamic product. Can I intentionally epimerize my compound?
A: Yes, controlled epimerization is a powerful strategy to convert a less stable, kinetically-formed product into the more stable thermodynamic diastereomer. This is often achieved by establishing conditions where the forward and reverse reactions of the epimerization process can reach equilibrium.
A highly effective modern approach involves a combination of photocatalysis and hydrogen atom transfer (HAT).[4][5][6][7] This method can selectively epimerize the α-amino stereocenter to furnish the most stable isomer with high diastereoselectivity.[4][8]
Protocol 1: Light-Mediated Epimerization to the Thermodynamic Product
This protocol is a general guideline based on published methods and should be optimized for your specific substrate.[4][5]
-
Preparation: In a vial, combine the starting piperidine diastereomer (1.0 eq), a photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆, 1-2 mol%), and a hydrogen atom transfer (HAT) mediator (e.g., a thiol like thiophenol or cyclohexanethiol, 10-100 mol%).
-
Solvent: Add a suitable degassed solvent, such as methanol or acetonitrile.
-
Irradiation: Seal the vial and stir the mixture while irradiating with a light source (e.g., a blue LED lamp) at room temperature.
-
Monitoring: Track the reaction's progress by taking aliquots at regular intervals and analyzing the diastereomeric ratio (d.r.) by ¹H NMR or LC-MS. The reaction is complete when the ratio no longer changes, indicating thermodynamic equilibrium has been reached.[1]
-
Workup & Purification: Once complete, concentrate the reaction mixture in vacuo and purify the product by flash chromatography to isolate the compound enriched in the thermodynamically favored diastereomer.
Proactive Prevention: FAQs for Robust Synthesis Design
Designing your experiment to avoid epimerization from the outset is the most efficient strategy.
Q4: What is the difference between kinetic and thermodynamic control, and how do I use it to my advantage?
A: This concept is central to controlling stereochemistry.
-
Kinetic Control conditions favor the product that is formed fastest. This product has the lowest activation energy barrier. These conditions are typically low temperature, short reaction times, and the use of strong, sterically hindered bases that perform an irreversible deprotonation.[3][9][10]
-
Thermodynamic Control conditions favor the product that is the most stable. This product has the lowest overall Gibbs free energy. These conditions involve higher temperatures and longer reaction times, which allow the initial kinetic product to revert to the starting materials or intermediates and eventually form the more stable thermodynamic product.[3][11]
Table 2: Summary of Conditions for Stereochemical Control
| Control Type | Temperature | Reaction Time | Base/Catalyst Choice | Outcome |
|---|---|---|---|---|
| Kinetic | Low (-78 °C to 0 °C) | Short (Monitor closely) | Strong, hindered bases (LDA, NaHMDS); specific Lewis acids | Favors the fastest-formed product, which is often the less-substituted or sterically more accessible isomer. |
| Thermodynamic | Higher (RT to reflux) | Long (Allow to equilibrate) | Weaker bases or protic/Brønsted acids that allow for reversibility | Favors the most stable product, often with equatorial substituents.[11] |
Q5: Can chiral auxiliaries be used to prevent epimerization?
A: Absolutely. A chiral auxiliary is a stereogenic group temporarily attached to your substrate to direct the stereochemical outcome of a reaction.[12] By creating a diastereomeric intermediate, the auxiliary's inherent chirality sterically blocks one face of the molecule, forcing a reagent to attack from the other, less-hindered face.[13][14]
This strategy is highly effective because it sets the desired stereocenter with high diastereoselectivity in the first place. Once the key bond is formed, the auxiliary is cleaved, yielding the desired enantiomerically enriched product. This preempts the problem of epimerization by creating a large energy difference between the pathways leading to the two different diastereomers. Popular auxiliaries include Evans' oxazolidinones and those derived from amino acids or terpenes.[15][16]
Q6: Are there other modern synthetic methods that inherently avoid epimerization?
A: Yes, the field of asymmetric synthesis has developed powerful methods that build the piperidine ring with high stereocontrol, minimizing the risk of forming unwanted stereoisomers. These include:
-
Asymmetric Catalysis: Using a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to guide the reaction to produce predominantly one enantiomer.[17][18]
-
Chemo-enzymatic Synthesis: Employing enzymes, such as amine oxidases or ene-imine reductases, which operate with exceptional stereoselectivity, to perform key transformations.[19][20][21] These biocatalytic methods can convert achiral starting materials or racemic intermediates into highly enantioenriched piperidines under mild conditions.
By leveraging these advanced strategies, you can often synthesize the desired stereoisomer directly, bypassing the need for post-synthetic epimerization or complex diastereomer separation.
References
- 2-Benzylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis. Benchchem.
- Stereoselective Synthesis of Piperidines.
- Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid c
- Technical Support Center: Strategies to Reduce Epimerization During Piperidine Functionaliz
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. NIH.
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.
- Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimeriz
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
- Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv.
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society.
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- Chiral auxiliary. Wikipedia.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
- Chiral Auxiliaries. Sigma-Aldrich.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
- Thermodynamic and Kinetic Products. Master Organic Chemistry.
- Thermodynamic vs Kinetic Control. Reddit.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. キラル補助剤 [sigmaaldrich.com]
- 17. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Hydrogenation of Pyridine Precursors
Welcome to the Technical Support Center for Catalyst Selection in Pyridine Hydrogenation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reducing pyridine rings to form piperidine derivatives—a cornerstone transformation in modern synthesis.[1][2] Piperidines are critical structural motifs in a vast number of FDA-approved drugs and agrochemicals.[2][3]
The hydrogenation of a stable aromatic pyridine ring is not trivial; it requires a potent catalyst and carefully optimized conditions to achieve high conversion and selectivity.[2][3] This center provides field-proven insights, troubleshooting workflows, and detailed protocols to help you overcome common challenges and accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst selection and reaction optimization for pyridine hydrogenation.
Q1: What are the most common catalysts for pyridine hydrogenation, and how do I choose between them?
The choice of catalyst is the most critical parameter and depends on a trade-off between activity, selectivity, cost, and the required reaction conditions.[1] Catalysts fall into two main categories: precious (noble) metal catalysts and non-noble metal catalysts.
-
Precious Metal Catalysts: These are generally the most active and selective, allowing for milder reaction conditions (lower temperatures and pressures).[1]
-
Rhodium (Rh): Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃) and Rhodium on carbon (Rh/C), often show exceptional activity under remarkably mild conditions (e.g., 40°C and 5 bar H₂).[1][4] They exhibit broad functional group tolerance, making them ideal for complex, multi-functionalized substrates in fine chemical synthesis.[1][4]
-
Ruthenium (Ru): Ruthenium catalysts (e.g., Ru/C) are also highly effective and are a common choice for this transformation.[5]
-
Palladium (Pd): Palladium on carbon (Pd/C) is widely used, often requiring an acidic additive to facilitate the reduction by protonating the pyridine nitrogen.[2][6] This catalyst is particularly useful when other reducible groups are present, and chemoselectivity is a concern.[7]
-
Platinum (Pt): Platinum-based catalysts like PtO₂ (Adams' catalyst) or Pt/C are also effective but can sometimes lead to different selectivity profiles compared to other noble metals.[5]
-
-
Non-Noble Metal Catalysts: These are more cost-effective, making them suitable for large-scale industrial applications, but they often require more forcing conditions (higher temperatures and pressures).[1]
-
Nickel (Ni): Raney Nickel is a classic example, valued for its low cost. However, it typically requires high pressures (150-300 atm) and temperatures to achieve high conversion.[1]
-
The following table summarizes the performance of common heterogeneous catalysts.
| Catalyst | Support | Typical Temp. (°C) | Typical Pressure (bar) | Key Features & Considerations | Source(s) |
| Rhodium(III) Oxide (Rh₂O₃) | - | 40 - 80 | 5 - 10 | Excellent activity under mild conditions; broad functional group tolerance. | [1][4] |
| Rhodium on Carbon (Rh/C) | Carbon | 40 - 100 | 5 - 70 | Highly effective, sometimes requires slightly higher T/P than Rh₂O₃. | [1][5] |
| Ruthenium on Carbon (Ru/C) | Carbon | 80 - 150 | 50 - 100 | High activity, good for general-purpose pyridine reduction. | [5] |
| Palladium on Carbon (Pd/C) | Carbon | 25 - 80 | 1 - 70 | Often requires acidic additives; can be highly chemoselective. | [2][7] |
| Platinum(IV) Oxide (PtO₂) | - | 25 - 80 | 3 - 50 | Adams' catalyst; effective but may show different selectivity. | [5] |
| Raney Nickel | - | 100 - 200 | 70 - 200 | Cost-effective for industrial scale; requires harsh conditions. | [1] |
Q2: Why are acidic additives often required, especially with Palladium (Pd) catalysts?
The nitrogen atom in both the pyridine precursor and the piperidine product is Lewis basic and can coordinate strongly to the metal surface of the catalyst.[2][4] This coordination can act as a catalyst poison, inhibiting the reaction.
By adding an acid (e.g., HCl, H₂SO₄, or acetic acid), the pyridine nitrogen is protonated to form a pyridinium salt.[6][8] This protonation has two key benefits:
-
Prevents Catalyst Poisoning: The positive charge on the nitrogen prevents its lone pair from binding to and deactivating the catalyst surface.[6]
-
Facilitates Reduction: The formation of the pyridinium ion disrupts the aromaticity of the ring, making it more susceptible to hydrogenation.[3][8] This often allows the reaction to proceed under much milder conditions.
Q3: My substrate has other reducible functional groups (e.g., nitro, cyano, alkene). How can I selectively hydrogenate the pyridine ring?
Achieving chemoselectivity is a significant challenge. The stability of the pyridine ring means that many other functional groups are more easily reduced.[4]
-
For preserving other groups: Hydrogenating the pyridine ring while leaving groups like ketones, esters, or even other aromatic rings intact often requires a powerful catalyst system like Rhodium under mild conditions.[4] For example, Rh₂O₃ has shown good tolerance for alcohols, amines, and carbonyls.[1]
-
For reducing other groups first: If the goal is to reduce a group like a nitrile or nitro group without touching the pyridine ring, a different strategy is needed. Pd/C is often the catalyst of choice for this, typically under neutral or basic conditions where the pyridine ring is less activated.[7] Milder conditions (low temperature and pressure) will favor the reduction of the more labile functional group.[6]
The workflow below can help guide your decision-making process for catalyst selection.
Caption: A decision workflow for initial catalyst selection.
Section 2: Troubleshooting Guide
Even with the right initial choice, experiments can fail. This section provides a logical approach to diagnosing and solving common problems.
Problem 1: Low Conversion or Stalled Reaction
Symptoms: The starting material is consumed very slowly or the reaction stops before completion, as monitored by TLC, GC, or NMR.
Potential Causes & Solutions:
-
Catalyst Poisoning: This is the most common issue. The nitrogen lone pair in the pyridine or piperidine product is deactivating the catalyst.
-
Insufficient Hydrogen Pressure or Temperature: The energy barrier to break the pyridine's aromaticity is high.
-
Solution: Systematically increase the hydrogen pressure and/or temperature. For many catalysts, moving from 30 bar to 80 bar can dramatically increase conversion.[9] Be mindful of the safety limits of your reactor.
-
-
Poor Catalyst Activity: The catalyst itself may be old, of low quality, or not properly activated.
-
Solution: Use a fresh batch of catalyst from a reputable supplier. For some catalysts, pre-reduction under a hydrogen flow may be necessary before adding the substrate.[1]
-
-
Inefficient Mass Transfer: The hydrogen gas is not dissolving into the liquid phase and reaching the catalyst surface effectively.
-
Solution: Increase the stirring rate significantly to improve gas-liquid mixing. Ensure your reaction vessel has adequate headspace and efficient agitation.
-
Caption: A logical workflow for troubleshooting low conversion.
Problem 2: Formation of Side Products or Poor Selectivity
Symptoms: Multiple spots on a TLC plate or unexpected peaks in GC/NMR indicate the formation of byproducts. This can include partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) or reduction of other functional groups.
Potential Causes & Solutions:
-
Over-reduction / Hydrogenolysis: A highly active catalyst or harsh conditions can lead to the cleavage of C-N or C-O bonds, especially in substituted piperidines. Halogenated substrates can undergo dehalogenation.[9]
-
Solution: Switch to a less active catalyst (e.g., Pd/C instead of Rh/C). Reduce the temperature, pressure, and reaction time.
-
-
Incomplete Hydrogenation: The reaction stops at a di- or tetrahydropyridine intermediate.
-
Solution: This suggests the conditions are too mild or the reaction time is too short. Increase temperature, pressure, or time. This is the opposite of the over-reduction problem and highlights the fine balance required.
-
-
Interrupted Hydrogenation: In some specific cases, reactive intermediates can be trapped by nucleophiles (like water) present in the reaction, leading to unexpected products like δ-lactams.[5]
-
Solution: Ensure the use of anhydrous solvents if such side products are observed, unless this interrupted pathway is the desired outcome.
-
Problem 3: Catalyst Deactivation
Symptoms: The reaction works well initially but slows down or stops over time. This is particularly relevant in flow chemistry or when attempting catalyst recycling.
Potential Causes & Solutions:
-
Irreversible Poisoning: Besides the reversible binding of pyridine/piperidine, other functional groups on the substrate (like thiols) can irreversibly poison the catalyst.
-
Solution: Purify the starting material to remove potential poisons. If the substrate itself is the poison, a higher catalyst loading or a poison-resistant catalyst may be needed.
-
-
C-H Activation: Some catalyst systems, particularly homogeneous ones, can be deactivated by side reactions with the pyridine ring itself, such as C-H activation at the 2-position, forming stable organometallic complexes.[10]
-
Solution: This is an inherent property of the catalyst system. Switching from a homogeneous to a heterogeneous catalyst can often circumvent this issue.
-
-
Sintering: At high temperatures, fine metal nanoparticles on a support can agglomerate into larger particles, reducing the active surface area and overall activity.
-
Solution: Operate at the lowest effective temperature to minimize sintering. Choose a catalyst with a support that stabilizes the nanoparticles.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Hydrogenation using Rh₂O₃
This protocol is adapted for the hydrogenation of a functionalized pyridine using a highly active rhodium catalyst under mild conditions.[1][4]
Materials:
-
Pyridine substrate (1.0 mmol)
-
Rhodium(III) oxide (Rh₂O₃, ~1.5 mg, 0.5 mol%)
-
Solvent (e.g., Trifluoroethanol (TFE) or Methanol, 2 mL)
-
High-pressure reactor (autoclave) with a magnetic stir bar
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Procedure:
-
Reactor Setup: To a glass vial equipped with a magnetic stir bar, add the pyridine substrate (1.0 mmol) and the Rh₂O₃ catalyst (0.5 mol%).
-
Solvent Addition: Add the solvent (2 mL) to the vial and place it inside the high-pressure reactor vessel.
-
Sealing and Purging: Seal the reactor. Purge the system by pressurizing with nitrogen to ~10 bar and then venting carefully. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogen Purge: Purge the system with hydrogen gas by pressurizing to ~10 bar and venting. Repeat this cycle 3-5 times.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 40°C).
-
Monitoring: Allow the reaction to proceed for the designated time (e.g., 16 hours). Progress can be monitored by taking aliquots (after cooling and venting) if the reactor setup allows.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen.
-
Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or distillation.
-
Caption: General reaction pathway for pyridine hydrogenation.
Section 4: Advanced Topics & Emerging Trends
Electrocatalytic Hydrogenation
A promising green alternative to traditional thermal hydrogenation is electrocatalytic hydrogenation.[3] This method uses water as the proton source and electricity (ideally from renewable sources) to drive the reduction at ambient temperature and pressure.[3][11]
Recent studies have demonstrated that a carbon-supported rhodium catalyst (Rh/C) in a membrane electrode assembly can achieve quantitative conversion of pyridine to piperidine with excellent (up to 99%) current efficiency.[3][11] This approach avoids the need for high-pressure gaseous hydrogen and high temperatures, presenting significant advantages in safety, sustainability, and energy efficiency.[3]
Section 5: References
-
A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. Benchchem.
-
Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
-
Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions (RSC Publishing).
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH.
-
Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH.
-
Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. American Chemical Society.
-
Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Springer.
-
Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society.
-
Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. Semantic Scholar.
-
Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem.
-
Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ACS Publications.
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
-
Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
-
Hydrogenation of pyridine compared to other heteroaromatic rings. Chemistry Stack Exchange.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. thalesnano.com [thalesnano.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its ability to confer three-dimensional complexity to molecular structures. The precise control of stereochemistry is paramount, as different isomers can exhibit vastly different biological activities and off-target effects. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for establishing the structure and relative stereochemistry of substituted piperidines.
This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for trans-1-Boc-4-aminomethyl-3-hydroxypiperidine, a versatile building block in synthetic chemistry. Due to the limited availability of fully assigned public spectral data for this specific molecule, this guide will present a detailed, predictive analysis based on established NMR principles and data from closely related analogues. We will compare the expected spectral features of the trans-isomer with its cis-counterpart, offering insights into how to unambiguously differentiate these stereoisomers.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts and coupling constants in a substituted piperidine ring are highly sensitive to the orientation of its substituents. The tert-butoxycarbonyl (Boc) group on the nitrogen atom restricts ring inversion at room temperature, leading to a well-defined chair conformation and, consequently, distinct signals for axial and equatorial protons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) - trans-isomer | Predicted Multiplicity & Coupling Constants (J, Hz) - trans-isomer | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Multiplicity & Coupling Constants (J, Hz) - cis-isomer |
| H-2ax | ~4.0-4.2 | br d, J ≈ 13.5 | ~4.0-4.2 | br d, J ≈ 13.5 |
| H-2eq | ~2.8-3.0 | br d, J ≈ 13.5 | ~2.8-3.0 | br d, J ≈ 13.5 |
| H-3 | ~3.6-3.8 | ddd, J ≈ 10.5 (ax-ax) , 4.5 (ax-eq), 3.0 (ax-eq) | ~3.9-4.1 | m (narrow) |
| H-4 | ~1.8-2.0 | m | ~2.2-2.4 | m |
| H-5ax | ~1.3-1.5 | q, J ≈ 12.0 | ~1.4-1.6 | m |
| H-5eq | ~1.9-2.1 | ddd, J ≈ 12.0, 4.5, 2.5 | ~1.8-2.0 | m |
| H-6ax | ~2.6-2.8 | t, J ≈ 12.5 | ~2.6-2.8 | t, J ≈ 12.5 |
| H-6eq | ~4.0-4.2 | br d, J ≈ 13.0 | ~4.0-4.2 | br d, J ≈ 13.0 |
| -CH₂NH₂ | ~2.7-2.9 | m | ~2.8-3.0 | m |
| -C(CH₃)₃ | ~1.45 | s | ~1.45 | s |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) - trans-isomer | Predicted Chemical Shift (δ, ppm) - cis-isomer |
| C-2 | ~43-45 | ~42-44 |
| C-3 | ~70-73 | ~68-71 |
| C-4 | ~40-43 | ~38-41 |
| C-5 | ~30-33 | ~28-31 |
| C-6 | ~43-45 | ~42-44 |
| -CH₂NH₂ | ~45-48 | ~43-46 |
| -C (CH₃)₃ | ~79-81 | ~79-81 |
| -C(CH₃ )₃ | ~28.5 | ~28.5 |
| C=O | ~155 | ~155 |
Interpreting the Data: The Stereochemical Clues
The key to differentiating the trans and cis isomers lies in the coupling constants (J-values) of the protons on the piperidine ring, particularly H-3 and H-4.
-
The trans-Isomer: In the preferred chair conformation, a trans relationship between the C-3 hydroxyl and the C-4 aminomethyl group places both substituents in equatorial positions. This arrangement results in the proton at C-3 (H-3) being axial and the proton at C-4 (H-4) also being axial.
-
Diagnostic Coupling: The most telling signal for the trans isomer is the multiplicity of H-3. As an axial proton, it will have large diaxial couplings (³Jax-ax) to the axial protons on C-2 and C-4, typically in the range of 10-13 Hz. This will result in a broad multiplet, often a triplet of doublets or a quartet-like pattern. Specifically, the coupling between the axial H-3 and the axial H-4 is the key indicator.
-
-
The cis-Isomer: For the cis isomer, one substituent will be axial and the other equatorial to minimize steric strain. Assuming the bulkier aminomethyl group prefers an equatorial position, the hydroxyl group at C-3 would be axial, making the H-3 proton equatorial.
-
Diagnostic Coupling: An equatorial H-3 will exhibit smaller axial-equatorial (³Jax-eq) and equatorial-equatorial (³Jeq-eq) couplings, typically in the range of 2-5 Hz. This will result in a much narrower, more complex multiplet for the H-3 signal compared to the broad signal seen in the trans isomer.
-
The principles of Karplus relationship govern this interpretation, where the magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons.[1] Diaxial protons have a dihedral angle of approximately 180°, leading to large coupling constants, while axial-equatorial and equatorial-equatorial relationships have smaller dihedral angles, resulting in smaller coupling constants.
Experimental Protocol for NMR Analysis
To obtain high-quality, unambiguous data for these compounds, a systematic approach using both 1D and 2D NMR experiments is essential.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified piperidine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Ensure the solvent choice is appropriate for the sample's solubility and does not have signals that overlap with key resonances.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width to cover all expected proton signals (typically 0-10 ppm).
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower sensitivity of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.
-
-
2D NMR for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another in the molecular structure. This is crucial for tracing the connectivity of the piperidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton signal corresponds to which carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for assigning quaternary carbons (like the Boc carbonyl and the C(CH₃)₃ carbon) and for confirming the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are directly bonded. For stereochemical analysis, a NOESY or ROESY is critical. In the trans isomer, a strong NOE correlation would be expected between the axial H-3 and the axial H-5, which would be absent or very weak in the cis isomer.
-
Data Processing and Analysis
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the internal standard (TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities and measure the coupling constants from the ¹H NMR spectrum.
-
Use the 2D spectra to build a complete and unambiguous assignment of all proton and carbon signals, confirming the structure and stereochemistry.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of NMR data acquisition and the key correlations used for structural elucidation.
Caption: Workflow for NMR-based structural elucidation.
Sources
comparison of trans vs. cis isomers of 1-Boc-4-aminomethyl-3-hydroxypiperidine
An In-Depth Comparative Guide to the cis and trans Isomers of 1-Boc-4-aminomethyl-3-hydroxypiperidine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Stereochemistry in Piperidine Scaffolds
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be decorated with functional groups to modulate pharmacological activity.[1][3] Among the vast library of piperidine derivatives, 3,4-disubstituted variants like 1-Boc-4-aminomethyl-3-hydroxypiperidine are particularly valuable as chiral building blocks in drug discovery.[4]
However, the introduction of multiple substituents on the piperidine ring gives rise to stereoisomerism—specifically, cis and trans diastereomers. This is not a trivial distinction. The spatial arrangement of these substituents dictates the molecule's overall shape, which in turn governs its ability to interact with biological targets such as enzymes and receptors.[5][6] Consequently, one isomer may exhibit potent therapeutic activity while the other is inactive or, in some cases, responsible for off-target effects. This guide provides an in-depth comparison of the trans and cis isomers of 1-Boc-4-aminomethyl-3-hydroxypiperidine, focusing on their structural differences, analytical characterization, and the profound implications of their stereochemistry in a research and development context.
Part 1: Structural and Conformational Analysis
The fundamental difference between the cis and trans isomers lies in the relative orientation of the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups at the C3 and C4 positions, respectively. In the cis isomer, these groups reside on the same face of the piperidine ring, while in the trans isomer, they are on opposite faces. This seemingly simple variation has profound consequences for the molecule's preferred three-dimensional conformation.
Piperidine rings, much like cyclohexanes, adopt low-energy chair conformations to minimize steric and torsional strain.[7][8] In these chair forms, each substituent can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Equatorial positions are generally more sterically favored for larger groups.
-
trans-Isomer: The most stable conformation for the trans isomer is typically a chair form where both the C3-hydroxyl and C4-aminomethyl groups occupy equatorial positions (diequatorial). This arrangement minimizes steric hindrance, resulting in a thermodynamically stable structure. An alternative, less stable chair conformation would place both groups in axial positions (diaxial), which introduces significant steric strain.
-
cis-Isomer: The cis isomer must adopt a conformation where one substituent is axial and the other is equatorial (axial-equatorial). The ring can undergo inversion, flipping between two chair conformations. The preferred conformation will be the one that places the bulkier of the two groups (in this case, likely the aminomethyl group) in the more favorable equatorial position to reduce steric strain.
The N-Boc (tert-butyloxycarbonyl) group is large and preferentially occupies an equatorial position to avoid steric clashes. Its presence can influence the ring's conformational equilibrium and may exhibit restricted rotation around the N-C(O) amide bond, which can sometimes be observed as doubled signals in NMR spectroscopy at low temperatures.[9]
Caption: Chair conformations of trans and cis isomers.
Part 2: Experimental Characterization and Differentiation
Distinguishing between the cis and trans isomers is a critical step that relies on a combination of spectroscopic and chromatographic techniques. The choice of method is driven by the need for unambiguous structural confirmation and the ability to separate the two diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful and accessible tool for differentiating cis and trans isomers in solution.[10] The distinction is made by analyzing the chemical shifts and, more importantly, the coupling constants (J-values) of the protons on the piperidine ring, particularly H3 and H4.[11]
The key principle is that the magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is dependent on the dihedral angle between them.
-
In the trans-diequatorial isomer: The protons at C3 and C4 (H3 and H4) are typically in an axial-axial relationship. This results in a large dihedral angle (~180°) and consequently a large coupling constant , typically in the range of 8-13 Hz.
-
In the cis-axial-equatorial isomer: The relationship between H3 and H4 will be either axial-equatorial or equatorial-axial . Both arrangements have smaller dihedral angles (~60°), leading to a small coupling constant , typically in the range of 2-5 Hz.
This difference in coupling constants provides a clear and reliable diagnostic for assigning the relative stereochemistry.
| Parameter | trans-Isomer (Diequatorial) | cis-Isomer (Axial-Equatorial) | Rationale |
| H3-H4 Relationship | Axial-Axial | Axial-Equatorial | Based on the most stable chair conformation. |
| ³JH3-H4 Coupling Constant | Large (8-13 Hz) | Small (2-5 Hz) | The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons.[11] |
| Chemical Shift of Axial Protons | Generally upfield (shielded) | Generally upfield (shielded) | Axial protons are in a more shielded electronic environment compared to their equatorial counterparts.[10] |
| Chemical Shift of Equatorial Protons | Generally downfield (deshielded) | Generally downfield (deshielded) | Equatorial protons experience less shielding.[10] |
Protocol 1: ¹H NMR Analysis for Isomer Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by acquiring a sufficient number of scans.
-
Signal Assignment: Identify the signals corresponding to the protons on the piperidine ring. Protons adjacent to the nitrogen (H2, H6) and the hydroxyl group (H3) will typically be the most downfield of the ring protons. 2D NMR techniques like COSY can be used for unambiguous assignment.[12]
-
Coupling Constant Measurement: Carefully analyze the multiplicity of the H3 and H4 signals. Use the spectrometer's software to accurately measure the coupling constant (J-value in Hz) between them.
-
Isomer Assignment:
-
A large ³JH3-H4 value (8-13 Hz) confirms the trans isomer.
-
A small ³JH3-H4 value (2-5 Hz) confirms the cis isomer.
-
X-Ray Crystallography
For an unequivocal determination of stereochemistry and the solid-state conformation, single-crystal X-ray crystallography is the gold standard.[13] This technique provides a precise three-dimensional map of the atoms in the crystal lattice, unambiguously revealing the relative orientation of the substituents and the exact bond angles and lengths. The primary challenge for this method is the need to grow a single, high-quality crystal suitable for diffraction, which can often be a rate-limiting step.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for the analytical and preparative separation of diastereomers.[14] Due to their different three-dimensional shapes, cis and trans isomers interact differently with the stationary phase of an HPLC column, allowing for their separation.
The causality behind the separation lies in the differential interaction energies between each isomer and the stationary phase. For example, in reversed-phase HPLC, the more polar isomer (which may have a smaller solvent-accessible surface area) often elutes earlier than the less polar isomer. Method development is crucial for achieving baseline resolution.
Protocol 2: HPLC Method Development for Isomer Separation
This protocol outlines a systematic approach to developing a reversed-phase HPLC method for separating the cis and trans isomers.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a simple gradient of acetonitrile (ACN) and water. Since the analytes are basic, adding an acidic modifier is essential to ensure good peak shape.[14][15]
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.
-
Solvent B: 0.1% TFA or 0.1% Formic Acid in ACN.
-
-
-
Scouting Gradient:
-
Run a broad linear gradient (e.g., 5% to 95% B over 15-20 minutes) to determine the approximate elution conditions for the isomers.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Detection: Use a UV detector (if the Boc group provides sufficient chromophore, ~210-220 nm) or, ideally, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for universal detection.
-
-
Optimization of Selectivity and Resolution:
-
Adjust Gradient: Based on the scouting run, create a shallower gradient around the elution point of the isomers to improve resolution.
-
Change Organic Modifier: If resolution is poor, switch the organic modifier from acetonitrile to methanol. This alters the selectivity of the separation and can often resolve co-eluting peaks.[14]
-
Optimize Temperature: Analyze the sample at different column temperatures (e.g., 20°C, 30°C, 40°C). Temperature affects separation thermodynamics and can significantly impact resolution.[14]
-
Address Peak Tailing: The basic nitrogen of the piperidine can interact with residual acidic silanols on the silica-based stationary phase, causing peak tailing. If this occurs, consider adding a basic modifier like 0.1% diethylamine (DEA) to the mobile phase or using a base-deactivated column.[14]
-
-
Final Method Validation: Once optimal conditions are found, validate the method for linearity, precision, and accuracy as required by the application.
Caption: Experimental workflow for isomer separation and identification.
Part 3: Implications for Drug Development and Chemical Biology
The distinct three-dimensional structures of cis and trans isomers directly translate to different biological activities. A drug molecule interacts with its target protein through a precise "lock-and-key" or "induced-fit" mechanism, where shape and the spatial orientation of functional groups are paramount.
-
Binding Affinity and Potency: The hydroxyl and aminomethyl groups are key hydrogen bond donors and acceptors. In the trans-diequatorial isomer, these groups are presented in a specific, relatively rigid orientation. In the cis isomer, the axial-equatorial arrangement presents them in a completely different spatial relationship. One of these arrangements will inevitably fit more favorably into the binding pocket of a target protein, leading to higher affinity and greater potency. For example, studies on 3,4-disubstituted piperidine analogues as monoamine transporter inhibitors revealed that stereochemistry profoundly impacts selectivity; trans isomers might favor one transporter (e.g., NET), while cis isomers favor another (e.g., SERT).[5]
-
Pharmacokinetic Properties: Stereochemistry can also influence a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties. Different shapes can lead to differences in membrane permeability, binding to plasma proteins, and susceptibility to metabolic enzymes like Cytochrome P450s.
-
Intellectual Property: From a drug development perspective, a single, well-characterized isomer often constitutes a distinct chemical entity, allowing for stronger patent protection compared to a mixture of diastereomers.
Conclusion
The cis and trans isomers of 1-Boc-4-aminomethyl-3-hydroxypiperidine are distinct chemical entities with unique three-dimensional structures and conformational preferences. The trans isomer typically favors a diequatorial conformation, while the cis isomer adopts an axial-equatorial arrangement. These structural differences are readily distinguished using ¹H NMR spectroscopy by analyzing the coupling constants between the C3 and C4 protons. For separation and purification, HPLC is the method of choice, while X-ray crystallography provides the ultimate structural proof.
For researchers in drug discovery and chemical biology, recognizing and rigorously controlling the stereochemistry of such piperidine scaffolds is not merely an academic exercise—it is a fundamental requirement. The choice of isomer can be the difference between a potent, selective drug candidate and an inactive molecule. Therefore, the application of the analytical techniques described in this guide is essential for advancing research programs that rely on these valuable synthetic building blocks.
References
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Aggarwal, S., et al. (2012). Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(13), 4442-4446. Retrieved from [Link]
-
Kallmeier, F., & Podlech, J. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 359-366. Retrieved from [Link]
-
Patil, S. A., et al. (2013). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 5(2), 143-150. Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Shandil, A., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 92(1), 1339-1348. Retrieved from [Link]
-
Augusta University. (1988). Optical isomers of some piperidine-derived hemicholinium congeners containing secondary alcohol groups: Preparation and biological activities. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]
-
Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3196. Retrieved from [Link]
-
ResearchGate. (2013). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Retrieved from [Link]
-
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
- Google Patents. (n.d.). (S)-1-Boc-3-hydroxypiperidine synthesis method.
-
ACS Publications. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. Retrieved from [Link]
-
CrystEngComm. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17, 2364-2368. Retrieved from [Link]
-
ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]
-
MDPI. (2020). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 25(11), 2539. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cis- or trans-3,4-Disubstituted Piperidines. Retrieved from [Link]
-
ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... Retrieved from [Link]
-
ResearchGate. (n.d.). Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine.... Retrieved from [Link]
-
RSC Medicinal Chemistry. (2022). Synthesis of all twenty regio- and diastereoisomers of methyl-substituted pipecolinates. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Relative Stability of cis- and trans-Hydrindanones. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
- 5. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tutorchase.com [tutorchase.com]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 12. benchchem.com [benchchem.com]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Biological Landscape of Substituted Hydroxypiperidines: A Comparative Analysis of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine and Its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals.
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics. Its conformational flexibility and the ability to introduce diverse substituents allow for the fine-tuning of pharmacological properties. Within this privileged class of heterocycles, trans-1-Boc-4-aminomethyl-3-hydroxypiperidine presents a particularly interesting chiral building block, featuring multiple points for chemical modification. This guide provides a comparative analysis of the biological activities of this scaffold and its analogs, drawing upon available experimental data to inform on structure-activity relationships (SAR) and guide future drug discovery efforts. While direct comparative studies on the lead molecule are not extensively available in the public domain, a comprehensive understanding can be built by examining the biological impact of analogous structures.
The Core Scaffold: this compound
The title compound, this compound, is a valuable starting material in synthetic and medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the primary amine and hydroxyl functionalities. The trans stereochemistry of the aminomethyl and hydroxyl groups provides a specific three-dimensional arrangement that can be crucial for molecular recognition by biological targets.
The primary utility of this scaffold lies in its role as a versatile intermediate for the synthesis of more complex molecules, including potential enzyme inhibitors and receptor ligands.[1] The presence of a primary amine, a secondary alcohol, and a protectable secondary amine within the piperidine ring offers a rich chemical space for derivatization.
Comparative Biological Activities of Analogous Piperidine Scaffolds
To understand the potential biological activities of this compound, we will explore the activities of structurally related analogs where modifications have been made to the core piperidine structure.
Analogs with Modified Aminomethyl and Hydroxyl Groups: Targeting Fungal Ergosterol Biosynthesis
A study on 4-aminopiperidines as novel antifungal agents provides valuable insights into how modifications at the amino and piperidine nitrogen positions can impact biological activity.[2][3] These compounds target the ergosterol biosynthesis pathway, a critical process in fungal cell membrane formation.[2]
Key SAR Insights:
-
N-Substitution on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen significantly influences antifungal activity. For instance, N-benzyl and N-phenethyl groups have been shown to be effective.
-
N-Substitution on the Amino Group: Long alkyl chains, such as an N-dodecyl group, on the exocyclic amine have demonstrated potent antifungal activity against various Candida and Aspergillus species.[2]
Experimental Data Summary:
| Compound/Analog | N-Piperidine Substituent | N-Amine Substituent | Antifungal Activity (MIC µg/mL) vs. C. albicans | Antifungal Activity (MIC µg/mL) vs. A. fumigatus |
| Reference: Amorolfine | - | - | 1-4 | >16 |
| Analog 1 (2b) [2] | Benzyl | Dodecyl | 1-2 | 2-4 |
| Analog 2 (3b) [2] | Phenethyl | Dodecyl | 1 | 1-2 |
Experimental Protocol: Antifungal Susceptibility Testing (Microbroth Dilution) [2]
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Spore suspensions are prepared and adjusted to a concentration of 1-5 x 10^5 CFU/mL.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Stereoisomerism and Receptor Selectivity: The Case of Opioid Receptor Ligands
The stereochemical arrangement of substituents on the piperidine ring can have a profound impact on receptor binding affinity and selectivity. A study on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as opioid antagonists highlights the importance of stereochemistry in achieving desired pharmacological profiles.[4][5]
Key SAR Insights:
-
trans vs. cis Isomers: The trans configuration of the 3-methyl and 4-phenyl groups was found to be crucial for potent opioid receptor antagonism.
-
N-Substituent: The nature of the N-substituent on the piperidine ring dictates the selectivity for different opioid receptor subtypes (μ, δ, κ). For example, N-substituents can impart peripheral selectivity, which is desirable for treating gastrointestinal motility disorders without central nervous system side effects.[5]
Experimental Data Summary:
| Compound/Analog | N-Substituent | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| LY246736 [5] | (CH₂)₂-furan | 0.77 | 40 | 4.4 |
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors [4]
-
Membrane Preparation: Membranes from cells expressing the desired opioid receptor subtype (μ, δ, or κ) are prepared.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for μ-receptors) and varying concentrations of the test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
The Role of the Hydroxyl Group in Kinase Inhibition
The hydroxyl group in the 3-position of the piperidine ring can be a key pharmacophoric feature for interaction with protein kinases. A study on 4-hydroxypiperidine derivatives as p38 MAP kinase inhibitors demonstrated the importance of this functional group for achieving selectivity and potency.[6]
Key SAR Insights:
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming critical interactions with amino acid residues in the kinase active site.
-
Selectivity: The presence and position of the hydroxyl group can confer selectivity for the target kinase over other kinases and enzymes like cyclooxygenases.[6]
Signaling Pathway: p38 MAP Kinase Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of p38 MAP kinase is a therapeutic strategy for various inflammatory diseases.
Sources
- 1. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]
- 6. SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to trans-1-Boc-4-aminomethyl-3-hydroxypiperidine Derivatives
This guide provides an in-depth technical comparison of the crystallographic features of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships between molecular structure, solid-state conformation, and intermolecular interactions, which are critical for rational drug design.
Introduction: The Significance of the 3,4-Substituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products. Its conformational pre-organization allows for the precise spatial orientation of substituents, which is paramount for molecular recognition at biological targets. The trans-3-hydroxy-4-aminomethyl substitution pattern, in particular, offers a rigid and stereochemically defined platform for presenting hydrogen bond donors and acceptors, making it a valuable building block for novel therapeutics, including enzyme inhibitors and receptor ligands.[1]
X-ray crystallography provides the definitive, atomic-resolution picture of a molecule's three-dimensional structure in the solid state.[2] For scaffolds like the this compound, this technique is not merely for characterization; it is a tool for understanding the subtle interplay of steric and electronic effects that govern its preferred conformation and how it interacts with its environment. This guide will compare the structural features of this scaffold to relevant alternatives, providing the experimental and theoretical framework necessary to leverage these insights in drug discovery programs.
Conformational Analysis: A Tale of Two Isomers
The defining structural feature of the piperidine ring is its preference for a low-energy chair conformation.[3][4] However, the orientation of its substituents—whether they occupy axial or equatorial positions—profoundly impacts the molecule's overall shape and properties. This is best illustrated by comparing the trans and cis isomers of the core scaffold.
The tert-butoxycarbonyl (Boc) protecting group is sterically demanding and thus overwhelmingly favors an equatorial position to minimize steric strain.[5] This effectively anchors the conformation of the piperidine ring. The critical distinction then arises from the relative orientation of the C3-hydroxyl and C4-aminomethyl groups.
-
In the trans isomer , the hydroxyl and aminomethyl groups are on opposite sides of the ring plane. In the most stable chair conformation, this typically results in one substituent being axial and the other equatorial. The presence of a potential intramolecular hydrogen bond between the hydroxyl and amino groups can significantly influence this equilibrium.
-
In the cis isomer , both groups are on the same side of the plane, allowing them to adopt a diequatorial orientation, which is often sterically favored.
The choice of isomer is therefore a critical design element, as it dictates the spatial vector of the key interacting groups.
Comparative Crystallography: trans vs. Alternative Piperidine Scaffolds
To objectively evaluate the structural properties of the title compound, we compare its expected crystallographic features with those of closely related, structurally characterized analogs. The following table summarizes key data, highlighting the impact of stereochemistry and substituent changes.
| Parameter | trans-4-Amino-1-Boc-3-hydroxypiperidine[6] | cis-1-Boc-4-aminomethyl-3-hydroxypiperidine[] | 1-Boc-4-aminopiperidine[8][9][10] |
| Stereochemistry | trans (3R,4R or 3S,4S) | cis | Achiral |
| Piperidine Conformation | Chair | Chair | Chair |
| Boc Group Orientation | Equatorial | Equatorial | Equatorial |
| C3-OH Orientation | Axial (expected) | Equatorial | N/A |
| C4-Substituent Orientation | Equatorial (Amino) | Equatorial (Aminomethyl) | Equatorial (Amino) |
| Key Intramolecular H-Bond | O-H···N (Axial-Equatorial) | Possible, but less favorable | None |
| Molecular Formula | C10H20N2O3 | C11H22N2O3 | C10H20N2O2 |
| Molecular Weight | 216.28 g/mol | 230.30 g/mol | 200.28 g/mol |
Analysis of Comparative Data:
The comparison reveals critical differences. The trans isomer is conformationally constrained by the opposing orientations of its C3 and C4 substituents. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target. In contrast, the cis isomer presents its functional groups in a different spatial arrangement, which may be optimal for other target topographies. The simpler 1-Boc-4-aminopiperidine lacks the hydroxyl group, removing a key hydrogen bonding donor and altering the electronic character of the scaffold.
The extra methylene group in the aminomethyl derivative (compared to the simple amino analog) provides an additional rotational bond, offering more flexibility for the terminal amino group to find an optimal interaction at a binding site, while the core scaffold remains rigid.
Experimental Protocols & Workflows
Achieving high-quality crystals suitable for X-ray diffraction is a blend of science and art.[11] The protocols described below provide a robust starting point for the synthesis, crystallization, and analysis of the title compounds.
General Synthesis Workflow
The synthesis of substituted piperidines often involves multi-step sequences starting from commercially available materials. A common strategy for the title compound would involve the stereoselective reduction of a corresponding ketone precursor.
Caption: Overall workflow from synthesis to final crystal structure.
Protocol: Small Molecule Crystallization
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.
1. Solvent Screening:
- Place 2-5 mg of the purified compound into several small, clean vials.
- Add 0.5 mL of various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, acetonitrile, dichloromethane, hexane) to each vial.[12]
- Observe solubility at room temperature and with gentle heating. An ideal solvent for slow cooling or evaporation is one in which the compound is sparingly soluble at room temperature but fully soluble when heated.[11]
2. Crystallization by Slow Evaporation:
- Prepare a nearly saturated solution of the compound in a suitable solvent (identified in screening).
- Filter the solution through a small cotton plug into a clean vial to remove any dust or particulate matter.
- Cover the vial with a cap or parafilm, and pierce it with 1-2 small holes using a needle.
- Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[13]
3. Crystallization by Vapor Diffusion:
- Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble). Place this solution in a small, open vial.
- Place this small vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent or "anti-solvent" (in which the compound is insoluble, but which is miscible with the good solvent).[14][15]
- Over time, the vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystal growth.[13][15]
Protocol: X-ray Data Collection and Refinement
Objective: To determine the precise atomic coordinates of the molecule in the crystal lattice.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head, often at low temperatures (e.g., 100 K) to minimize thermal vibrations.[16]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The instrument records the positions and intensities of the diffracted X-ray beams.[17][18]
-
Data Processing: The raw diffraction images are processed to integrate the spot intensities, apply corrections (e.g., for absorption), and merge symmetry-equivalent reflections. This yields a final file containing a list of unique reflections and their intensities.[19]
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[16]
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data until the calculated diffraction pattern matches the observed pattern as closely as possible.[2]
Analysis of Intermolecular Interactions
The solid-state structure is not dictated by intramolecular forces alone. The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions, primarily hydrogen bonds for this class of compounds.
Caption: Potential hydrogen bonding network in the crystal lattice.
In the crystal lattice of this compound derivatives, one can anticipate a rich network of hydrogen bonds:
-
The hydroxyl group (O-H) is an excellent hydrogen bond donor.
-
The primary amine (N-H) provides two hydrogen bond donor sites.
-
The carbonyl oxygen of the Boc group is a strong hydrogen bond acceptor.
-
The nitrogen atom of the piperidine ring can also act as a hydrogen bond acceptor, though it is sterically more shielded.
This network of interactions dictates the crystal packing and influences physical properties like melting point and solubility. Analyzing these interactions provides crucial information for understanding crystal engineering principles and predicting the properties of new derivatives.[20][21]
Conclusion
The X-ray crystallographic analysis of this compound derivatives offers invaluable, high-resolution insights into their conformational preferences and intermolecular interactions. By comparing these structures to their cis isomers and other analogs, researchers can appreciate the profound impact of stereochemistry on the three-dimensional architecture of these important scaffolds. The fixed, predictable orientation of the hydroxyl and aminomethyl groups in the trans isomer makes it a superior building block for structure-based drug design, where precise positioning of pharmacophoric elements is essential for achieving high potency and selectivity. The experimental workflows and analytical principles detailed in this guide provide a comprehensive framework for leveraging crystallography as a predictive tool in the development of next-generation therapeutics.
References
- Title: Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes Source: Google Vertex AI Search URL
- Title: Data Collection for Crystallographic Structure Determination - PMC - PubMed Central - NIH Source: PubMed Central URL
- Title: Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing)
- Title: Crystallization - Organic Chemistry at CU Boulder Source: University of Colorado Boulder URL
- Title: Technical Support Center: Crystallization of Small Organic Molecules - Benchchem Source: BenchChem URL
- Title: Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH Source: PubMed Central URL
- Title: crystallization of small molecules Source: Google Vertex AI Search URL
- Title: X-ray crystallography - Wikipedia Source: Wikipedia URL
- Title: X-Ray Data Collection From Macromolecular Crystals | Springer Nature Experiments Source: Springer Nature URL
- Title: A beginner's guide to X-ray data processing | The Biochemist - Portland Press Source: Portland Press URL
- Title: trans-4-Aminomethyl-3-hydroxypiperidine | 823226-03-5 - Benchchem Source: BenchChem URL
- Title: trans-4-Amino-1-Boc-3-hydroxypiperidine - Advanced ChemBlocks Source: AChemBlock URL
- Title: CAS 219985-15-6 cis-1-Boc-4-aminomethyl-3-hydroxypiperidine Source: BOC Sciences URL
- Title: 4-N-BOC-Aminopiperidine | 73874-95-0 - ChemicalBook Source: ChemicalBook URL
- Title: Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing)
- Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR Source: CSIR-NIScPR URL
- Title: 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem Source: PubChem URL
- Title: Conformation of piperidine and of derivatives with additional ring hetero atoms | Accounts of Chemical Research - ACS Publications Source: ACS Publications URL
- Title: Cas 73874-95-0,4-N-BOC-Aminopiperidine - LookChem Source: LookChem URL
- Title: Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 - Smolecule Source: Smolecule URL
- Title: Boc-Protected Amino Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Title: Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives.
- Title: Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI Source: MDPI URL
Sources
- 1. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. trans-4-Amino-1-Boc-3-hydroxypiperidine 97% | CAS: 443955-98-4 | AChemBlock [achemblock.com]
- 8. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 9. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. benchchem.com [benchchem.com]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 16. fiveable.me [fiveable.me]
- 17. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-Ray Data Collection From Macromolecular Crystals | Springer Nature Experiments [experiments.springernature.com]
- 19. portlandpress.com [portlandpress.com]
- 20. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies | MDPI [mdpi.com]
- 21. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
A Comparative Guide to the Reactivity of Boc vs. Cbz Protecting Groups on Hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic organic chemistry, particularly in the realm of pharmaceutical development, the judicious selection of protecting groups is a critical determinant of synthetic efficiency and success. The hydroxypiperidine scaffold is a privileged structural motif found in numerous bioactive molecules and approved drugs. Its synthesis often necessitates the temporary masking of the nucleophilic secondary amine to enable selective transformations elsewhere in the molecule. Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most ubiquitously employed.
This guide provides an in-depth, objective comparison of the reactivity of Boc and Cbz protecting groups when applied to the hydroxypiperidine core. We will delve into the mechanistic underpinnings of their chemistry, supported by experimental data and detailed protocols, to empower researchers to make informed strategic decisions in their synthetic endeavors.
The Strategic Importance of Orthogonality
In multi-step syntheses, the concept of "orthogonality" is paramount. Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group in the presence of others.[1][2] The differing lability of Boc and Cbz groups is a cornerstone of their utility. The Boc group is characteristically sensitive to acidic conditions, while the Cbz group is primarily cleaved by catalytic hydrogenolysis.[3][4] This orthogonality is fundamental to their application in complex synthetic routes.[5][6]
The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Shield
The Boc group is a carbamate-based protecting group that effectively diminishes the nucleophilicity and basicity of the piperidine nitrogen.[7] Its steric bulk can also play a role in directing the stereochemical outcome of subsequent reactions.
Introduction of the Boc Group
The Boc group is most commonly introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[7][8] The reaction proceeds via nucleophilic attack of the hydroxypiperidine nitrogen on one of the carbonyl carbons of (Boc)₂O.
Diagram 1: Mechanism of Boc Protection
Caption: Mechanism of Boc protection of an amine.
Cleavage of the Boc Group
The removal of the Boc group is efficiently achieved under acidic conditions.[9][10] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common reagent system for this purpose.[7][11] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene.[5][12]
Diagram 2: Mechanism of Boc Deprotection
Caption: Mechanism of Cbz protection of an amine.
Cleavage of the Cbz Group
The hallmark of the Cbz group is its facile removal by catalytic hydrogenolysis. [6][13]This exceptionally mild deprotection method proceeds at neutral pH and involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source. [14]The byproducts, toluene and carbon dioxide, are volatile and easily removed. [13]
Diagram 4: Mechanism of Cbz Deprotection
Caption: Cbz deprotection via catalytic hydrogenolysis.
Head-to-Head Comparison: Boc vs. Cbz on Hydroxypiperidine
The choice between Boc and Cbz for protecting hydroxypiperidine hinges on the specific synthetic context, including the presence of other functional groups and the planned subsequent reaction steps.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Mild basic conditions (e.g., NaOH, NaHCO₃, or Et₃N) in aqueous or organic solvents. [8][10] | Schotten-Baumann conditions (aqueous base) or with an organic base. [6] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. [15][16] | Stable to acidic and basic conditions. [3] |
| Deprotection Method | Acidolysis: Strong acids (e.g., TFA, HCl). [5][9] | Catalytic Hydrogenolysis: H₂ with a palladium catalyst (Pd/C). [6][13] |
| Deprotection Byproducts | Isobutylene, CO₂. [12] | Toluene, CO₂. [13] |
| Key Advantages | - Orthogonal to Cbz and Fmoc groups. [5] - Easily removed under mild acidic conditions. | - Orthogonal to Boc and Fmoc groups. [6] - Very mild, neutral deprotection conditions. - Stable to a wide range of non-reducing reagents. |
| Key Limitations | - Labile to strong acids, limiting its use in reactions requiring such conditions. - The intermediate tert-butyl cation can lead to side reactions in some cases. [11][17] | - Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups). [3][14] - The catalyst can be poisoned by sulfur-containing compounds. [14] |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of 4-hydroxypiperidine.
Protocol 1: N-Boc-4-hydroxypiperidine Synthesis
This protocol outlines the synthesis of N-Boc-4-hydroxypiperidine. [18] Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 equiv) in a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of NaOH (1.1 equiv) in water dropwise.
-
Add a solution of (Boc)₂O (1.1 equiv) in dioxane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.
Protocol 2: N-Cbz-4-hydroxypiperidine Synthesis
This protocol describes the synthesis of N-Cbz-4-hydroxypiperidine. [6] Materials:
-
4-Hydroxypiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 equiv) in a mixture of DCM and a saturated aqueous solution of Na₂CO₃.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add Cbz-Cl (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-4-hydroxypiperidine.
Protocol 3: Boc Deprotection of N-Boc-4-hydroxypiperidine
This protocol outlines the removal of the Boc group. [7][11] Materials:
-
N-Boc-4-hydroxypiperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous DCM.
-
Add TFA (5-10 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-hydroxypiperidine.
Protocol 4: Cbz Deprotection of N-Cbz-4-hydroxypiperidine
This protocol details the hydrogenolysis of the Cbz group. [19][13] Materials:
-
N-Cbz-4-hydroxypiperidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-Cbz-4-hydroxypiperidine (1.0 equiv) in MeOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with H₂ gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (typically with a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to yield 4-hydroxypiperidine.
Diagram 5: Comparative Synthetic Workflow
Caption: Comparative workflow for Boc and Cbz protection strategies.
Conclusion
The choice between Boc and Cbz as a protecting group for the hydroxypiperidine nitrogen is a strategic decision that must be guided by the overall synthetic plan. The acid-labile Boc group offers a robust protection strategy that is orthogonal to the hydrogenolysis-labile Cbz group. Conversely, the Cbz group's stability to a broad range of conditions and its mild, neutral deprotection via hydrogenolysis make it an invaluable tool, provided that other functional groups in the molecule are compatible with reductive conditions. A thorough understanding of the reactivity and orthogonality of these protecting groups is essential for the efficient and successful synthesis of complex hydroxypiperidine-containing molecules in drug discovery and development.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC Protection and Deprotection. [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Organic Chemistry Data. Cbz Protection - Common Conditions. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Organic Chemistry Data. Boc Protection - Common Conditions. [Link]
-
Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC deprotection. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Eureka | Patsnap. Preparation method of (S)-N-BOC-3-hydroxypiperidine. [Link]
-
Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Protection and Deprotection [ms.bzchemicals.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. BOC deprotection [hi.bzchemicals.com]
- 18. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
A Senior Scientist's Guide to Assessing Stereoselective Piperidine Synthesis
Introduction: The Imperative of Chirality in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals, from antipsychotics to anticancer agents.[1][2][3][4] The biological activity of these molecules is intrinsically tied to their three-dimensional structure. Stereoisomers of the same piperidine-containing drug can exhibit vastly different efficacy, potency, and toxicity profiles. Consequently, the development of synthetic methods that afford precise control over stereochemistry is not merely an academic exercise but a critical necessity for the creation of safe and effective medicines.
This guide provides a comparative analysis of leading methods for stereoselective piperidine synthesis. It is designed for researchers and drug development professionals, offering an in-depth look at the mechanistic underpinnings, performance data, and practical considerations of each approach. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, empowering you to select and optimize the ideal strategy for your specific target.
Part 1: Core Methodologies for Stereocontrol
The stereoselective synthesis of piperidines can be broadly categorized by the strategy used to induce chirality. Understanding these fundamental approaches is key to rationally designing a synthetic route. This guide will focus on three dominant and highly effective strategies: Catalytic Asymmetric Hydrogenation, Stereoselective Cycloaddition Reactions, and Intramolecular Cyclization of Chiral Precursors.
Catalytic Asymmetric Hydrogenation of Pyridine Derivatives
The asymmetric hydrogenation of pyridines and their activated derivatives (e.g., pyridinium salts) represents one of the most atom-economical and powerful methods for accessing chiral piperidines.[5][6] The challenge lies in the inherent stability of the aromatic pyridine ring, which often requires harsh conditions for reduction.[5] Modern catalysis has largely overcome this barrier.
Mechanism and Origin of Selectivity: The stereoselectivity in these reactions is dictated by a chiral catalyst, typically a transition metal (e.g., Iridium, Rhodium, Ruthenium) coordinated to a chiral ligand.[5][7] The seminal work of Noyori demonstrated that Ru-BINAP complexes could effectively hydrogenate a range of substrates with exceptional enantioselectivity.[6][8][9] The mechanism involves the coordination of the substrate to the chiral metal center, creating a diastereomeric transition state. The steric and electronic properties of the chiral ligand direct the delivery of hydrogen to one specific face of the substrate, leading to the preferential formation of one enantiomer.[8][10]
Another powerful approach involves the use of a chiral auxiliary attached to the pyridine ring. The auxiliary shields one face of the ring, directing the heterogeneous catalyst (e.g., Pd(OH)₂/C) to the other, less hindered face.[10] This method can create multiple stereocenters in a single operation with high diastereoselectivity.[10]
Performance Data Summary:
| Method | Catalyst/Auxiliary | Substrate | Key Conditions | Yield (%) | e.e. / d.r. | Reference |
| Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / Chiral Phosphine Ligand | 2-Substituted Pyridinium Salts | 600 psi H₂, 28°C, 24h | Good to Excellent | Good | [11] |
| Auxiliary-Directed Hydrogenation | Pd(OH)₂/C / Chiral Oxazolidinone | 2-Oxazolidinone-pyridines | 100 bar H₂, Acetic Acid | ~95% | up to 98% e.e. | [10] |
| Rh-Catalyzed Reductive Transamination | [Cp*RhCl₂]₂ / Chiral Primary Amine | Pyridinium Salts | Formic Acid, H₂O, 40°C | ~85% | >20:1 d.r., 96% e.e. | [4][12] |
Key Advantages:
-
Atom Economy: Hydrogenation is an addition reaction with H₂ as the only reagent, generating minimal waste.
-
High Enantioselectivity: Modern catalyst systems routinely achieve >95% e.e.[10]
-
Scalability: The reactions can often be performed on a large scale.[4]
Limitations:
-
Substrate Scope: Catalyst performance can be sensitive to the substitution pattern on the pyridine ring.[7]
-
Harsh Conditions: Often requires high pressures of hydrogen gas and specialized equipment.[10][11]
-
Catalyst Poisoning: The product piperidine can sometimes inhibit the catalyst.[10]
Stereoselective Aza-Diels-Alder Reactions
The Aza-Diels-Alder reaction, a [4+2] cycloaddition involving an imine as the dienophile, is a cornerstone of heterocyclic synthesis.[13][14][15] When performed with chiral components, it provides a powerful and convergent route to highly functionalized, stereochemically rich piperidine frameworks.
Mechanism and Origin of Selectivity: This reaction involves the formation of two new carbon-carbon bonds and up to four stereocenters in a single step. Stereocontrol can be achieved by using a chiral diene, a chiral imine (often derived from a chiral amine or aldehyde), or a chiral Lewis acid or organocatalyst.[16] The catalyst coordinates to the reactants, orchestrating their approach in a highly organized, diastereomeric transition state. This controlled geometry dictates the facial selectivity of the cycloaddition, leading to a specific stereochemical outcome in the piperidine product.[16] Organocatalytic variants, often employing chiral phosphoric acids, have emerged as particularly mild and effective methods.[16]
Performance Data Summary:
| Method | Catalyst/Chiral Component | Reactants | Key Conditions | Yield (%) | e.e. / d.r. | Reference |
| Inverse-Electron-Demand Aza-Diels-Alder | Chiral Phosphoric Acid | 1,3-Diazadienes + 3-Vinylindoles | Ambient Temp. | up to 83% | >99% e.e., >20:1 d.r. | [16] |
| Organocatalytic Domino Reaction | O-TMS protected diphenylprolinol | Aldehydes + Nitroolefins | Toluene, rt | Good | Excellent e.e. | [12] |
| Three-Component Vinylogous Mannich Reaction | Chiral Amine Auxiliary (e.g., α-methyl benzylamine) | Aldehyde + Amine + Dienolate | Sn(OTf)₂, DCM, -78°C | Moderate to Good | Excellent d.r. (single isomer) | [2][17] |
Key Advantages:
-
Complexity Generation: Rapidly builds molecular complexity, forming multiple bonds and stereocenters in one pot.
-
High Stereocontrol: Excellent levels of both diastereoselectivity and enantioselectivity are achievable.[16]
-
Convergent Synthesis: Joins two or three fragments together late in a synthetic sequence.
Limitations:
-
Substrate Scope: The reactivity of the diene and dienophile can be a limiting factor.
-
Regioselectivity: Controlling the regiochemistry of the cycloaddition can be challenging with unsymmetrical reactants.
-
Mechanism Ambiguity: Some reactions termed "aza-Diels-Alder" may proceed through a stepwise Mannich-Michael pathway rather than a concerted cycloaddition.[14]
Intramolecular Cyclization of Chiral Precursors
This strategy leverages the stereochemistry present in an acyclic starting material, often derived from the "chiral pool" (e.g., amino acids, sugars), to direct the formation of the piperidine ring. The cyclization itself transfers the existing stereochemistry into the new ring system.
Mechanism and Origin of Selectivity: The stereochemical outcome is predetermined by the configuration of the stereocenters in the linear precursor. Common cyclization reactions include intramolecular Sₙ2 reactions, reductive aminations, and aza-Michael additions.[3][18] For example, the cyclization of a chiral amino epoxide will proceed with a defined stereochemical trajectory based on the geometry of the epoxide and the nucleophilic amine. Because the stereochemistry is built into the substrate, these reactions are often highly stereospecific, meaning a specific stereoisomer of the starting material gives a specific stereoisomer of the product.
Performance Data Summary:
| Method | Precursor Type | Key Reaction | Stereocontrol | e.e. / d.r. | Reference |
| Radical Cyclization | Acyclic bromo amine with chiral center | 6-exo radical cyclization | Substrate Control | 3:2 to 40:1 d.r. | [19][20] |
| Aza-Michael Addition | N-tethered α,β-unsaturated ester | Organocatalytic intramolecular cyclization | Catalyst Control | up to 97:3 e.r. | [3][21] |
| C-H Functionalization | Acyclic amine | Cu-catalyzed radical relay C-H cyanation | Catalyst Control | High e.e. | [22] |
Key Advantages:
-
Predictable Stereochemistry: The outcome is directly linked to the well-defined stereochemistry of the starting material.
-
Access to Complex Scaffolds: Ideal for synthesizing highly substituted or complex piperidine targets.
-
Chiral Pool Utilization: Takes advantage of readily available and inexpensive chiral starting materials.
Limitations:
-
Linear Synthesis: Often requires a longer, multi-step synthesis to prepare the acyclic precursor.
-
Stereocenter Availability: Limited to the stereochemical arrangements available from the chiral pool.
-
Potential for Epimerization: Reaction conditions must be carefully chosen to avoid racemization of existing stereocenters.
Part 2: Experimental Design and Stereochemical Assessment
A robust assessment of any new stereoselective synthesis requires a clear workflow, from the reaction itself to the unambiguous determination of its stereochemical outcome.
General Workflow for Method Assessment
The following diagram outlines a logical workflow for developing and validating a stereoselective piperidine synthesis. This process ensures that claims of selectivity are supported by rigorous, verifiable data.
Caption: Workflow for assessing a stereoselective piperidine synthesis.
Representative Experimental Protocol: Auxiliary-Controlled Asymmetric Hydrogenation
This protocol is adapted from a highly efficient method for preparing chiral piperidines via heterogeneous hydrogenation, where a chiral oxazolidinone acts as a traceless auxiliary.[10]
Step 1: Synthesis of the Pyridine Precursor (e.g., 2-(Oxazolidinon-2-yl)-4-methylpyridine)
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2-chloro-4-methylpyridine (1.0 eq.), the chiral oxazolidinone (e.g., (R)-4-isopropyloxazolidin-2-one, 1.1 eq.), copper(I) iodide (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure precursor.
Step 2: Asymmetric Hydrogenation and In Situ Auxiliary Cleavage
-
To a high-pressure reactor vessel, add the purified pyridine precursor (1.0 eq.) and 20% Pd(OH)₂ on carbon (10 mol%).
-
Add glacial acetic acid as the solvent.
-
Seal the reactor, purge several times with N₂, and then pressurize with H₂ gas to 100 bar.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Carefully vent the reactor and purge with N₂.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The residue contains the piperidine product (as an acetate salt) and the recovered chiral auxiliary.
-
Purify by an appropriate method (e.g., crystallization or chromatography) to isolate the final piperidine product.
Key Analytical Techniques for Stereochemical Determination
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is the primary tool for determining the diastereomeric ratio (d.r.) of the crude product mixture, as diastereomers have distinct spectra.
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the gold-standard techniques for determining enantiomeric excess (e.e.). By using a chiral stationary phase, enantiomers can be separated and quantified.[23]
-
X-ray Crystallography: Provides unambiguous proof of both the relative and absolute stereochemistry of a crystalline sample.
-
Vibrational Circular Dichroism (VCD): A powerful spectroscopic technique that can be used to determine the absolute configuration of chiral molecules in solution by comparing experimental and computationally predicted spectra.
Conclusion and Future Outlook
The stereoselective synthesis of piperidines has matured significantly, with catalytic asymmetric hydrogenation, Aza-Diels-Alder reactions, and chiral pool strategies providing robust and versatile entries into this critical class of heterocycles. The choice of method depends heavily on the specific target, desired substitution pattern, and scalability requirements. Organocatalysis and biocatalysis are emerging as particularly powerful fields, offering mild conditions and unique selectivities that complement traditional transition-metal-catalyzed approaches.[1][24][25][26][27] As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and broadly applicable methods for piperidine synthesis will remain a paramount goal in chemical research.
References
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans.
- Organocatalytic Enantioselective Synthesis of Functionalized Piperidines.Thieme Connect.
- Combining bio- and organocatalysis for the synthesis of piperidine alkaloids.handle.net.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D.RSC Publishing.
- Asymmetric Synthesis of Chiral Piperidine Compounds: Applic
- Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds.Royal Society of Chemistry.
- Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues.
- Stereoselective Synthesis of Piperidines.
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.pubs.acs.org.
- Stereoselective synthesis of 2,4,5-trisubstituted piperidines via radical cycliz
- Stereoselective Synthesis of Piperidines.Thieme.
- Iridium-Catalyzed Enantioselective Hydrogenation of Pyridinium Bromides.Thieme Connect.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Efficient Asymmetric Hydrogen
- Application Notes and Protocols: Use of Chiral Amines in the Synthesis of Piperidine Alkaloids.Benchchem.
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines.White Rose Research Online.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a.scispace.com.
- Combining bio- and organocatalysis for the synthesis of piperidine alkaloids.Royal Society of Chemistry.
- Stereoselective synthesis of 2,4,5-trisubstituted piperidines via radical cycliz
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- Technical Support Center: Chiral Synthesis of Aminopiperidines.Benchchem.
- The Noyori Asymmetric Hydrogenation Reaction.Myers Research Group, Harvard University.
- Asymmetric hydrogen
- (PDF)
- Pioneering Perspectives on Asymmetric Hydrogenation.
- Chirality Sensing of N-Heterocycles via 19F NMR.
- Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles.Royal Society of Chemistry.
- Diels-Alder reaction of 1-azadienes. A total synthesis of deoxynupharidine.
- Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine deriv
- The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids.
Sources
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Stereoselective synthesis of 2,4,5-trisubstituted piperidines via radical cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stereoselective synthesis of 2,4,5-trisubstituted piperidines via radical cyclization -ORCA [orca.cardiff.ac.uk]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 25. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Conformational Analysis of Trans-Substituted Piperidines
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complexities of piperidine stereochemistry. The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products. Its conformational flexibility is not a trivial matter; the precise three-dimensional arrangement of substituents on this saturated heterocycle dictates its biological activity, pharmacokinetic properties, and overall efficacy as a therapeutic agent.
This guide provides an in-depth comparison of the analytical techniques and theoretical frameworks used to dissect the conformational landscape of trans-substituted piperidines. We will move beyond a simple recitation of facts to explore the underlying principles that govern conformational preference, offering practical, field-proven insights into experimental design and data interpretation.
The Dynamic Piperidine Ring: Foundational Concepts
The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The interplay of steric and electronic effects determines the preferred orientation of these substituents.
A fundamental concept in this analysis is the A-value , which quantifies the energetic preference for a substituent to occupy the equatorial position. It represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. A larger A-value signifies a greater preference for the equatorial position due to the avoidance of unfavorable 1,3-diaxial interactions. While extensively tabulated for cyclohexane, these values serve as a valuable first approximation for substituents at the 4-position of the piperidine ring[1]. However, the presence of the nitrogen heteroatom introduces additional complexities at the 2- and 3-positions.
dot graph "Piperidine_Chair_Conformations" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Chair conformations of a substituted piperidine showing axial and equatorial substituent positions.
The Influence of Trans-Substitution on Conformational Preference
When two substituents are arranged in a trans configuration on a piperidine ring, the conformational equilibrium is a delicate balance of their individual steric demands and the electronic interactions between them and the ring. In a diequatorially substituted chair, steric clashes are minimized. However, certain electronic effects can favor an axial orientation for one of the substituents.
Key Stereoelectronic Effects in Trans-Substituted Piperidines:
-
Anomeric Effect: This effect is particularly relevant for 2-substituted piperidines bearing an electronegative atom (e.g., O, N, F). It describes the thermodynamic preference for an electronegative substituent at the C-2 position to occupy the axial orientation. This preference arises from a stabilizing hyperconjugative interaction between the nitrogen lone pair and the antibonding σ* orbital of the C-X bond (where X is the electronegative atom)[2]. This n -> σ* interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry achieved in the axial conformation.
-
Allylic Strain (A1,3 Strain): In N-acyl or N-aryl piperidines, the partial double bond character of the N-C(sp2) bond introduces planarization at the nitrogen atom. This can lead to significant steric repulsion between the N-substituent and an equatorial substituent at the C-2 position. To alleviate this A1,3 strain, the C-2 substituent may be forced into the axial position, even if it is sterically bulky[3]. This can result in a conformational preference that is counterintuitive based on simple steric arguments.
Comparative Analysis of Analytical Techniques
The determination of the preferred conformation of a trans-substituted piperidine requires a multi-faceted approach, often combining spectroscopic, crystallographic, and computational methods. Each technique provides unique insights, and a comprehensive understanding is best achieved through their synergistic application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying the solution-state conformation of piperidines.
-
1H NMR Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different due to the anisotropic effects of the C-C and C-N bonds in the ring. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.
-
1H-1H Coupling Constants (3JHH): The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. This is a cornerstone of conformational analysis.
-
Large coupling constants (3Jax-ax ≈ 10-13 Hz) are indicative of a trans-diaxial relationship between two protons.
-
Small coupling constants (3Jax-eq ≈ 2-5 Hz and 3Jeq-eq ≈ 2-5 Hz) suggest axial-equatorial or diequatorial arrangements.
-
By analyzing the coupling patterns of the ring protons, the predominant chair conformation and the orientation of the substituents can be deduced. For example, in a trans-2,5-disubstituted piperidine, the observation of a large coupling constant for the proton at C-2 would suggest it is in an axial position, thus placing the substituent in the equatorial position.
Table 1: Representative 1H NMR Coupling Constants for Piperidine Ring Protons
| Interaction | Dihedral Angle | Typical 3JHH (Hz) |
| axial-axial | ~180° | 10 - 13 |
| axial-equatorial | ~60° | 2 - 5 |
| equatorial-equatorial | ~60° | 2 - 5 |
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule. It yields precise atomic coordinates, allowing for the direct visualization of the piperidine ring pucker and the exact orientation of all substituents. This technique is the gold standard for structural elucidation.
However, it is crucial to remember that the solid-state conformation may not be the most stable conformation in solution. Crystal packing forces can influence the observed conformation, and in some cases, a higher-energy conformer may be present in the crystal lattice. Therefore, it is always advisable to corroborate X-ray data with solution-state studies, such as NMR.
Computational Modeling
In silico methods, particularly Density Functional Theory (DFT), have become indispensable tools for conformational analysis. These methods allow for the calculation of the relative energies of different conformers, providing a theoretical prediction of the most stable structure.
A typical computational workflow involves:
-
Building the initial 3D structures of the possible chair and boat conformers.
-
Performing geometry optimization calculations to find the lowest energy structure for each conformer.
-
Calculating the Gibbs free energies of the optimized structures to determine their relative stabilities.
The accuracy of these calculations is highly dependent on the chosen level of theory and basis set. Modern functionals, such as M06-2X, often provide a good balance of accuracy and computational cost for these systems[3]. The inclusion of a solvent model is also critical for accurately predicting solution-state conformational preferences.
Table 2: Comparison of Analytical Techniques for Conformational Analysis
| Technique | Advantages | Disadvantages |
| NMR Spectroscopy | - Provides information on solution-state conformation.- Can be used to determine the ratio of conformers in equilibrium.- Non-destructive. | - Interpretation can be complex for molecules with overlapping signals.- Provides time-averaged structural information. |
| X-ray Crystallography | - Provides an unambiguous, high-resolution solid-state structure.- Yields precise bond lengths and angles. | - Requires a suitable single crystal, which can be difficult to obtain.- The solid-state conformation may not be representative of the solution-state. |
| Computational Modeling | - Allows for the study of unstable or transient conformers.- Can provide detailed energetic information.- Relatively fast and cost-effective. | - Accuracy is dependent on the level of theory and basis set used.- Results should be validated with experimental data. |
dot graph "Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: A typical workflow for the conformational analysis of a novel trans-substituted piperidine.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the synthesis and analysis of trans-substituted piperidines.
Protocol 1: Diastereoselective Synthesis of a trans-3,4-Disubstituted Piperidine
This protocol is adapted from a Prins cyclization approach, which can be tuned to favor the trans isomer.
Materials:
-
N-Tosylhomoallylamine
-
Aldehyde (e.g., benzaldehyde)
-
Methylaluminum dichloride (MeAlCl2)
-
Chloroform (CHCl3)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of N-tosylhomoallylamine (1.0 eq) and the aldehyde (1.2 eq) in dry chloroform, add MeAlCl2 (1.5 eq) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 61 °C) and monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the trans-3,4-disubstituted piperidine. The trans isomer is typically the major product under these kinetic conditions[4].
Protocol 2: Conformational Analysis by 1H NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified trans-substituted piperidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Acquire a two-dimensional 1H-1H COSY spectrum to establish proton-proton connectivity.
-
If necessary, acquire a two-dimensional NOESY or ROESY spectrum to identify through-space correlations, which can provide additional conformational information.
Data Analysis:
-
Assign all proton signals using the COSY spectrum.
-
Measure the coupling constants for all ring protons.
-
Identify large (10-13 Hz) coupling constants, which are indicative of trans-diaxial relationships.
-
Based on the observed coupling constants, deduce the predominant chair conformation and the axial/equatorial orientation of the substituents.
Protocol 3: Theoretical Conformational Analysis using DFT
Software:
-
A molecular modeling package such as Gaussian, ORCA, or Spartan.
-
A visualization software such as GaussView or Avogadro.
Procedure:
-
Structure Generation: Build the initial 3D structures for all possible chair and twist-boat conformers of the trans-substituted piperidine.
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Follow this with a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).
-
-
Single-Point Energy Calculation:
-
For more accurate energy values, perform a single-point energy calculation on the optimized geometries using a higher level of theory and a larger basis set (e.g., M06-2X/6-311+G(d,p)).
-
Incorporate a solvent model (e.g., PCM for chloroform) in this step to simulate solution-phase energetics.
-
-
Analysis:
-
Compare the calculated Gibbs free energies of all conformers. The conformer with the lowest free energy is the predicted most stable conformer.
-
The energy difference between conformers can be used to calculate the predicted equilibrium population of each conformer at a given temperature.
-
Concluding Remarks
The conformational analysis of trans-substituted piperidines is a critical aspect of modern drug discovery and development. A thorough understanding of the interplay between steric and electronic effects is essential for predicting and controlling the three-dimensional structure of these important heterocycles. While NMR spectroscopy, X-ray crystallography, and computational modeling each offer unique advantages, a truly comprehensive understanding is achieved through their integrated application. By combining empirical data with theoretical calculations, researchers can confidently assign the conformational preferences of these dynamic molecules, paving the way for the rational design of more potent and selective therapeutics.
References
-
Abraham, R. J., & Rossetti, Z. L. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design, 5(3), 205-212. [Link]
-
Alabugin, I. V., & Zeidan, T. A. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(33), 5007-5016. [Link]
-
Wang, J., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8733–8741. [Link]
-
Larivée, A., & Vadehra, A. (2006). Synthesis of cis- or trans-3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry, 71(7), 2460–2471. [Link]
Sources
- 1. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Assay Validation Using Piperidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the validation of in vitro assays is a critical step to ensure the reliability and reproducibility of experimental data. The choice of reference compounds and controls is paramount in this process. This guide provides an in-depth technical comparison of the use of piperidine-based compounds in the validation of in vitro assays, supported by experimental data and detailed protocols. As a privileged scaffold in medicinal chemistry, the piperidine moiety is present in a multitude of approved drugs and biologically active molecules, making its derivatives ideal candidates for establishing assay performance and robustness.[1]
The Rationale for Piperidine-Based Compounds in Assay Validation
The utility of piperidine-containing molecules as standards in assay validation stems from their well-defined physicochemical and pharmacological properties. The piperidine ring, a six-membered nitrogen-containing heterocycle, offers a rigid conformational framework, which can be crucial for consistent interaction with biological targets.[2] Its basic nitrogen atom is often a key pharmacophoric feature, enabling strong interactions with receptor sites and influencing solubility.[3] These characteristics, combined with the vast library of synthesized piperidine derivatives with known activities, provide a solid foundation for their use as positive and negative controls in a variety of in vitro assays.
Physicochemical Properties: A Double-Edged Sword
The physicochemical properties of the piperidine scaffold, while advantageous, also necessitate careful consideration during assay development. The basicity of the piperidine nitrogen (pKa of the conjugate acid is ~11.22) can lead to strong ionic interactions, but may also contribute to non-specific binding or off-target effects if not properly controlled for in the assay conditions.[2] Furthermore, the lipophilicity of piperidine derivatives (logP of piperidine is 0.84) can enhance cell permeability in cell-based assays but may also lead to issues with aqueous solubility or increased metabolic susceptibility in certain assay systems.[2][3]
Comparative Analysis of Piperidine-Based Compounds in Enzyme Inhibition Assays
Enzyme inhibition assays are a cornerstone of drug discovery. Piperidine-based compounds have been extensively characterized as inhibitors of various enzymes, making them excellent tools for validating these assays.
Case Study 1: Acetylcholinesterase (AChE) Inhibition
Donepezil, a well-known AChE inhibitor containing a piperidine moiety, is frequently used as a positive control in assays screening for new anti-Alzheimer's disease agents.[4] Its potent and selective inhibition of AChE provides a reliable benchmark for assay performance.
A comparative analysis of a novel 1-benzylpiperidine derivative with established AChE inhibitors highlights the potency that can be achieved with this scaffold.[5]
| Compound | Scaffold Type | AChE IC50 (nM) | Selectivity for AChE over BuChE | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Piperidine | 0.56 | 18,000-fold | [5] |
| Donepezil | Piperidine | 5.7 | High | [4][6] |
| Rivastigmine | Carbamate | 4150 | Non-selective | [6] |
| Galantamine | Alkaloid | 410 | Moderate | [6] |
The data clearly demonstrates the high potency of the piperidine-based inhibitor compared to other structural classes. This makes such compounds not only interesting as therapeutic candidates but also as robust positive controls for validating the sensitivity and dynamic range of an AChE inhibition assay.
This protocol is adapted from established methods for determining AChE inhibitory activity.[7]
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution.
-
Acetylthiocholine iodide (ATCI) solution (substrate).
-
AChE enzyme solution.
-
Test compounds and reference inhibitor (e.g., Donepezil) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution to each well.
-
Add the test compound or reference inhibitor to the respective wells. A vehicle control (e.g., DMSO) should also be included.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Workflow for in vitro assay validation highlighting the role of a positive control.
Piperidine-Based Ligands for G-Protein Coupled Receptor (GPCR) Assay Validation
GPCRs are a major class of drug targets, and assays to screen for GPCR modulators are ubiquitous in drug discovery. Piperidine-containing compounds are well-represented as potent and selective GPCR ligands.
Case Study 2: Sigma-1 Receptor (S1R) Binding Assay
The sigma-1 receptor is a unique intracellular chaperone protein implicated in various neurological disorders. A number of high-affinity ligands for S1R contain a piperidine or piperazine moiety.[8] Haloperidol, a well-known antipsychotic with a piperidine core, is often used as a reference compound in S1R binding assays.[9]
A screening of piperidine/piperazine-based compounds identified a potent S1R agonist with a Ki value comparable to haloperidol, demonstrating the utility of these scaffolds for validating S1R assays.[8]
| Compound | Scaffold Type | S1R Ki (nM) | Functional Activity | Reference |
| Compound 1 | Piperidine/Piperazine | 3.2 | Agonist | [8] |
| Haloperidol | Piperidine | 2.5 | Antagonist/Inverse Agonist | [9] |
| (+)-Pentazocine | Benzomorphan | 2.9 (Kd) | Agonist | [8] |
The availability of both agonist and antagonist piperidine-based ligands allows for a comprehensive validation of both binding and functional GPCR assays.
This protocol is based on established methods for S1R binding assays.[8][10]
-
Materials:
-
Receptor source: Rat liver membrane homogenates.
-
Radioligand: -pentazocine.
-
Assay Buffer: Tris buffer (50 mM, pH 8.0).
-
Non-specific binding determinator: Unlabeled (+)-pentazocine (10 µM).
-
Test compounds and reference ligand (e.g., Haloperidol) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or unlabeled ligand (for non-specific binding).
-
Add the receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at 37°C for 120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding (Total binding - Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Principle of a competitive radioligand binding assay for a GPCR.
Cell-Based Assay Validation with Piperidine Derivatives
Cell-based assays provide a more physiologically relevant context for evaluating compound activity.[11] Piperidine-based compounds with known cytotoxic or pathway-modulating effects are invaluable for validating these complex assay systems.
Case Study 3: Anticancer Cell Viability Assay
Numerous piperidine derivatives have demonstrated potent anticancer activity, making them suitable as positive controls in cell viability assays.[12][13]
| Compound | Scaffold Type | Cancer Cell Line | GI50 (µM) | Reference |
| Piperidine Derivative 10 | Piperidine | U251 (Glioma) | 1.84 | [14] |
| Piperidine Derivative 19 | Piperidine | NCI-H460 (Lung) | 2.01 | [14] |
| Doxorubicin | Anthracycline | U251 (Glioma) | 0.03 | [14] |
| Doxorubicin | Anthracycline | NCI-H460 (Lung) | <0.025 | [14] |
While doxorubicin is a standard chemotherapeutic agent, the use of piperidine-based compounds with a different mechanism of action can help to validate the assay's ability to detect various classes of cytotoxic agents.
This protocol is based on established methods for assessing cell proliferation.[14]
-
Cell Culture:
-
Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the piperidine-based compound and a reference drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control.
-
-
Cell Fixation and Staining:
-
Fix the cells with trichloroacetic acid.
-
Stain the fixed cells with sulforhodamine B (SRB) solution.
-
Wash away the unbound dye.
-
-
Measurement:
-
Solubilize the protein-bound dye with Tris base solution.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) value by plotting the percentage of growth inhibition against the compound concentration.
-
Caption: Workflow of a cell viability assay for assessing anticancer activity.
Conclusion: The Strategic Value of Piperidine-Based Compounds in Assay Validation
The validation of in vitro assays is a multifaceted process that demands well-characterized and reliable tools. Piperidine-based compounds, owing to their prevalence in approved drugs, diverse biological activities, and well-defined physicochemical properties, serve as excellent reference standards and controls. Their application spans a wide range of assay formats, from biochemical enzyme inhibition and receptor binding assays to complex cell-based functional readouts. By incorporating piperidine derivatives into assay validation protocols, researchers can establish robust, reproducible, and physiologically relevant in vitro systems, thereby increasing the confidence in data generated during the drug discovery and development pipeline. The strategic selection and application of these compounds are key to ensuring the quality and integrity of preclinical research.
References
-
Dimmock, J. R., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 29(1), 123. [Link]
-
Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
Stamm, S., et al. (1999). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & medicinal chemistry letters, 9(10), 1403–1408. [Link]
-
Yamanishi, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 45(11), 1195–1202. [Link]
-
ResearchGate. (n.d.). Comparison of α-glucosidase inhibitory activities of piperidine derivatives 4a–c with morpholine derivatives 4d–f (ChemDraw 18.2). [Link]
-
Firoozpour, L., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Iranian journal of pharmaceutical research : IJPR, 18(4), 1896–1910. [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(9), 1734–1742. [Link]
-
da Silva, A. C. G., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Applied Research on Medicinal and Aromatic Plants, 10, 59-69. [Link]
-
da Silva, T. M., et al. (2021). Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues. Molecules, 26(23), 7119. [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]
-
ResearchGate. (n.d.). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. [Link]
-
Kiec-Kononowicz, K., & Szymanska, E. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 114869. [Link]
-
Grätz, L. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742. [Link]
-
Warrier, T., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European journal of medicinal chemistry, 223, 113645. [Link]
-
Che, T., & Khelashvili, G. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR protocols, 2(3), 100720. [Link]
-
Janz, J. M., & David, D. J. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(11), 1683–1686. [Link]
-
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 13, 861539. [Link]
-
Abu Khalaf, R., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Molecules, 25(24), 6006. [Link]
-
Wilson, C., et al. (2014). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 67, 2.6.1–2.6.14. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current pharmaceutical design, 22(8), 1045–1054. [Link]
-
Kamal, A., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 27(19), 6527. [Link]
-
ResearchGate. (n.d.). IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay guidance manual. [Link]
-
Szabó, L., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6432. [Link]
-
ResearchGate. (n.d.). High-Throughput Screening Assays and New Drug Development. [Link]
-
Phcogj.com. (n.d.). Alpha-glucosidase and DPP-IV Inhibitory Activities of Ethanol Extract from Caesalpinia sappan, Andrographis paniculata. [Link]
-
Kumar, A., et al. (2021). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS chemical neuroscience, 12(19), 3629–3643. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Asai, S., et al. (2007). Potent pyrrolidine- and piperidine-based BACE-1 inhibitors. Bioorganic & medicinal chemistry letters, 17(19), 5320–5325. [Link]
-
Zaitseva, E., et al. (2010). Using Ligand-Based Virtual Screening to Allosterically Stabilize the Activated State of a GPCR. Journal of chemical information and modeling, 50(5), 896–905. [Link]
-
Zawarynski, P., et al. (2012). Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor. Biochemistry, 51(44), 8900–8911. [Link]
-
Milite, C., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European journal of medicinal chemistry, 243, 114757. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAS: 443955-98-4). As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Chemical Profile and Inferred Hazard Assessment
-
Piperidine Core: The parent compound, piperidine, is a cyclic secondary amine that is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1][2][3] Vapors may form explosive mixtures with air.[4]
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a common amine protecting group. While it reduces the reactivity and basicity of the amine, it is acid-labile.[5][6] Under acidic conditions, it can be cleaved, releasing the free amine and carbon dioxide.
-
Hydroxylated Piperidines: Safety data for related compounds, such as (S)-1-BOC-3-hydroxypiperidine and N-BOC-4-hydroxypiperidine, indicate they can cause skin, eye, and respiratory irritation.[7][8]
| Parameter | Inferred Hazard/Property | Rationale |
| Physical State | Solid | Based on similar compounds. |
| Oral Toxicity | Assume Harmful | Based on piperidine core toxicity.[3] |
| Dermal Toxicity | Assume Harmful | Based on piperidine core toxicity.[3] |
| Eye/Skin Irritation | Assume Corrosive/Irritant | Based on piperidine and related hydroxylated piperidines.[7][8][9] |
| Incompatibilities | Strong oxidizing agents, Strong acids | Acids can remove the Boc group; piperidines are incompatible with many substances.[1][10][11] |
| Disposal Route | Hazardous Chemical Waste | Due to inferred hazards and lack of data confirming safety for other routes.[12][13] |
Core Principles for Chemical Waste Management
The proper disposal of any laboratory chemical is governed by fundamental principles that ensure safety and regulatory compliance. Evaporation is never an acceptable method of disposal.[13]
-
Identify & Segregate: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (gloves, wipes, pipette tips), must be identified and segregated as hazardous chemical waste.[14][15] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[16] Specifically, keep this waste stream separate from strong acids to prevent deprotection of the Boc group.[17]
-
Contain & Label: Waste must be collected in a secure, leak-proof container that is chemically compatible with the substance.[14][16] The container must be clearly labeled with its contents to ensure proper handling by waste management personnel.[15][17]
-
Professional Disposal: This chemical waste must not be disposed of down the drain or in the regular trash.[10][12][13][16] The only acceptable method is through your institution's EHS department or a licensed hazardous waste disposal contractor.[13][14]
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for managing waste generated from the use of this compound.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or chemical splash goggles.[16] | To protect eyes from potential splashes. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | To prevent direct skin contact. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills. |
Step 2: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, chemically-compatible container for all waste containing this compound. The original product container is often a suitable choice for waste.[13] Do not use metal containers for amine-containing waste.[14]
-
Segregate Solid and Liquid Waste:
-
Solid Waste: Collect contaminated items such as gloves, weighing papers, and absorbent pads in a separate, clearly labeled container or heavy-duty bag.[14][17]
-
Liquid Waste: Collect unused solutions or reaction mixtures in a leak-proof liquid waste container. Do not fill the container to more than 90% capacity.[14]
-
-
Maintain Incompatibility Separation: Ensure the waste container is not stored with incompatible materials, particularly strong acids.[1][17]
Step 3: Container Labeling
Proper labeling is critical for safety and compliance. The waste container label must include:
-
The words "Hazardous Waste".[14]
-
The full chemical name: "this compound".
-
An accurate description of the waste's composition (e.g., "in methanol" or "contaminated gloves").
-
Relevant hazard pictograms if required by your institution.[17]
-
The name and contact details of the waste generator.[17]
Step 4: Decontamination of Empty Containers
An empty container that held the chemical must be decontaminated before it can be disposed of as regular trash.[13][17]
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or water).
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and added to your liquid chemical waste container.[16]
-
Deface Label: After triple-rinsing, completely remove or deface the original chemical label.[13][17]
-
Final Disposal: Dispose of the clean, de-labeled container in the appropriate glass or plastic recycling bin.[17]
Step 5: Storage and Professional Disposal
-
Secure Storage: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within your laboratory.[14]
-
Arrange Pickup: Contact your institution's EHS department or hazardous waste management provider to schedule a pickup. Do not transport hazardous waste yourself.[13]
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Spills:
-
Evacuate all non-essential personnel from the immediate area.[1]
-
If the substance is flammable, remove all sources of ignition.[1][10]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or dry lime.[1][10]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container for disposal.
-
Ventilate and wash the spill area after the cleanup is complete.[1]
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
- Hazardous Waste and Disposal Consider
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Waste Disposal Safety Protocols. (2024). NSTA.
- Navigating the Disposal of Amino-PEG12-Boc: A Guide for Labor
- PIPERIDINE CAS Number - HAZARD SUMMARY. NJDOH.
- Piperidine - SAFETY D
- Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer.
- SAFETY DATA SHEET: 4-N-BOC-Aminopiperidine. (2010). Alfa Aesar.
- SAFETY DATA SHEET: Piperidine. (2025). Sigma-Aldrich.
- Safety Data Sheet: Piperidine. (2025). Carl ROTH.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
- SAFETY DATA SHEET: N-BOC-4-Hydroxypiperidine. (2024). Fisher Scientific.
- MSDS - Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Amine Protection and Deprotection. Master Organic Chemistry.
- SAFETY DATA SHEET: (S)-1-BOC-3-hydroxypiperidine. (2011). Fisher Scientific.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable.
- SAFETY DATA SHEET: (R)-3-(Boc-amino)piperidine. (2025). Fisher Scientific.
- Bases for BOC Deprotection. (2025). ACS GCI Pharmaceutical Roundtable.
- trans-4-Amino-1-Boc-3-hydroxypiperidine. Advanced ChemBlocks.
- SAFETY DATA SHEET: Piperidine. (2023). Fisher Scientific.
- Chemical Safety Data Sheet: trans-3-(Boc-aMino)-4-hydroxypiperidine. (2025). ChemicalBook.
- Piperidine: Human health tier II assessment. (2016). Australian Department of Health.
- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
Sources
- 1. nj.gov [nj.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. carlroth.com [carlroth.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. peptide.com [peptide.com]
- 12. acs.org [acs.org]
- 13. vumc.org [vumc.org]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 16. benchchem.com [benchchem.com]
- 17. canterbury.ac.nz [canterbury.ac.nz]
- 18. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Handling trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
Prepared for: Laboratory Professionals in Pharmaceutical Research and Development
This document provides essential safety protocols and operational guidance for the handling of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAS No. 443955-98-4). As a key chiral intermediate in the synthesis of various pharmaceuticals, including novel enzyme inhibitors and ligands, its safe management is paramount to ensuring both personnel safety and experimental integrity[1]. This guide moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and precision.
Hazard Assessment: Understanding the Molecule
While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely published, a robust safety plan can be developed by analyzing its structural components and available hazard data for the compound and its parent structures.
The primary hazards associated with this compound are identified by the Globally Harmonized System (GHS)[1]. These, combined with the known risks of the piperidine core, form the basis of our protective strategy.
| Hazard Classification | GHS Code | Potential Effect | Rationale & Causality |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1]. | The substance can cause adverse health effects if ingested. |
| Skin Irritation | H315 | Causes skin irritation[1]. | Direct contact with the skin can lead to inflammation, redness, or discomfort. Piperidine, the parent heterocycle, is known to cause severe skin burns[2]. |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1]. | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This aligns with the corrosive nature of the parent piperidine structure to eyes[3]. |
| Respiratory Irritation | H335 | May cause respiratory irritation[1]. | Inhalation of the dust or aerosols may irritate the respiratory tract, leading to coughing or shortness of breath[4]. |
| Chemical Reactivity | N/A | Potential for hazardous reactions. | The Boc (tert-butyloxycarbonyl) protecting group is stable under many conditions but can be removed by strong acids (e.g., trifluoroacetic acid), liberating the free amine[5][6]. This deprotection can generate CO2 gas and the potentially more hazardous free piperidine derivative. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a requirement but a scientifically-backed system to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory (inhalation).
Hand Protection
-
Primary Recommendation: Nitrile gloves.
-
Justification: Nitrile provides a good balance of chemical resistance and dexterity for handling solids and solutions. Always inspect gloves for tears or pinholes before use[7].
-
Protocol:
-
Don a single pair of nitrile gloves (minimum thickness of 4 mil) for routine handling of small quantities.
-
For tasks with a higher risk of splash or when handling stock solutions, consider double-gloving.
-
If direct contact occurs, remove the glove immediately using the proper technique to avoid skin contact, and wash hands thoroughly with soap and water[7].
-
Dispose of contaminated gloves in the designated chemical waste stream.
-
Eye and Face Protection
-
Primary Recommendation: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards[7][8].
-
Justification: The H319 warning for serious eye irritation necessitates robust protection from splashes and airborne particles[1]. Standard safety glasses do not provide an adequate seal against chemical splashes.
-
Protocol:
Skin and Body Protection
-
Primary Recommendation: A flame-resistant laboratory coat with closed cuffs.
-
Justification: A lab coat provides a removable barrier to protect skin and personal clothing from incidental contact and minor spills[3].
-
Protocol:
-
Ensure the lab coat is fully buttoned.
-
Wear full-length trousers and closed-toe shoes. Shorts, skirts, and perforated shoes are not permitted in the laboratory.
-
For large-scale work or in the event of a significant spill, a chemical-resistant apron or a full protective suit may be required[7].
-
Respiratory Protection
-
Primary Recommendation: Use in a certified chemical fume hood.
-
Justification: The most effective way to mitigate respiratory irritation (H335) is through engineering controls[1][3]. A fume hood captures airborne particles at the source.
-
Protocol:
-
All weighing and handling of the solid compound, as well as the preparation of solutions, must be performed inside a properly functioning chemical fume hood.
-
If a fume hood is not available or during a large-scale cleanup operation where dust or vapors may exceed exposure limits, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK for organic vapors and amines) is mandatory[7].
-
Operational and Disposal Plans
A safe experiment begins before the first reagent is measured and ends only after all waste has been properly discarded.
Safe Handling Workflow
The following diagram outlines the critical decision points and procedural flow for safely managing this compound in the laboratory.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed[3]. Prepare all necessary equipment and reagents.
-
Weighing (in Fume Hood): Use an anti-static weigh boat or coated paper. Handle the container with care to avoid generating dust. Close the primary container immediately after dispensing.
-
Dissolution (in Fume Hood): Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Reaction: Keep all reaction vessels closed or equipped with a condenser to prevent the release of vapors.
Emergency Procedures: Spill Management
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment hood, evacuate the area.
-
Contain: For a small spill, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent[3][10]. Do not use combustible materials like paper towels.
-
Collect: Using spark-proof tools and appropriate PPE, carefully sweep the absorbed material into a labeled, sealable container for hazardous waste[3].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal and Decontamination
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Unused compound, contaminated absorbents, and contaminated PPE.
-
Liquid Waste: Reaction mixtures and contaminated solvents.
-
-
Container Management: Do not overfill waste containers. Ensure they are kept closed when not in use and stored in a designated secondary containment area.
-
Decontamination: All glassware and equipment should be thoroughly rinsed with a suitable solvent (the rinsate must be collected as hazardous waste), followed by a wash with soap or a laboratory detergent.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations[8]. Never discharge this chemical into drains or the environment[10].
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. [Link]
-
Pentachemicals. Piperidine - SAFETY DATA SHEET. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
Advanced ChemBlocks. trans-4-Amino-1-Boc-3-hydroxypiperidine. [Link]
-
Alfa Aesar. SAFETY DATA SHEET. (2010-05-28). [Link]
-
AAPPTec, LLC. MSDS - Safety Data Sheet. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08). [Link]
-
Brenntag. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). The National Academies Press. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
Sources
- 1. Buy trans-4-Amino-1-boc-3-hydroxypiperidine | 443955-98-4 [smolecule.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. peptide.com [peptide.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
